Hexafluoropropylene oxide
説明
Structure
3D Structure
特性
IUPAC Name |
2,2,3-trifluoro-3-(trifluoromethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O/c4-1(2(5,6)7)3(8,9)10-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXOWRDDHCDTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75266-03-4, 25038-02-2 | |
| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)-, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75266-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(hexafluoropropylene oxide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6029177 | |
| Record name | Trifluoro(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hexafluoropropylene oxide is a colorless odorless gas. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. Its vapors are heavier than air. It can cause asphyxiation by the displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket., Gas or Vapor, Colorless odorless gas; Shipped liquefied under its vapor pressure; [CAMEO] | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(trifluoromethyl)oxirane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-18 °F at 760 mmHg (NTP, 1992) | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
428-59-1, 25038-02-2 | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hexafluoropropylene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoro(trifluoromethyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2,3-trifluoro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(trifluoromethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6029177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoro(trifluoromethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexafluoropropylene oxide, homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROPROPYLENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPY12AP87N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIFLUORO(TRIFLUOROMETHYL)OXIRANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5424 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-200 °F (NTP, 1992) | |
| Record name | HEXAFLUOROPROPYLENE OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/844 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure and Bonding of Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide (HFPO) is a fluorinated epoxide with the chemical formula C₃F₆O.[1][2][3] It is a colorless, odorless gas at standard conditions and serves as a critical monomer in the synthesis of various fluoropolymers, including high-performance lubricants and heat-resistant plastics.[2] The presence of six fluorine atoms significantly influences the molecule's reactivity and electronic properties, making a thorough understanding of its chemical structure and bonding essential for its application in materials science and as a potential building block in medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, bonding, and the experimental and computational methods used to elucidate these properties.
Molecular Structure and Bonding
The molecular structure of this compound consists of a three-membered oxirane ring with a trifluoromethyl group and a fluorine atom attached to one carbon, and two fluorine atoms to the other. This asymmetric substitution pattern leads to a chiral molecule. The high electronegativity of the fluorine atoms induces a significant inductive effect, withdrawing electron density from the carbon-carbon and carbon-oxygen bonds of the epoxide ring. This electronic feature makes the ring susceptible to nucleophilic attack, a key characteristic in its polymerization and other chemical transformations.
Visualization of the Molecular Structure
The following diagram illustrates the chemical structure of this compound, with atom numbering for reference in the subsequent data tables.
Caption: Chemical structure of this compound (HFPO).
Quantitative Structural Data
Bond Lengths
| Bond | Calculated (HFPO) (Å) | Experimental (1,1-difluoro-2,3-epoxypropane) (Å) |
| C1 - C2 | 1.475 | 1.472 |
| C1 - O | 1.415 | 1.434 |
| C2 - O | 1.374 | 1.434 |
| C1 - C3 | 1.530 | - |
| C - F (avg on C1) | 1.345 | 1.355 |
| C - F (avg on C2) | 1.330 | - |
| C - F (avg on C3) | 1.338 | - |
Note: Calculated values are from Density Functional Theory (DFT) computations. Experimental values for the related compound are provided for context.
Bond Angles
| Angle | Calculated (HFPO) (°) | Experimental (1,1-difluoro-2,3-epoxypropane) (°) |
| C1 - O - C2 | 61.8 | 61.5 |
| O - C1 - C2 | 59.1 | 59.25 |
| O - C2 - C1 | 59.1 | 59.25 |
| F - C1 - C2 | 116.5 | 115.3 |
| F - C2 - C1 | 118.0 | - |
| F - C3 - C1 | 109.5 | - |
| C1 - C3 - F | 111.0 | - |
Note: Calculated values are from Density Functional Theory (DFT) computations. Experimental values for the related compound are provided for context.
Experimental Protocols for Structural Determination
The precise determination of the molecular structure of a gaseous molecule like HFPO would typically be achieved through gas electron diffraction (GED) or microwave spectroscopy. While specific experimental protocols for HFPO are not available, this section outlines the generalized methodologies for these techniques.
Gas Electron Diffraction (GED)
Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the gas phase.[4]
Methodology:
-
Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam at a right angle.
-
Diffraction Pattern Formation: The electrons are scattered by the electric field of the molecule's nuclei and electrons, creating a diffraction pattern of concentric rings.
-
Data Collection: The diffraction pattern is recorded on a photographic plate or a CCD detector.
-
Data Analysis: The radial distribution of scattered electron intensity is analyzed. The positions and intensities of the diffraction rings are related to the internuclear distances within the molecule.
-
Structural Refinement: A theoretical model of the molecular structure is refined by fitting the calculated diffraction pattern to the experimental data until a good agreement is achieved.
Caption: Generalized workflow for Gas Electron Diffraction (GED).
Microwave Spectroscopy
Microwave spectroscopy is an extremely sensitive technique that measures the rotational transitions of polar molecules in the gas phase, providing highly accurate rotational constants from which the molecular geometry can be derived.[5]
Methodology:
-
Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or a resonant cavity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency.
-
Absorption Detection: As the frequency is swept, the absorption of microwaves by the sample is detected when the radiation frequency matches a rotational transition frequency of the molecule.
-
Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines. The frequencies of these lines are used to determine the rotational constants (A, B, C) of the molecule.
-
Isotopic Substitution: To determine the complete molecular structure, the spectra of different isotopically substituted versions of the molecule are often measured.
-
Structural Determination: The rotational constants from the different isotopologues are used to solve for the atomic coordinates and thus the precise bond lengths and angles.
Caption: Generalized workflow for Microwave Spectroscopy.
Conclusion
This compound possesses a unique and highly functionalized chemical structure. The strong inductive effects of the fluorine substituents create a strained and electrophilic epoxide ring, which is central to its reactivity. While a definitive experimental determination of its molecular geometry is not currently available in the literature, computational methods provide a reliable model of its bond lengths and angles. The established experimental techniques of gas electron diffraction and microwave spectroscopy offer the pathways to obtain such precise structural data, which would be invaluable for a deeper understanding of this important fluorochemical and for the rational design of new materials and pharmaceuticals.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 3. Determination of molecular structure with microwave spectroscopy - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. sibran.ru [sibran.ru]
- 5. Ultrafast electron and x-ray diffractive imaging of controlled gas-phase molecules [controlled-molecule-imaging.org]
Hexafluoropropylene Oxide (CAS No. 428-59-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoropropylene oxide (HFPO), with CAS number 428-59-1, is a fluorinated epoxide that serves as a critical building block in the synthesis of a wide array of fluorinated materials. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis and reactivity, key applications, and toxicological profile. Detailed experimental protocols for its synthesis and polymerization are presented, alongside a summary of its known biological effects, primarily through the actions of its derivatives. This document aims to be a comprehensive resource for professionals working with or developing applications for this versatile fluorointermediate.
Chemical and Physical Properties
This compound is a colorless, non-flammable gas at standard temperature and pressure. It is typically shipped as a liquefied gas. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value |
| CAS Number | 428-59-1 |
| Molecular Formula | C₃F₆O |
| Molecular Weight | 166.02 g/mol |
| Appearance | Colorless gas |
| Boiling Point | -27.4 °C |
| Melting Point | -129 °C |
| Liquid Density (at 25 °C) | 1300 kg/m ³ |
| Vapor Pressure (at 25 °C) | 660 kPa |
| Water Solubility (at 22.7 °C) | 16.3 µg/L |
Table 2: Thermodynamic and Safety Properties of this compound
| Property | Value |
| Heat of Vaporization | 21.8 kJ/mol |
| Critical Temperature | 86 °C |
| Critical Pressure | 2896 kPa |
| Flash Point | Not applicable |
| Flammability Limits | None |
Synthesis and Reactivity
Synthesis of this compound
The primary industrial synthesis of HFPO involves the epoxidation of hexafluoropropylene (HFP).[1][2] Various oxidizing agents can be employed, including molecular oxygen, hydrogen peroxide, and sodium hypochlorite.[1][3] The reaction can be performed in either the gas or liquid phase.
A common laboratory and industrial method involves the reaction of HFP with an oxygen donor in a two-phase system.[4][5] For example, using sodium hypochlorite as the oxidizing agent in the presence of a phase-transfer catalyst can afford HFPO with good selectivity.[4] Gas-phase oxidation of HFP with molecular oxygen is another viable, though potentially less selective, method.[6]
Experimental Protocol 1: Synthesis of HFPO via Epoxidation of HFP with Sodium Hypochlorite
This protocol is a representative procedure based on literature descriptions.[4][7]
Materials:
-
Hexafluoropropylene (HFP)
-
Aqueous sodium hypochlorite (NaOCl) solution
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Organic solvent (e.g., a hydrofluoroether like C₄F₉OCH₃)[4]
-
Sodium hydroxide (NaOH) solution (optional, for pH control)
Procedure:
-
A two-phase system is prepared by combining the aqueous NaOCl solution and the organic solvent in a suitable reactor.
-
The phase-transfer catalyst is added to the mixture.
-
The reactor is cooled to the desired reaction temperature (e.g., room temperature).[4]
-
Hexafluoropropylene gas is bubbled through the stirred reaction mixture.
-
The reaction is monitored for the consumption of HFP.
-
Upon completion, the organic phase is separated from the aqueous phase.
-
The organic phase, containing HFPO and unreacted HFP, is subjected to extractive distillation to isolate the HFPO, which has a very similar boiling point to HFP.[1][2]
Yields and Selectivity:
-
Yields of over 40% with selectivity greater than 70% have been reported for this method.[4]
-
HFP conversion rates can reach up to 96%, with HFPO selectivity around 76% under optimized conditions.[7]
Figure 1: Workflow for the synthesis of HFPO.
Key Reactions of this compound
The high reactivity of HFPO is attributed to its strained three-membered epoxide ring, making it susceptible to nucleophilic attack. This reactivity is the basis for its utility as a monomer and chemical intermediate.
Anionic Polymerization: In the presence of a suitable initiator, such as a fluoride ion (e.g., from CsF), HFPO undergoes ring-opening anionic polymerization. This is the primary route for the synthesis of perfluoropolyethers (PFPEs), such as the commercially available Krytox™ lubricants.[8] The polymerization proceeds via nucleophilic attack on the central carbon of the epoxide ring.[9] The molecular weight and dispersity of the resulting polymer can be controlled by careful selection of the initiator, solvent, and reaction conditions.[10][11]
Experimental Protocol 2: Anionic Polymerization of HFPO to Perfluoropolyether
This protocol is a representative procedure based on literature descriptions.[10][11][12]
Materials:
-
Purified this compound (HFPO)
-
Initiator: Cesium fluoride (CsF) or a pre-formed cesium perfluoroalkoxide initiator
-
Aprotic solvent (e.g., tetraglyme)
-
Inert diluent (e.g., hexafluoropropylene or its oligomers)
Procedure:
-
Initiator Preparation: Anhydrous CsF is suspended in the aprotic solvent in a dry, inert atmosphere. A small amount of HFPO can be added to form the active cesium perfluoroalkoxide initiator in situ.[11]
-
Polymerization: Purified liquid HFPO is slowly added to the stirred initiator solution at a controlled low temperature. An inert diluent may be added to manage the viscosity of the reaction mixture as the polymer chain grows.[12]
-
Termination: The polymerization is terminated by the addition of a suitable reagent to cap the reactive acyl fluoride end-groups of the polymer chains.
-
Work-up: The resulting polymer is purified to remove residual solvent, initiator salts, and low molecular weight oligomers.
Yields and Molecular Weight:
-
High molecular weight poly(HFPO) with a weight-average molecular weight (Mw) of up to 14,800 g/mol can be achieved under optimized conditions.[10][11]
-
The control of monomer feeding rate and reaction temperature is crucial to minimize chain transfer reactions and achieve high molecular weights.[10][11]
Figure 2: Anionic polymerization of HFPO.
Other Reactions:
-
Rearrangement: In the presence of Lewis acids, HFPO can rearrange to form hexafluoroacetone (HFA), another important fluorochemical intermediate.[9]
-
Reaction with Nucleophiles: HFPO reacts with various nucleophiles. For example, methanolysis yields methyl trifluoropyruvate, a useful reagent in organic synthesis.[9]
Applications
The primary application of HFPO is as a monomer for the production of high-performance fluoropolymers.[8] Its derivatives and downstream products are utilized in a variety of sectors.
Figure 3: Major applications of HFPO.
-
Perfluoropolyethers (PFPEs): These polymers, synthesized from HFPO, are used as high-performance lubricants, oils, and greases in demanding applications such as aerospace and semiconductor manufacturing due to their excellent thermal stability and chemical inertness.[1]
-
Perfluorinated Vinyl Ethers: HFPO is a precursor for the synthesis of various perfluorinated vinyl ethers, which are then copolymerized to produce specialty fluoroplastics and elastomers.[1]
-
Hexafluoroacetone (HFA): The rearrangement of HFPO to HFA provides a route to another valuable intermediate used in the production of specialty solvents and polymers.[1]
-
Other Fine Chemicals: HFPO is used to synthesize a range of other fluorinated compounds for various applications, including as intermediates in the pharmaceutical and agrochemical industries.
Safety and Toxicology
Safety and Handling
HFPO is classified as toxic if inhaled and may cause respiratory irritation.[13] It is also suspected of causing damage to organs through prolonged or repeated exposure.[13] As a liquefied gas, contact with the liquid can cause frostbite.[6]
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.
-
Avoid contact with skin and eyes.
-
Prevent fire caused by electrostatic discharge.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials.
Toxicological Profile
The toxicological profile of HFPO and its derivatives, particularly its dimer acid (HFPO-DA, also known as GenX) and trimer acid (HFPO-TA), has been the subject of considerable research. While data on the HFPO monomer is less extensive, studies on its derivatives provide insight into the potential biological effects of related fluorinated compounds.
Acute Toxicity of HFPO Monomer:
-
HFPO is classified as acutely toxic via inhalation (Category 3).[13]
-
It is harmful if inhaled and can cause respiratory tract irritation.[5]
Toxicity of HFPO Derivatives (HFPO-DA and HFPO-TA): Studies on HFPO-DA and HFPO-TA have identified the liver and kidneys as primary target organs.[14][15] These compounds have been shown to induce a range of effects, including hepatomegaly (enlarged liver), changes in lipid metabolism, and developmental toxicity.[16][17]
Mechanism of Toxicity and Signaling Pathways: A significant body of evidence suggests that the hepatotoxicity of HFPO derivatives is mediated, at least in part, through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[16][18][19]
-
PPARα Activation: Activation of PPARα by HFPO-DA leads to the upregulation of genes involved in fatty acid metabolism and β-oxidation.[13][19] This is a well-established mode of action for rodent hepatocarcinogenesis induced by PPARα activators.[1]
-
PPARγ Involvement: HFPO-TA has been shown to activate PPARγ, a key regulator of lipid metabolism, leading to persistent metabolic toxicities in developmental exposure models.[20]
-
Mitochondrial Dysfunction: Exposure to HFPO homologues has been demonstrated to compromise mitochondrial function and dynamics, leading to increased oxidative stress and apoptosis in cells. This is thought to be mediated through the disruption of the SIRT1/PGC-1α signaling pathway.[10][21]
-
Endoplasmic Reticulum (ER) Stress: HFPO-TA can elevate intracellular and mitochondrial calcium levels, which induces ER stress and contributes to mitochondrial dysfunction and apoptosis.[22]
Figure 4: Simplified signaling pathways for HFPO derivative-induced hepatotoxicity.
Conclusion
This compound is a highly versatile and reactive fluorochemical intermediate with significant industrial importance, primarily as a monomer for high-performance fluoropolymers. Its synthesis and polymerization are well-established processes that allow for the production of materials with exceptional properties. While the toxicological profile of the HFPO monomer itself requires further investigation, studies on its derivatives highlight potential health concerns, particularly related to liver and kidney function, through mechanisms involving PPAR activation and mitochondrial dysfunction. A thorough understanding of its chemistry, handling requirements, and toxicological profile is essential for its safe and effective use in research and industrial applications.
References
- 1. fluoryx.com [fluoryx.com]
- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of this compound from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]
- 6. CN104557788A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]
- 8. chemours.com [chemours.com]
- 9. psecommunity.org [psecommunity.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. US4356291A - Purification and polymerization of this compound - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. Transcriptomics-based analysis reveals this compound trimer acid (HFPO-TA) induced kidney damage and lipid metabolism disorders in SD rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatotoxic Effects of this compound Trimer Acid (HFPO-TA), A Novel Perfluorooctanoic Acid (PFOA) Alternative, on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CN101528719A - Process for production of this compound - Google Patents [patents.google.com]
- 20. Persistent metabolic toxicities following developmental exposure to this compound trimer acid (HFPO-TA): Roles of peroxisome proliferator activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral exposure to a this compound trimer acid (HFPO-TA) disrupts mitochondrial function and biogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
synthesis of hexafluoropropylene oxide from HFP
An In-depth Technical Guide to the Synthesis of Hexafluoropropylene Oxide (HFPO) from Hexafluoropropylene (HFP)
Introduction
This compound (HFPO), a trifluoro(trifluoromethyl)oxirane, is a critical fluorinated intermediate in the synthesis of a wide array of high-performance materials.[1][2][3][4][5] As the epoxide of hexafluoropropylene (HFP), this colorless, nonflammable gas serves as a key monomer for producing fluoropolymers, such as the commercial lubricant Krytox™, and is a precursor for perfluorinated vinyl ethers used in other commercial fluoropolymers.[1][6] HFPO's high reactivity, stemming from its strained three-membered ring, also makes it a versatile building block for various organofluorine compounds.[6]
Industrially, HFPO is primarily produced through the oxidation of HFP.[1][6] The synthesis methods can be broadly categorized based on the nature of the oxidizing agent and the reaction phase (liquid or gas), each presenting distinct advantages and challenges in terms of yield, selectivity, safety, and environmental impact. This guide provides a detailed overview of the core methodologies for HFPO synthesis, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in the field.
Core Synthesis Methodologies
The conversion of HFP to HFPO involves the epoxidation of the carbon-carbon double bond. The primary methods employed are nucleophilic epoxidation, typically using hypochlorites, and direct oxidation using molecular oxygen, which can be performed with or without a catalyst in either a liquid or gas phase.[2][7]
Nucleophilic Epoxidation with Hypochlorite
This method utilizes an oxygen donor, commonly an aqueous solution of sodium hypochlorite (NaOCl) or calcium hypochlorite, to epoxidize HFP.[2][8] The reaction is typically conducted in a two-phase system comprising an aqueous phase containing the hypochlorite and an organic phase to dissolve the HFP.[3][4][9] Due to the nature of HFP, this process is classified as a nucleophilic reaction.[2]
Key Features:
-
Two-Phase System: An aqueous solution of the oxidizing agent and an organic solvent.
-
Phase Transfer Catalysis: Requires a phase transfer catalyst (PTC), such as quaternary ammonium or phosphonium salts, to facilitate the reaction between the reactants in different phases.[2][9]
-
Solvents: Historically, chlorofluorocarbons (CFCs) like CFC-113 were used.[3] Recent research has focused on environmentally benign alternatives, such as hydrofluoroethers (HFEs), which have demonstrated high HFPO yields.[3][4]
-
Byproducts: Side reactions can lead to byproducts like fluoride ions, CO2, oxalate, and trifluoroacetate through the decomposition of HFP/HFPO.[4]
This protocol is based on the successful synthesis of HFPO using NaOCl in a C4F9OCH3–water two-phase system, which achieved over 40% yield and 70% selectivity.[4]
-
Reactor Setup: A pressure-resistant reactor is charged with the organic solvent (e.g., C4F9OCH3), an aqueous solution of sodium hypochlorite (NaOCl), a phase transfer catalyst, and sodium hydroxide (NaOH).
-
Reactant Introduction: The reactor is cooled, evacuated, and a predetermined amount of hexafluoropropylene (HFP) gas is introduced.
-
Reaction Conditions: The mixture is stirred vigorously at room temperature for a specified duration (e.g., 20 minutes).
-
Product Analysis: After the reaction, the gas phase is analyzed using Gas Chromatography (GC) to determine the conversion of HFP and the yield of HFPO. The byproducts in the aqueous phase can be analyzed using 19F and 13C NMR.[4]
Figure 1: General experimental workflow for the nucleophilic epoxidation of HFP.
Figure 2: Simplified reaction pathway for HFP epoxidation with hypochlorite.[2][4]
Direct Oxidation with Molecular Oxygen
Direct oxidation of HFP using molecular oxygen is a significant industrial method.[7] It can be performed in either the gas phase or the liquid phase and can be catalytic or non-catalytic.
Gas-phase oxidation offers a cleaner and simpler reaction system compared to liquid-phase methods.[7]
-
Non-Catalytic Process: This approach involves reacting HFP and oxygen at high temperatures (453–503 K) and moderate pressures (e.g., 4.5 bar) in a long tubular reactor.[10][11][12] The main products are HFPO, trifluoroacetyl fluoride, and carbonyl fluoride.[10][11] Optimization of conditions like temperature, molar feed ratio, and space-time is crucial to balance selectivity and yield.[10][11]
-
Catalytic Process: To improve efficiency and selectivity at lower temperatures, various catalysts are employed. Supported metal catalysts, such as Cu on HZSM-5 zeolite (Cu/HZ) or Ag on γ-Al2O3, have been investigated.[7][13] The catalyst's performance is influenced by the support, metal loading, and calcination temperature.[7] For instance, a Cu/HZ catalyst achieved a 35.6% HFPO yield.[7]
This protocol describes a continuous epoxidation experiment in a fixed-bed reactor.
-
Catalyst Preparation: The catalyst (e.g., 1 wt% Cu/HZSM-5) is prepared, typically by impregnation, followed by drying and calcination at a specific temperature (e.g., 350 °C).
-
Reactor Setup: A fixed-bed reactor, often a stainless-steel tube, is packed with the prepared catalyst and placed within a heating element.
-
Reaction Conditions: A gaseous mixture of HFP and O2 (e.g., 2:1 ratio) is fed into the reactor at a controlled flow rate (e.g., 5 sccm). The reaction is carried out at the desired temperature.
-
Product Analysis: The effluent gas stream is analyzed online using GC to determine the conversion of HFP and the selectivity and yield of HFPO and other products.
Figure 3: Experimental workflow for continuous gas-phase catalytic HFP epoxidation.
The main industrial method for producing HFPO involves the liquid-phase oxidation of HFP with molecular oxygen.[7] This process is typically carried out in an autoclave reactor under pressure.
-
Solvents: The reaction is performed in the presence of an organic solvent, such as carbon tetrachloride or 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113).[3][14]
-
Conditions: The oxidation is generally conducted at temperatures between 120 °C and 170 °C.[3][14] The molar ratio of HFP to oxygen, addition of inert gas, and the method of oxygen dosing are critical parameters influencing the reaction course.[3][14]
-
Yield: This method can achieve high yields, with reports of approximately 83% HFPO yield under optimized conditions.[3][14]
This protocol outlines a batch process for liquid-phase oxidation.
-
Reactor Charging: An autoclave is charged with an organic solvent (e.g., carbon tetrachloride) and cooled.
-
Reactant Introduction: Liquefied HFP is introduced into the cooled autoclave.
-
Pressurization: The reactor is pressurized with an inert gas (e.g., nitrogen) and then with oxygen to the desired partial pressures.
-
Reaction: The autoclave is heated to the reaction temperature (e.g., 130-170 °C) and maintained for the duration of the reaction. Oxygen may be dosed periodically.
-
Product Isolation: After cooling, the reaction mixture is analyzed to determine HFP conversion and HFPO yield.
Data Summary: Comparison of Synthesis Methods
The following tables summarize quantitative data from various synthesis routes, allowing for a direct comparison of their effectiveness.
Table 1: Nucleophilic Epoxidation of HFP
| Oxidizing Agent | Solvent System | Catalyst | Temp. (°C) | Yield (%) | Selectivity (%) | Reference |
|---|
| NaOCl | C4F9OCH3 / Water | Phase Transfer Catalyst | Room Temp. | > 40 | > 70 |[4] |
Table 2: Direct Oxidation of HFP with Molecular Oxygen (O₂)
| Phase | Catalyst / Solvent | Temp. (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Liquid | Carbon Tetrachloride | 130-170 | - | - | ~83 | [3][14] |
| Gas | Non-Catalytic (Copper Tube) | 205 | - | 55.8 | - | [10][11] |
| Gas | Non-Catalytic (Copper Tube) | 210 | - | - | 40.1 | [10][11] |
| Gas | Ag/γ-Al2O3 | - | - | 41.8 | - | [13] |
| Gas | 1 wt% Cu/HZSM-5 | 350 | - | - | 35.6 | [7] |
| Gas | Cs-doped CuO/SiO₂ | 180 | - | 85.9 | - |[10] |
Note: Dashes (-) indicate data not specified in the cited source.
Product Purification
Regardless of the synthesis method, the crude product contains unreacted HFP and various byproducts. The boiling points of HFP (-29.5 °C) and HFPO (-27.4 °C) are very close, making simple distillation ineffective.[2] Therefore, extractive distillation, commonly using toluene as the extractant, is required to purify the HFPO.[2]
Conclusion
The synthesis of this compound from hexafluoropropylene can be achieved through several distinct pathways, primarily nucleophilic epoxidation and direct oxidation. The choice of method depends on desired scale, safety considerations, and environmental regulations.
-
Nucleophilic epoxidation with hypochlorite in modern HFE-based solvent systems offers a viable route with good yields at room temperature, avoiding the need for high-pressure equipment.[4]
-
Liquid-phase oxidation with O₂ remains a potent industrial method capable of achieving very high yields, though it operates at high temperatures and pressures.[3][7][14]
-
Gas-phase oxidation presents a promising alternative, particularly with the development of effective catalysts that can enhance selectivity and yield, potentially leading to cleaner and more continuous production processes.[7][10]
Further research into novel, highly selective, and stable catalysts for gas-phase epoxidation is a key area for advancing HFPO synthesis, aiming to improve process efficiency and reduce the environmental footprint.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. fluoryx.com [fluoryx.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]
- 5. researchgate.net [researchgate.net]
- 6. chemours.com [chemours.com]
- 7. mdpi.com [mdpi.com]
- 8. EP0064293A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 9. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]
- 10. Gas-phase epoxidation of hexafluoropropylene. [researchspace.ukzn.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. Gas-phase Epoxidation of Hexafluoropropylene | Semantic Scholar [semanticscholar.org]
- 13. Research on Synthesis of Hexafluoropropylene | Scientific.Net [scientific.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reaction Mechanisms of Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms of hexafluoropropylene oxide (HFPO), a critical fluorinated intermediate in the synthesis of various high-performance materials. The document details the key transformations of the HFPO molecule, including its reactions with nucleophiles, anionic ring-opening polymerization, thermal decomposition, and Lewis acid-catalyzed rearrangement. Quantitative data is summarized in tables for comparative analysis, and detailed experimental protocols for cited key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.
Nucleophilic Ring-Opening Reactions
The strained three-membered epoxide ring of HFPO is highly susceptible to nucleophilic attack, making it a versatile building block in organofluorine chemistry.[1][2] A notable characteristic of these reactions is the "abnormal regioselectivity," where the nucleophile preferentially attacks the more sterically hindered central carbon atom (β-carbon) rather than the terminal difluoromethylene carbon (α-carbon).[3][4]
This unusual regioselectivity is attributed to the strong electron-withdrawing effect of the trifluoromethyl (-CF₃) group, which increases the electrophilicity of the adjacent β-carbon.[5] Theoretical studies using density functional theory (DFT) have further elucidated this phenomenon, revealing that the preference for attack at the sterically hindered β-carbon arises from a lower destabilizing distortion energy required to reach the corresponding ring-opening transition state.[3][4] This is a consequence of the C(α)-O bond being significantly strengthened by negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital.[3][4]
General Mechanism of Nucleophilic Attack
The general mechanism involves the attack of a nucleophile on the β-carbon of the HFPO ring, leading to the opening of the epoxide and the formation of a perfluoroalkoxide intermediate. This intermediate can then be protonated or undergo further reaction to yield the final product.
Reaction with Fluoride Ions
The reaction of HFPO with fluoride ions is a cornerstone of its chemistry, serving as the initiation step for anionic ring-opening polymerization to produce perfluoropolyethers like Krytox®.[1] The fluoride ion attacks the central carbon to yield a perfluoropropoxide anion, which can then react with another HFPO monomer.[1]
Quantitative Data: Calculated Activation Energies for Fluoride Attack on HFPO
| Attack Position | Activation Free Energy Barrier (kcal/mol) | Reference |
| β-Carbon (more hindered) | 7.6 | [5] |
| α-Carbon (less hindered) | 11.5 | [5] |
Reaction with Alcohols (Alcoholysis)
HFPO reacts with alcohols, such as methanol, to produce methyl trifluoropyruvate, a valuable reagent in organic synthesis.[1] The reaction proceeds via the formation of a pentafluoropropionyl fluoride (PPF) derivative.[6]
Reaction with Amines
In the presence of secondary amines, derivatives of pentafluoropropionyl fluoride are formed.[6]
Anionic Ring-Opening Polymerization
The anionic polymerization of HFPO is a crucial industrial process for the synthesis of perfluoropolyethers (PFPEs), which are highly stable lubricants and fluids.[3] This reaction is typically initiated by a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), in an aprotic solvent.[1]
The polymerization proceeds through a "living" mechanism, where the propagating species is a perfluoroalkoxide anion. This anion attacks another HFPO monomer, extending the polymer chain. The process generates a polymer terminated by an acyl fluoride, which can be further functionalized.[1]
Experimental Protocol for Anionic Polymerization of HFPO
The following is a representative, generalized protocol based on descriptions of the synthesis of PFPE-K type polymers.[1][3]
Materials:
-
This compound (HFPO)
-
Cesium fluoride (CsF) or Potassium fluoride (KF) as catalyst
-
Aprotic solvent (e.g., tetraglyme, 1,1,1,3,3-pentafluorobutane)[1]
-
Inert gas (Nitrogen or Argon)
-
High-pressure reactor equipped with stirring, cooling, and gas inlet/outlet
Procedure:
-
The reactor is dried under vacuum and purged with an inert gas.
-
The aprotic solvent and the fluoride salt catalyst (e.g., CsF) are charged into the reactor.
-
The reactor is cooled to the desired reaction temperature (e.g., 0 °C).[1]
-
HFPO monomer is fed into the reactor at a controlled rate. The reaction is typically exothermic and requires careful temperature management.
-
The polymerization is allowed to proceed for a set period, during which the molecular weight of the polymer increases.
-
Upon completion, the reaction is quenched, and the resulting polymer with an acyl fluoride end group is collected.
-
The acyl fluoride end group is often stabilized by hydrolysis and subsequent decarboxylation with fluorine gas to yield the final, inert perfluoropolyether.[1]
-
The product is then purified, typically by distillation, to remove the solvent and any low molecular weight oligomers.
Quantitative Data: Polymer Synthesis Conditions and Outcomes
| Catalyst System | Solvent | Temperature (°C) | Resulting Polymer | Reference |
| NaF / tetraglyme | - | - | Monoadduct only | [1] |
| CsF / tetraglyme | - | - | Oligomer (DPn < 5) | [1] |
| KF / tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | Polymer (Mn 2500-3500 g/mol ) | [1] |
Thermal Decomposition
When heated above 150 °C, HFPO undergoes thermal decomposition to yield trifluoroacetyl fluoride and difluorocarbene.[1]
CF₃CFCF₂O → CF₃C(O)F + :CF₂
The thermal decomposition of HFPO dimer acid, a related compound, has been studied in more detail, particularly in the context of environmental remediation. At temperatures between 750 °C and 920 °C, it decomposes into various products, including trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA).[4] Modeling suggests that the decomposition can proceed through a perfluoropropylvinyl ether (PPVE) intermediate, which has a lower energy barrier.[4]
Experimental Protocol for Thermal Decomposition of HFPO Dimer Acid
The following protocol is adapted from a study on the thermal decomposition of HFPO dimer acid in a pilot-scale research combustor.[4]
Experimental Setup:
-
A pilot-scale research combustor.
-
Atomizer for introducing the aqueous solution.
-
Analytical instruments for stack gas characterization, such as Fourier transform infrared spectroscopy (FTIR) and chemical ionization mass spectrometry (CIMS).[4]
Procedure:
-
Aqueous solutions of HFPO dimer acid are prepared at target concentrations (e.g., ~500 and 4000 mg/L).[4]
-
The solution is atomized and introduced into the combustor.
-
The decomposition is carried out at controlled post-flame temperatures (e.g., ~750, 860, and 920 °C).[4]
-
The stack gases are continuously monitored and analyzed to identify and quantify the products of incomplete combustion (PICs).
Quantitative Data: Thermal Decomposition of HFPO Dimer Acid
| Peak Temperature (°C) | Fluorine Conversion to PICs (%) | Key Products Identified | Reference |
| ~750 | ~40-60 | 1H-perfluoroalkanes, fluoroether E-1, TFA, PFPrA | [4] |
| ~860 | Lower PIC concentrations | - | [4] |
| ~920 | Lower PIC concentrations | - | [4] |
Lewis Acid-Catalyzed Rearrangement
In the presence of Lewis acids such as antimony pentafluoride (SbF₅) or hydrogen fluoride (HF), HFPO can rearrange to form hexafluoroacetone (HFA), another important industrial chemical.[1][6] This rearrangement can also be catalyzed by the materials of storage containers, particularly carbon steel, which is a concern during storage and handling.[1]
Synthesis of this compound
HFPO is commercially produced by the oxidation of hexafluoropropylene (HFP).[1] Various oxidizing agents can be employed, including molecular oxygen.
Kinetics of HFPO Synthesis
A kinetic study of the synthesis of HFPO from HFP and oxygen in a hexafluoropropane solvent has been conducted. The results indicated that the reaction is first-order with respect to hexafluoropropylene.
Quantitative Data: Kinetics of HFPO Synthesis
| Parameter | Value | Conditions | Reference |
| Reaction Order (for HFP) | 1 | - | |
| Activation Energy (Ea) | 80.9 kJ/mol | 3 MPa, 110-125 °C |
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. Perfluoropolyether - Wikipedia [en.wikipedia.org]
- 4. Thermal treatment of this compound dimer acid (HFPO-DA) using a pilot-scale research combustor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN103145971B - Synthetic method of perfluoropolyether - Google Patents [patents.google.com]
In-depth Technical Guide: The Thermal Decomposition of Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluoropropylene oxide (HFPO) is a critical fluorinated intermediate in the synthesis of various functional materials, including polymers and pharmaceutical compounds. Understanding its thermal stability and decomposition pathways is paramount for safe handling, process optimization, and environmental impact assessment. This technical guide provides a comprehensive overview of the thermal decomposition of HFPO, focusing on its primary decomposition pathways, kinetics, and the experimental methodologies employed in its study. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction
This compound (C₃F₆O) is a fluorinated epoxide that serves as a versatile building block in organofluorine chemistry. Its high reactivity, stemming from the strained three-membered ring and the strong electron-withdrawing nature of the fluorine atoms, makes it a valuable precursor for the synthesis of fluoropolymers like Krytox. However, this reactivity also predisposes HFPO to thermal decomposition at elevated temperatures.
The thermal decomposition of HFPO is a critical consideration in its storage and industrial application. Uncontrolled decomposition can lead to the formation of hazardous and corrosive byproducts. This guide aims to provide a detailed technical overview of the fundamental aspects of HFPO thermal decomposition.
Primary Decomposition Pathways
The thermal decomposition of this compound primarily proceeds through a unimolecular rearrangement to form trifluoroacetyl fluoride and difluorocarbene. This pathway is the dominant route of decomposition in the absence of other reactants or catalysts.
Upon heating to temperatures of 150°C and above, the epoxide ring of HFPO undergoes cleavage, leading to the formation of trifluoroacetyl fluoride and the highly reactive intermediate, difluorocarbene.
Decomposition Products
The primary products of the thermal decomposition of HFPO under inert conditions are summarized in Table 1.
| Product Name | Chemical Formula | Physical State at STP |
| Trifluoroacetyl fluoride | CF₃C(O)F | Gas |
| Difluorocarbene | :CF₂ | Reactive Intermediate |
Table 1: Primary Thermal Decomposition Products of HFPO.
At higher temperatures, between 500-800°C, the pyrolysis products are dominated by carbonyl fluoride (COF₂). Above 800°C, the decomposition products consist mainly of inorganic fluoride, with small amounts of tetrafluoromethane (CF₄) and carbon dioxide (CO₂).
Kinetics of Decomposition
The thermal decomposition of HFPO is a first-order reaction. While specific kinetic parameters for the decomposition of HFPO are not extensively documented in readily available literature, the activation energy for the related synthesis of HFPO from hexafluoropropene and oxygen has been reported as 80.9 kJ/mol.
Experimental Protocols
The study of the thermal decomposition of HFPO typically involves gas-phase pyrolysis in a controlled environment, followed by the analysis of the resulting products. A generalized experimental workflow is outlined below.
Experimental Setup
A typical experimental setup for the pyrolysis of HFPO consists of a gas handling system, a heated reactor, a quenching system, and analytical instrumentation.
Experimental Procedure
-
Gas Preparation: A mixture of HFPO and an inert carrier gas (e.g., nitrogen or argon) is prepared with a specific concentration using mass flow controllers.
-
Pyrolysis: The gas mixture is passed through a heated reactor, typically a quartz tube furnace, maintained at a constant temperature. The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
Product Quenching: The gas stream exiting the reactor is rapidly cooled in a quenching system, such as a cold trap, to prevent further reactions of the decomposition products.
-
Product Analysis: The quenched products are then analyzed using various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify functional groups of the product molecules. Mass Spectrometry (MS) is employed to determine the molecular weight and structure of the decomposition products.
Health and Safety Considerations
This compound is a colorless and odorless gas that is shipped as a liquefied gas. It is a reactive epoxide and can polymerize violently in the presence of catalysts or upon heating. Exposure to the liquid can cause frostbite. The primary decomposition product, trifluoroacetyl fluoride, is a corrosive gas. Therefore, all experiments involving HFPO and its thermal decomposition should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
The thermal decomposition of this compound is a fundamental process with significant implications for its industrial handling and application. The primary decomposition pathway leads to the formation of trifluoroacetyl fluoride and difluorocarbene. While detailed kinetic data for this specific reaction remains a subject for further investigation, the experimental protocols for studying such gas-phase decompositions are well-established. A thorough understanding of the decomposition behavior of HFPO is essential for ensuring its safe use and for the development of robust and efficient chemical processes.
Hexafluoropropylene Oxide: A Technical Safety Guide for Researchers
This guide provides an in-depth overview of the safety precautions for hexafluoropropylene oxide (HFPO), designed for researchers, scientists, and professionals in drug development. It consolidates critical information from safety data sheets and regulatory sources, emphasizing proper handling, emergency procedures, and personal protection.
Hazard Identification and Classification
This compound is a colorless, odorless gas that is typically shipped as a liquefied gas under pressure.[1][2] It is classified as a hazardous substance with the following primary concerns:
-
Irritation: May cause respiratory irritation.[3][4] It can also cause skin and serious eye irritation.[1]
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[3][4]
-
Physical Hazard: Contains gas under pressure; may explode if heated.[1][5] Contact with the liquefied gas can cause frostbite.[1][2]
GHS Hazard Statements: H331, H335, H373, H280.[1][3]
Exposure Controls and Personal Protection
Strict adherence to exposure controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory to ensure safety when handling HFPO.
Engineering Controls
Operations involving HFPO should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][6] Use non-sparking, explosion-proof ventilation systems and electrical equipment.[6] Emergency exits and risk-elimination areas should be clearly designated.[3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial. The following table summarizes the required equipment.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Skin | Chemical-resistant, impervious clothing. Fire/flame resistant garments. | Ensure clothing prevents any possibility of skin contact.[3][4] |
| Hands | Chemical impermeable gloves (e.g., neoprene, butyl rubber). | Gloves must be inspected prior to use and satisfy specifications of EU Directive 89/686/EEC and EN 374.[3][4][7] |
| Respiratory | Use a full-face respirator with an appropriate cartridge for organic gases if exposure limits are exceeded or irritation is experienced. For unknown atmospheres or emergencies, a Self-Contained Breathing Apparatus (SCBA) is required.[1][3][4][8] | Respiratory protection program should meet OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements. |
Safe Handling, Storage, and Disposal
Precautions for Safe Handling
-
Avoid contact with skin and eyes.[3]
-
Handle cylinders with care, using equipment rated for cylinder pressure.[8][9]
-
Prevent fire caused by electrostatic discharge; use non-sparking tools and ground all equipment.[3][6]
-
Do not eat, drink, or smoke in handling areas.[8]
-
Keep containers away from heat sources, naked flames, or metals heated above 300-400 °C to prevent thermal decomposition into toxic gases.[5][8]
Conditions for Safe Storage
-
Keep containers tightly closed and sealed until ready for use.[3][8]
-
Protect cylinders from direct sunlight and physical damage. Cylinder temperatures should not exceed 52 °C (125 °F).[9][10]
-
Store apart from incompatible materials such as acids, bases, oxidizing and reducing agents.[1][3]
-
Special Concern: HFPO can rearrange to the more toxic hexafluoroacetone (HFA) in the presence of Lewis acids, a reaction catalyzed by corrosion by-products in carbon steel containers. It is recommended to use product in carbon steel containers within 90 days of shipping and store them below 25 °C (77 °F).[10][11] Stainless steel containers are preferred.[11]
Disposal
Dispose of contents and containers at an appropriate treatment and disposal facility in accordance with all local, regional, and national regulations.[3][4] Incineration in a suitable facility is often recommended.[5]
Emergency and First-Aid Procedures
Immediate action is critical in the event of an exposure or accident.
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel to safe areas, keeping people upwind of the spill/leak.[3][4]
-
Isolate: Isolate the spill or leak area for at least 100 meters (330 feet) in all directions. For a large spill, consider an initial downwind evacuation for at least 500 meters (1/3 mile).[1][2][12]
-
Control Ignition Sources: Remove all sources of ignition.[3][4]
-
Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[3]
-
Cleanup: Collect and arrange for disposal. Adhered or collected material should be promptly disposed of.[3]
First-Aid Measures
| Exposure Route | First-Aid Instructions |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Get emergency medical help immediately.[1][3][4] |
| Skin Contact | Take off contaminated clothing immediately. For gas exposure, wash with soap and plenty of water. For contact with liquefied gas (frostbite), gently wash affected areas with cold water. Do not remove clothing that is frozen to the skin. Seek immediate medical attention.[1][2][3] |
| Eye Contact | First check for and remove any contact lenses. Immediately flush eyes with plenty of water or normal saline for at least 15-20 minutes, keeping eyelids open. Consult a doctor immediately.[1][3][6] |
| Ingestion | Ingestion is not a likely route of exposure for a gas. If it occurs, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, fog, or alcohol-resistant foam.[1][2][3]
-
Specific Hazards: The container may rupture violently or rocket if heated.[1][2] Decomposition at high temperatures (500-800 °C) can produce carbonyl fluoride (COF2), which readily hydrolyzes to hydrofluoric acid.[1]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting.[3]
-
Procedure: Fight fire from a maximum distance. If it can be done safely, move undamaged containers away from the fire area.[2][12]
Physicochemical and Toxicological Data
While comprehensive, publicly available toxicological data is limited, the following tables summarize known properties.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C3F6O[3] |
| Molecular Weight | 166.02 g/mol [3] |
| Physical State | Colorless, odorless gas.[1][2] |
| Boiling Point | -27.8 °C (-18 °F) at 760 mmHg[1][5] |
| Melting Point | -128.9 °C (-200 °F)[1] |
| Flammability | Non-flammable gas.[11][13] |
Toxicological Data
No official occupational exposure limits (e.g., PEL, TLV) have been established for hexafluoropropylene.[14] However, some manufacturers have set internal limits, which may range from 0.5 to 2 ppm as an 8-hour time-weighted average.[13]
| Endpoint | Value | Species | Route | Remarks |
| LC50 | 7651 mg/L (72 h) | Zebrafish (embryo) | Immersion | Data for HFPO-dimer acid (GenX), not HFPO monomer.[15][16] |
| NOAEL | 50 ppm (37 days) | Rat | Inhalation | May cause damage to the nervous system through prolonged or repeated exposure.[10] |
| Target Organs | Kidney, Nervous System[10][13][14] | - | Inhalation | Repeated exposure studies have identified the kidney as a primary target organ.[13] |
Experimental Protocols
Detailed experimental protocols are not provided in safety data sheets. However, the hazard classification "Toxic if inhaled" (H331) is typically determined through studies following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 403: Acute Inhalation Toxicity.
Representative Protocol: Acute Inhalation Toxicity (OECD 403)
This protocol provides a general methodology for assessing the inhalation toxicity of a substance like HFPO.
-
Objective: To determine the median lethal concentration (LC50) of a test substance after a short-term inhalation exposure.
-
Test Animals: Typically, young adult rats are used, housed in individual cages. Animals are acclimatized for at least 5 days before the test.
-
Test Substance Administration: The test substance (HFPO gas) is administered via a whole-body or nose-only inhalation exposure chamber. The concentration of the gas is precisely controlled and monitored throughout the exposure period.
-
Exposure: A single exposure of a specified duration, typically 4 hours, is performed.
-
Dosage Groups: Multiple groups of animals are exposed to different, graded concentrations of the test substance. A control group is exposed to filtered air under identical conditions.
-
Post-Exposure Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory patterns, and behavior), and body weight changes for a period of 14 days.
-
Pathology: All animals (including those that die during the test and survivors at the end of the observation period) undergo a gross necropsy.
-
Data Analysis: The LC50 value is calculated using appropriate statistical methods (e.g., probit analysis) based on the mortality data from the different concentration groups.
Visualized Safety Workflows
The following diagrams illustrate key safety processes related to HFPO.
Caption: Logical workflow for HFPO safety, from hazard identification to preventative controls and emergency response.
Caption: Representative experimental workflow for an acute inhalation toxicity study (based on OECD 403).
References
- 1. This compound | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. What are the safety precautions when handling Hexafluoropropylene? - Blog [zbwhr.com]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. airgas.com [airgas.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. chemours.com [chemours.com]
- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. ecetoc.org [ecetoc.org]
- 14. nj.gov [nj.gov]
- 15. Toxicity assessment of this compound-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicity assessment of this compound-dimer acid on morphology, heart physiology, and gene expression during… [ouci.dntb.gov.ua]
The Environmental Persistence of Hexafluoropropylene Oxide Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the environmental fate of hexafluoropropylene oxide (HFPO) derivatives, a class of emerging contaminants that have become widespread in the environment. The guide, intended for researchers, scientists, and drug development professionals, synthesizes current scientific understanding of the persistence, bioaccumulation, and degradation of these compounds, which are often used as replacements for legacy per- and polyfluoroalkyl substances (PFAS).
HFPO derivatives, including the well-known HFPO-dimer acid (HFPO-DA or GenX), its trimer (HFPO-TA), and tetramer (HFPO-TeA), are characterized by their high chemical stability, water solubility, and mobility in the environment.[1] These properties contribute to their long-range transport and presence in various environmental compartments, including surface water, groundwater, soil, and even remote regions like the Arctic.[2]
Environmental Persistence and Degradation
HFPO derivatives are highly resistant to natural degradation processes such as hydrolysis and biodegradation, leading to their classification as "forever chemicals".[1][3][4] Their environmental half-life is estimated to be longer than six months, highlighting their persistence.[5][6] While conventional wastewater treatment methods are largely ineffective at removing these compounds, advanced oxidation and reduction processes have shown promise in their degradation.[1][5]
Studies have demonstrated that technologies like the UV/sulfite system and thermally activated persulfate can effectively degrade HFPO-DA.[7][8][9] The primary degradation pathway involves the cleavage of the ether bond, leading to the formation of shorter-chain fluorinated compounds.[8][9]
Bioaccumulation and Environmental Transport
Despite being considered less bioaccumulative than their long-chain predecessors like PFOA, HFPO derivatives have been detected in a wide range of organisms, including fish, amphibians, and humans.[2][10][11] The bioaccumulation potential appears to increase with the length of the polyether chain, with HFPO-TeA showing greater accumulation than HFPO-TA and PFOA in zebrafish.[10]
The high water solubility and low adsorption potential of these compounds facilitate their transport in aquatic environments.[1] They can leach from soil into groundwater and be transported over long distances in surface waters.[6][12] Atmospheric transport is also a significant pathway for their distribution, with HFPO-DA being detected in air samples and predicted to undergo long-range atmospheric transport.[13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data on the environmental concentrations and bioaccumulation of major HFPO derivatives.
Table 1: Environmental Concentrations of HFPO Derivatives
| Compound | Matrix | Concentration Range | Location |
| HFPO-DA | River Water | 0.59 ng/L - 8.75 ng/L | Europe, USA |
| HFPO-DA | River Water | up to 10.3 ng/L | China |
| HFPO-DA | Arctic Surface Water | 30 pg/L | Arctic |
| HFPO-DA | Antarctic Snowmelt | 9.2 pg/L | Antarctica |
| HFPO-DA | Soil | The Netherlands | |
| HFPO-DA | Soil | 0.02 ng/g | China |
| HFPO-TA | River Water | 5,200 - 68,500 ng/L (downstream of plant) | China |
Table 2: Bioaccumulation of HFPO Derivatives
| Compound | Organism | Tissue | Concentration / BCF |
| HFPO congeners | Fish | - | 0.59 ng/g (average) |
| HFPO-DA | Chinese Toad | Intestine | 0.13 ng/g |
| HFPO-DA | Chinese Toad | Brain | 0.11 ng/g |
| HFPO-DA | Chinese Toad | Liver | 0.05 ng/g |
| HFPO-TA | Common Carp | Blood | 1510 ng/mL (median) |
| HFPO-TA | Common Carp | Liver | 587 ng/g ww (median) |
| HFPO-TA | Common Carp | Muscle | 118 ng/g ww (median) |
| HFPO-TA | Hyalella azteca | - | lg BCFk = 2.33[16] |
| HFPO-TeA | Zebrafish | Blood | 15.4 ± 1.6 nmol/g ww |
| HFPO-TA | Zebrafish | Blood | 4.95 ± 0.19 nmol/g ww |
Experimental Protocols
Analysis of HFPO Derivatives in Environmental Samples
The primary analytical technique for the quantification of HFPO derivatives in environmental matrices is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly using a tandem quadrupole mass spectrometer (QqQ).[17]
-
Sample Preparation: Solid samples like soil and sediment often require an extraction step. A common method involves extraction with a solvent mixture such as 1 M NaOH in methanol/water (80:20 v/v) followed by solid-phase extraction (SPE) for cleanup and preconcentration.[18] Water samples are typically concentrated using SPE.
-
LC Separation: Reverse-phase liquid chromatography is used to separate the target analytes from other compounds in the sample extract. The specific column and mobile phase composition can vary depending on the specific HFPO derivatives being analyzed.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is commonly employed for the detection of HFPO derivatives. Multiple Reaction Monitoring (MRM) on a QqQ instrument provides high selectivity and sensitivity for quantification.[19]
Degradation Studies
-
Thermally Activated Persulfate System: Degradation experiments are typically conducted in batch reactors. A solution of the target HFPO derivative is mixed with sodium persulfate. The reaction is initiated by heating the solution to a specific temperature (e.g., 70°C). Samples are collected at different time intervals and analyzed by LC-MS to determine the degradation rate.[7]
-
UV/Sulfite System: Photodegradation studies are carried out in a photochemical reactor equipped with a UV lamp. An aqueous solution of the HFPO derivative and sodium sulfite is irradiated with UV light. The degradation process is monitored by taking samples at various time points for LC-MS analysis.[8][9]
The continued presence and potential for long-range transport of HFPO derivatives underscore the need for ongoing research into their environmental fate and the development of effective remediation strategies. This guide provides a foundational understanding for professionals working to address the challenges posed by these persistent environmental contaminants.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FRD-903 - Wikipedia [en.wikipedia.org]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of PFOA Substitute: GenX (HFPO-DA Ammonium Salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into the mechanisms of bioaccumulation and tissue-specific distribution of this compound homologues, novel PFOA alternatives, in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transport of GenX in Saturated and Unsaturated Porous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HFPO-DA and Other PFAS in Air Downwind of a Fluoropolymer Production Plant in the Netherlands: Measurements and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictions of PFAS regional-scale atmospheric deposition and ambient air exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A view of potential aquatic environmental risks of this compound trimer acid (HFPO-TA): bioconcentration, toxicity and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
hexafluoropropylene oxide molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Hexafluoropropylene oxide (HFPO) is a fluorinated epoxide that serves as a critical building block in the synthesis of various fluoropolymers and other organofluorine compounds. This document provides a concise technical summary of its core physicochemical properties.
Key Quantitative Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₃F₆O | [1][2][3][4][5] |
| Molecular Weight | 166.02 g/mol | [1][2][4] |
| IUPAC Name | 2,2,3-trifluoro-3-(trifluoromethyl)oxirane | [1] |
| CAS Registry Number | 428-59-1 | [1][3] |
Chemical Reactivity and Transformations
This compound is a highly reactive epoxide. Its reactivity is characterized by several key transformations, including polymerization, thermal decomposition, and rearrangement in the presence of Lewis acids. These pathways are fundamental to its application in industrial organofluorine chemistry.[2]
Caption: Key chemical transformations of this compound.
References
A Technical Guide to the Solubility of Hexafluoropropylene Oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of hexafluoropropylene oxide (HFPO) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the dissolution of fluorinated compounds is critical.
Core Topic: Solubility of this compound
This compound (HFPO) is a fluorinated epoxide widely used as a monomer in the synthesis of fluoropolymers like Krytox®.[1][2] Its unique properties, including high chemical inertness and thermal stability, make it a valuable building block in various industrial applications. However, its low boiling point (-27.4 °C) and gaseous state at room temperature present specific challenges for handling and dissolution.[1] Understanding the solubility of HFPO in different organic solvents is crucial for its effective use in synthesis, purification, and various applications. While generally soluble in nonpolar solvents, quantitative data is essential for precise process design and optimization.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound in selected organic solvents. The data is presented as vapor-liquid equilibrium (VLE) data, which describes the composition of a chemical mixture in both the liquid and vapor phases at equilibrium at a given temperature and pressure.
| Solvent | Temperature (K) | Pressure (kPa) | Mole Fraction of HFPO in Liquid Phase (x) | Mole Fraction of HFPO in Vapor Phase (y) |
| Toluene | 273.15 | 10.1 - 63.6 | 0.016 - 0.985 | 0.841 - 0.999 |
| 313.15 | 36.3 - 280.9 | 0.015 - 0.981 | 0.598 - 0.996 | |
| Dibutyl Ether | 303.2 | 1.8 - 192.5 | 0.010 - 0.990 | 0.245 - 0.998 |
| Dichloromethane | 303.2 | 80.9 - 221.7 | 0.009 - 0.989 | 0.289 - 0.997 |
| Chloroform | 303.2 | 34.3 - 203.4 | 0.011 - 0.989 | 0.443 - 0.998 |
| Propane | 283.05 | 474.8 - 1056.8 | 0.099 - 0.899 | 0.178 - 0.654 |
| 303.05 | 733.9 - 1506.9 | 0.100 - 0.900 | 0.201 - 0.697 | |
| 323.05 | 1079.9 - 2097.9 | 0.100 - 0.900 | 0.222 - 0.730 | |
| Note: The data for Toluene, Dibutyl Ether, Dichloromethane, Chloroform, and Propane is derived from vapor-liquid equilibrium studies. The mole fractions represent the equilibrium compositions at the specified conditions.[3][4][5] |
Experimental Protocols
The determination of gas solubility in organic solvents is a critical experimental procedure. Several methods can be employed, with the choice depending on the specific gas-solvent system, the required accuracy, and the available equipment. The data presented in this guide was primarily obtained using the static-analytic and isothermal synthetic methods for vapor-liquid equilibrium measurements.
Static-Analytic Method for Vapor-Liquid Equilibrium (VLE) Measurement
This method is a precise technique for determining the phase behavior of mixtures.
Methodology:
-
Apparatus: A constant-volume equilibrium cell equipped with pressure and temperature sensors is used. The cell is connected to a sampling system that allows for the extraction of small samples from both the liquid and vapor phases without disturbing the equilibrium. A gas chromatograph (GC) is typically used for composition analysis.
-
Degassing: The solvent is thoroughly degassed to remove any dissolved air or other impurities. This is a critical step to ensure accurate pressure measurements.
-
Charging the Cell: A known amount of the degassed solvent is charged into the equilibrium cell. The cell is then brought to the desired experimental temperature.
-
Introduction of Gaseous Solute: this compound is then introduced into the cell incrementally.
-
Equilibrium: The mixture is vigorously agitated (e.g., with a magnetic stirrer) to ensure thorough mixing and to facilitate the attainment of equilibrium between the liquid and vapor phases. Equilibrium is considered reached when the pressure inside the cell remains constant over a significant period.
-
Sampling and Analysis: Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn using a specialized sampler (e.g., a Rapid Online Sampler-Injector, ROLSI) and analyzed by gas chromatography to determine their compositions.[4][5]
-
Data Acquisition: The equilibrium temperature, pressure, and the compositions of both phases are recorded for each incremental addition of the gaseous solute.
Isothermal Synthetic Method
This method is used to determine the bubble or dew point of a mixture at a constant temperature.
Methodology:
-
Apparatus: A variable-volume equilibrium cell with a window for visual observation is typically used. The cell is equipped with accurate temperature and pressure sensors.
-
Charging the Cell: A precisely known amount of both the solvent and this compound are charged into the cell.
-
Pressure Variation: At a constant temperature, the pressure in the cell is changed by varying the volume (e.g., using a movable piston).
-
Phase Transition Observation: The pressure at which a phase transition (e.g., the appearance of the first bubble in the liquid phase or the disappearance of the last bubble) occurs is carefully observed and recorded. This pressure corresponds to the bubble point pressure for the given composition and temperature.
-
Data Collection: The experiment is repeated for different overall compositions to map out the phase envelope at that temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent using the static-analytic VLE method.
Caption: Workflow for determining HFPO solubility via static-analytic VLE.
References
vapor pressure of hexafluoropropylene oxide at different temperatures
This in-depth technical guide provides a comprehensive overview of the vapor pressure of hexafluoropropylene oxide (HFPO) at various temperatures. The information is tailored for researchers, scientists, and drug development professionals, presenting key quantitative data in a structured format, detailing experimental methodologies, and illustrating relevant chemical pathways.
Quantitative Vapor Pressure Data
This compound (HFPO) is a colorless, odorless gas shipped as a liquefied gas under its own vapor pressure.[1][2] Understanding its vapor pressure is critical for safe handling, storage, and for various industrial applications, including its use as a monomer for fluoropolymers like Krytox™.[3][4]
The vapor pressure of pure HFPO has been experimentally determined across a range of temperatures. The data presented below is crucial for modeling and process design.
| Temperature (K) | Temperature (°C) | Vapor Pressure (MPa) | Vapor Pressure (psia) |
| 231.39 | -41.76 | 0.043 | 6.24 |
| 241.03 | -32.12 | 0.075 | 10.88 |
| 250.77 | -22.38 | 0.124 | 17.98 |
| 260.15 | -13.00 | 0.191 | 27.70 |
| 273.14 | -0.01 | 0.323 | 46.85 |
| 283.15 | 10.00 | 0.467 | 67.73 |
| 298.15 | 25.00 | 0.681 | 98.77 |
| 313.15 | 40.00 | 1.039 | 150.70 |
| 328.15 | 55.00 | 1.518 | 220.17 |
| 343.15 | 70.00 | 2.148 | 311.54 |
| 358.15 | 85.00 | 2.896 | 419.99 |
| 359.20 | 86.05 | 2.930 | 424.96 |
Note: The data in this table is sourced from experimental measurements by Dicko et al. (2011)[5][6]. Additional sources report vapor pressures of 680.85 kPa (0.681 MPa) at 25°C[7] and 660 kPa (0.66 MPa) at 25°C[4].
The critical temperature (TC) and critical pressure (PC) for HFPO have been determined to be 359.3 ± 0.1 K and 2.930 ± 0.001 MPa, respectively.[5][6]
Experimental Protocol for Vapor Pressure Measurement
The determination of the vapor pressure of pure this compound, as detailed in the cited literature, was conducted using a static method.[5][6]
Apparatus and Procedure:
A static apparatus is utilized for the measurement of pure component vapor pressures. The core of the setup consists of a thermostatically controlled equilibrium cell where the sample is introduced.
-
Sample Preparation: The HFPO sample, with a certified purity greater than 99.99% volume fraction, is first degassed to remove any dissolved air or other non-condensable impurities. This is typically achieved by a series of freeze-pump-thaw cycles.
-
Temperature Control: The equilibrium cell is placed in a regulated bath to maintain a constant and uniform temperature. The temperature is measured with a high-precision thermometer.
-
Pressure Measurement: The pressure inside the cell is measured using a pressure transducer calibrated against a primary standard. The system is allowed to reach thermal and phase equilibrium at each set temperature, at which point the vapor pressure reading is recorded.
-
Data Acquisition: A data acquisition unit is connected to the temperature and pressure sensors to log the measurements.
Experimental Uncertainties:
The reported experimental uncertainties for the vapor pressure measurements are:
Chemical Pathways of this compound
This compound is a key intermediate in the synthesis of various fluorinated compounds.[3] Its reactivity is centered around the strained epoxide ring. The following diagram illustrates the synthesis of HFPO and its principal reactions.
The diagram above outlines the formation of HFPO from the oxidation of hexafluoropropylene (HFP).[3] Once formed, HFPO can undergo several important transformations. In the presence of Lewis acids, it can isomerize to hexafluoroacetone (HFA), a reaction that can be a concern during storage.[3][4] Nucleophilic catalysts can also promote isomerization, but to perfluoropropionyl fluoride (PPF).[3] Furthermore, under fluoride catalysis, HFPO undergoes ring-opening polymerization to form perfluorinated polyethers, such as the commercially significant Krytox™ lubricants.[4] At elevated temperatures, HFPO can decompose into difluorocarbene and trifluoroacetyl fluoride.[4]
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C3F6O | CID 9883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemours.com [chemours.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound CAS#: 428-59-1 [amp.chemicalbook.com]
The Discovery and Enduring Legacy of Hexafluoropropylene Oxide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide (HFPO) is a cornerstone of the modern fluorochemical industry. This fully fluorinated epoxide serves as a critical intermediate in the synthesis of a wide array of high-performance materials, from inert, thermally stable lubricants to specialty fluoropolymers with unique properties. Its discovery and subsequent development have paved the way for innovations across numerous sectors, including aerospace, electronics, and pharmaceuticals. This technical guide provides a comprehensive overview of the history, synthesis, properties, and key reactions of HFPO, with a focus on the experimental details and mechanistic understanding relevant to researchers and professionals in the chemical sciences.
Historical Context: The Dawn of Fluoropolymer Chemistry
The journey to understanding this compound begins within the broader narrative of fluoropolymer chemistry, a field that was largely pioneered by scientists at DuPont. A pivotal moment in this history was the accidental discovery of polytetrafluoroethylene (PTFE), branded as Teflon™, by Dr. Roy J. Plunkett in 1938.[1][2] While investigating tetrafluoroethylene gas for refrigerant applications, Plunkett observed its spontaneous polymerization into a remarkably inert and slippery solid.[1] This serendipitous event ignited a fervent research effort into the synthesis and properties of fluorinated organic compounds.
While the precise date of the first synthesis of this compound is not prominently documented, its development was a logical progression from the foundational work on fluorinated olefins. DuPont, a leader in fluorochemistry, played a central role in the development of HFPO and its applications.[3] Patented processes from the mid-20th century, such as those for the polymerization of this compound, indicate that its synthesis and utility as a monomer were well-established during this period.[4] HFPO emerged as a key monomer for the production of perfluoropolyethers (PFPEs), like Krytox™, which are renowned for their exceptional thermal stability and chemical inertness.[5]
Synthesis of this compound
The primary industrial route to this compound is the epoxidation of hexafluoropropylene (HFP). This transformation can be achieved through various oxidizing agents, with the reaction mechanism classifiable as nucleophilic, electrophilic, or radical depending on the chosen oxidant.[6]
Common Synthetic Methodologies
Several methods for the synthesis of HFPO have been developed, each with its own set of advantages and challenges:
-
Oxidation with Molecular Oxygen: This gas-phase oxidation of HFP is a significant industrial process.[2] It can be performed non-catalytically at elevated temperatures and pressures or with the aid of catalysts to improve selectivity and yield.
-
Epoxidation with Hypochlorite: The use of sodium hypochlorite (NaOCl) in a two-phase solvent system represents another viable synthetic route.[7] This method can achieve high yields and selectivity under milder conditions.
-
Other Oxidizing Agents: Alkaline hydrogen peroxide has also been employed for the epoxidation of HFP.[8]
Quantitative Data on HFPO Synthesis
The efficiency of HFPO synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various synthetic approaches.
| Oxidizing Agent | Catalyst/Solvent System | Temperature (°C) | Pressure (MPa) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference(s) |
| Molecular Oxygen | Gas-phase, non-catalytic | 180 - 230 | 0.45 | ~70 | ~56 | ~40 | [7] |
| Molecular Oxygen | Ag/γ-Al₂O₃ | - | - | - | 41.8 | - | [2] |
| Sodium Hypochlorite | C₄F₉OCH₃/Water | Room Temperature | - | - | >70 | >40 | [9] |
| Molecular Oxygen | Perfluoropolyether/Fluorocarbon, Metal Oxide | 90 - 160 | 2.5 - 5.0 | 78 | - | 77 | [10][11] |
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of HFPO is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₃F₆O | |
| Molecular Weight | 166.02 g/mol | |
| Appearance | Colorless, odorless gas | |
| Boiling Point | -27.4 °C | |
| Melting Point | -144 °C | |
| Density (at 25 °C) | 1300 kg/m ³ | |
| Vapor Pressure (at 25 °C) | 660 kPa | |
| Solubility | Soluble in nonpolar solvents | |
| CAS Number | 428-59-1 |
Key Reactions and Mechanistic Pathways
This compound is a versatile building block due to the reactivity of its strained epoxide ring. It undergoes several important transformations, most notably ring-opening polymerization to form perfluoropolyethers.
Anionic Ring-Opening Polymerization of HFPO
The synthesis of perfluoropolyethers such as Krytox™ proceeds via the fluoride-catalyzed anionic ring-opening polymerization of HFPO. The mechanism involves the nucleophilic attack of a fluoride ion on the central carbon atom of the epoxide ring, which is rendered electrophilic by the strongly electron-withdrawing trifluoromethyl and fluorine substituents. This initial step generates a perfluoroalkoxide intermediate that can then react with subsequent HFPO monomers to propagate the polymer chain.
Caption: Anionic ring-opening polymerization of HFPO initiated by a fluoride ion.
Other Important Reactions
-
Isomerization to Hexafluoroacetone (HFA): In the presence of Lewis acids, HFPO can rearrange to form hexafluoroacetone, another valuable fluorinated intermediate.
-
Reaction with Nucleophiles: The epoxide ring of HFPO is susceptible to attack by a variety of nucleophiles, leading to the formation of a diverse range of functionalized perfluorinated compounds.[6]
Experimental Protocols
Representative Synthesis of this compound via Gas-Phase Oxidation of HFP
The following is a generalized experimental protocol based on literature descriptions of the non-catalytic gas-phase oxidation of hexafluoropropylene.[7]
Materials:
-
Hexafluoropropylene (HFP) gas
-
Oxygen (O₂) gas
-
Inert gas (e.g., Nitrogen or Argon) for purging
Equipment:
-
High-pressure gas cylinders for HFP and O₂
-
Mass flow controllers for precise gas delivery
-
Tubular flow reactor (e.g., constructed from a material resistant to fluoride corrosion like Monel or stainless steel)
-
Heating system for the reactor (e.g., tube furnace)
-
Pressure controller and back-pressure regulator
-
Cold trap or condenser for product collection
-
Gas chromatography-mass spectrometry (GC-MS) system for product analysis
Procedure:
-
System Purge: The entire reactor system is thoroughly purged with an inert gas to remove any air and moisture.
-
Pressurization and Heating: The reactor is pressurized with the inert gas to the desired reaction pressure (e.g., 0.45 MPa) and heated to the target temperature (e.g., 180-230 °C).
-
Introduction of Reactants: HFP and O₂ are introduced into the reactor at controlled flow rates using the mass flow controllers. The molar ratio of HFP to O₂ is a critical parameter to be optimized.
-
Reaction: The gas mixture passes through the heated tubular reactor where the epoxidation reaction occurs. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
Product Collection: The effluent from the reactor is passed through a cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen) to condense the HFPO and any unreacted HFP.
-
Analysis: The condensed products are carefully collected and analyzed by GC-MS to determine the conversion of HFP, and the selectivity and yield of HFPO.
Experimental Workflow for GC-MS Analysis of HFPO Synthesis Products
Caption: A typical workflow for the GC-MS analysis of HFPO synthesis products.
Conclusion
The discovery and development of this compound have been instrumental in the advancement of fluoropolymer science and technology. From its origins in the pioneering research at DuPont to its current status as a vital industrial chemical, HFPO continues to enable the production of materials with unparalleled performance characteristics. A deep understanding of its synthesis, properties, and reactivity is crucial for researchers and professionals seeking to innovate and develop the next generation of advanced materials.
References
- 1. scite.ai [scite.ai]
- 2. Research on Synthesis of Hexafluoropropylene | Scientific.Net [scientific.net]
- 3. EP0062325B1 - Purification of this compound - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. fluoryx.com [fluoryx.com]
- 6. researchgate.net [researchgate.net]
- 7. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]
- 8. Synthesis of this compound from Hexafluoropropylene and Hypochlorite Using Hydrofluoroether Solvent [kci.go.kr]
- 9. CN104557788A - Preparation method of this compound - Google Patents [patents.google.com]
- 10. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Chemical Reactions of Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key chemical reactions of hexafluoropropylene oxide (HFPO), a critical building block in modern organofluorine chemistry. This document details the synthesis, polymerization, thermal decomposition, and various nucleophilic and electrophilic reactions of HFPO, offering valuable insights for professionals in research, chemical synthesis, and drug development.
Synthesis of this compound
The primary industrial synthesis of this compound involves the oxidation of hexafluoropropylene (HFP). This process is crucial for producing high-purity HFPO required for specialized applications.[1]
Epoxidation of Hexafluoropropylene (HFP)
The epoxidation of HFP is typically achieved using various oxidizing agents, including molecular oxygen or hypochlorites, often in the presence of a catalyst.[1][2] The reaction conditions are optimized to maximize yield and selectivity, often targeting a purity of over 99.5%.[1]
Experimental Protocol: Synthesis of HFPO via Epoxidation with Sodium Hypochlorite
This protocol is based on a two-phase system designed to enhance reaction efficiency and yield.
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet, a thermocouple, and a condenser is charged with a two-phase solvent system. The organic phase can be a hydrofluoroether such as C4F9OCH3, and the aqueous phase contains sodium hypochlorite (NaOCl).[3] A phase transfer catalyst is also added to the system.[2]
-
Reactant Introduction: Hexafluoropropylene (HFP) gas is introduced into the reactor through the gas inlet while maintaining vigorous stirring to ensure efficient mixing between the two phases.
-
Reaction Conditions: The reaction is typically carried out at or below room temperature. For instance, a reaction time of 20 minutes at room temperature in a C4F9OCH3-water system can yield over 40% HFPO with over 70% selectivity.[3]
-
Work-up and Purification: After the reaction is complete, the organic layer is separated. Due to the close boiling points of HFP (-29.5 °C) and HFPO (-27.4 °C), purification is achieved through extractive distillation, often using toluene as the extractant.[2]
Table 1: Synthesis of HFPO - Representative Data
| Oxidizing Agent | Catalyst/Solvent System | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | Reference |
| Sodium Hypochlorite | C4F9OCH3/Water/Phase Transfer Catalyst | Room Temp | - | >70 | [3] |
| Sodium Hypochlorite | Diisopropyl ether/Water/NaOH | -10 to -5 | 96 | 76 | [4] |
| Molecular Oxygen | Ag/γ-Al2O3 | 150-250 | - | 41.8 | [3] |
Polymerization and Oligomerization of HFPO
HFPO is a key monomer for the synthesis of perfluoropolyethers (PFPEs), which are valued for their exceptional thermal stability and chemical inertness.[1] The polymerization is typically initiated by fluoride ions.[5][6]
Anionic Ring-Opening Polymerization
The anionic ring-opening polymerization of HFPO is a fundamental process for producing high molecular weight PFPEs, such as the commercially available Krytox™ lubricants.[7][8] This reaction is typically initiated by a fluoride ion source, such as cesium fluoride (CsF) or potassium fluoride (KF), in a polar aprotic solvent like tetraglyme.[1][9][10] The fluoride ion attacks the more substituted carbon of the epoxide ring, leading to a perfluoropropoxide anion, which then propagates by attacking subsequent HFPO monomers.[6]
Experimental Protocol: Anionic Polymerization of HFPO with CsF/Tetraglyme
-
Initiator Preparation: In a dry, inert atmosphere glovebox, cesium fluoride (CsF) is suspended in anhydrous tetraglyme in a high-pressure reactor.[1][10]
-
Monomer Addition: The reactor is cooled to a low temperature (e.g., -30 to -35 °C), and liquid HFPO is slowly added to the initiator slurry with vigorous stirring.[9]
-
Polymerization: The reaction is allowed to proceed at the controlled low temperature. The molecular weight of the resulting polymer can be controlled by the monomer-to-initiator ratio.[11]
-
Termination and Work-up: The polymerization is terminated, often by the addition of a quenching agent. The resulting polymer is then purified to remove the catalyst and solvent. The acyl fluoride end-groups of the polymer can be further reacted to produce a variety of functionalized PFPEs.[11]
Table 2: Anionic Polymerization of HFPO - Quantitative Data
| Initiator System | Solvent | Temperature (°C) | Resulting Polymer (Mn, g/mol ) | Yield (%) | Reference |
| CsF/tetraglyme | 1,1,2-trifluoro-1,1,2-trichloroethane | -30 to -35 | < 5 DPn | - | [12] |
| KF/tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | 2500 - 3500 | >90 | [12] |
| CsF/tetraglyme | Hexafluoropropylene (HFP) | 0 | ~3600 (Mw) | - | [1][11] |
Caption: Two-step synthesis of bromofluoro esters from HFPO.
Isomerization and Rearrangement Reactions
HFPO can undergo isomerization to form either pentafluoropropionyl fluoride (PPF) or hexafluoroacetone (HFA), depending on the catalyst used.
[13][14]#### 4.1. Isomerization to Pentafluoropropionyl Fluoride (PPF)
Nucleophilic catalysts, such as halides or amines, facilitate the isomerization of HFPO to PPF.
[13][14]Experimental Protocol: Isomerization of HFPO to PPF
-
Catalyst Preparation: A liquid, complex ammonium hydrofluoride is used as the reaction medium in a pressure vessel. 2[15]. Reaction: Gaseous HFPO is introduced into the heated catalyst medium (e.g., 60-80 °C). 3[15]. Product Collection: The product, PPF, is collected by passing the effluent gas through a cold trap. High conversions (88-100%) and selectivities (96-98%) have been reported.
[15]#### 4.2. Rearrangement to Hexafluoroacetone (HFA)
In the presence of Lewis acids, such as antimony pentafluoride (SbF5) or aluminum chlorofluoride, HFPO rearranges to form HFA. T[13][16]his rearrangement can also occur during storage, particularly in carbon steel containers, and is accelerated by higher temperatures.
[14]Experimental Protocol: Lewis Acid-Catalyzed Rearrangement of HFPO to HFA
-
Catalyst Bed Preparation: A fixed-bed reactor is packed with a solid Lewis acid catalyst, such as aluminum chlorofluoride. 2[16]. Reaction: Gaseous HFPO is passed through the heated catalyst bed.
-
Product Isolation: The effluent gas, containing HFA, is condensed and purified.
Thermal Decomposition
Upon heating, HFPO and its oligomers can undergo thermal decomposition.
Thermal Decomposition of HFPO
At temperatures above 150 °C, HFPO decomposes to form trifluoroacetyl fluoride and difluorocarbene. T[5][6]he in situ generation of difluorocarbene can be utilized for further synthetic transformations.
[13][14]#### 5.2. Thermal Decomposition of HFPO Oligomers
Higher molecular weight HFPO oligomers can be thermally decomposed in the presence of a fluoride ion source (e.g., CsF) and a high-boiling solvent (e.g., tetraglyme) at temperatures of 150-200 °C or higher to yield valuable lower molecular weight oligomers (dimer, trimer, tetramer) and perfluoropropionyl fluoride.
[17]Experimental Setup for Thermal Decomposition of HFPO Oligomers
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Research Portal [experts.esf.edu]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. CN101817728B - Method for producing hexafluoropropane oxide and coproducing perfluorovinyl ether - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemours.com [chemours.com]
- 15. EP0773208A1 - Process for producing perfluoropropionyl fluoride - Google Patents [patents.google.com]
- 16. WO1997044303A1 - Co-production of perfluoromethyl perfluorovinyl ether and perfluoroethyl perfluorovinyl ether - Google Patents [patents.google.com]
- 17. US6211415B1 - Process for thermal decomposition of this compound oligomers - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the anionic polymerization of hexafluoropropylene oxide (HFPO). The information is intended to be a comprehensive guide for synthesizing poly(this compound) [poly(HFPO)], a versatile fluoropolymer with applications in lubricants, sealants, and advanced materials.
Introduction
Anionic polymerization of this compound is a robust method for producing perfluoropolyethers (PFPEs) with well-defined molecular weights.[1] The process relies on the ring-opening polymerization of the HFPO monomer, typically initiated by a nucleophilic attack from a fluoride ion source.[2][3] Careful control of reaction parameters such as initiator selection, solvent polarity, temperature, and monomer feeding rate is crucial for achieving desired polymer characteristics and minimizing side reactions like chain transfer.[4] This protocol outlines the synthesis of poly(HFPO) using an alkali metal fluoride/tetraglyme catalytic system, a commonly employed and effective method.[5][6]
Materials and Methods
Materials
-
This compound (HFPO), polymer grade (>98.6% purity)[7]
-
Potassium fluoride (KF), anhydrous, spray-dried
-
Cesium fluoride (CsF), anhydrous
-
Sodium fluoride (NaF), anhydrous
-
Tetraglyme (TG), anhydrous
-
1,1,1,3,3-pentafluorobutane, anhydrous
-
1,3-bis(trifluoromethyl)benzene, anhydrous
-
Hexafluoropropylene (HFP) oligomer
-
Nitrogen gas, high purity
-
Methanol
-
Standard glassware for inert atmosphere chemistry (Schlenk line, oven-dried glassware)
-
Jacketed reactor with overhead stirrer and temperature control
-
Syringe pump for monomer addition
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(HFPO) using KF/Tetraglyme
This protocol is adapted from studies demonstrating the synthesis of higher molar mass polymers.[5][6]
-
Reactor Setup: Assemble a dry, nitrogen-purged jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a gas inlet/outlet. Maintain a constant positive pressure of nitrogen throughout the reaction.
-
Initiator Preparation: In the reactor, add anhydrous potassium fluoride (KF) and an equimolar amount of tetraglyme.
-
Solvent Addition: Add anhydrous 1,1,1,3,3-pentafluorobutane or 1,3-bis(trifluoromethyl)benzene as the solvent.
-
Temperature Control: Cool the reactor contents to 0 °C using a circulating bath.
-
Monomer Addition: Begin the slow, controlled addition of purified HFPO monomer to the stirred reaction mixture using a syringe pump. A typical feeding rate is in the range of 1-2 g/min .[4]
-
Polymerization: Allow the polymerization to proceed at 0 °C for several hours. The reaction time will influence the final molecular weight and monomer conversion.
-
Termination: Terminate the polymerization by adding methanol to quench the active chain ends.
-
Work-up and Purification: Allow the solvent to evaporate. The resulting polymer can be purified by precipitation. The crude polymer is dissolved in a suitable fluorinated solvent and precipitated by the addition of a non-solvent like methanol. The precipitated polymer is then dried under vacuum.
-
Characterization: The molecular weight (Mn and Mw), polydispersity index (PDI), and structure of the final polymer can be determined using Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS).[5]
Protocol 2: Synthesis of Poly(HFPO) Oligomers using CsF/Tetraglyme
This protocol is suitable for the synthesis of lower molecular weight poly(HFPO) oligomers.[5][6]
-
Reactor Setup: Follow the same reactor setup as in Protocol 1.
-
Initiator and Solvent: Charge the reactor with anhydrous cesium fluoride (CsF), tetraglyme, and a suitable fluorinated solvent under a nitrogen atmosphere.
-
Temperature Control: Adjust the reactor temperature to the desired level. Reactions can be run at various temperatures, with 0 °C being a common starting point.[4]
-
Monomer Addition: Introduce the HFPO monomer at a controlled rate. For oligomers, a slightly faster feeding rate may be employed compared to high molecular weight synthesis.
-
Polymerization and Termination: Allow the reaction to proceed for the desired time before terminating with methanol.
-
Work-up and Characterization: Follow the same work-up, purification, and characterization procedures as outlined in Protocol 1.
Data Presentation
The following table summarizes quantitative data from various anionic polymerization of HFPO experiments.
| Initiator System | Solvent | Temperature (°C) | Monomer Feed Rate | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| KF/Tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | Not Specified | 2500 - 3500 | Not Specified | Not Specified | >90 | [5][6] |
| CsF/Tetraglyme | Fluorinated Solvent | Not Specified | Not Specified | < 5 DPn | Not Specified | Not Specified | Not Specified | [5][6] |
| CsF/HFPO Anionic Initiator | HFP Oligomer | Stabilized | 1.67 g/hr | Not Specified | 14800 | Not Specified | Not Specified | [8] |
| CsF/Tetraglyme | HFP Oligomer (35.1% dimer) | 0 | 1.85 g/min | Not Specified | 3600 | Not Specified | Not Specified | [4] |
| NaF/Tetraglyme | Fluorinated Solvent | Not Specified | Not Specified | Monoadduct | Not Specified | Not Specified | Not Specified | [5][6] |
Visualizations
Reaction Mechanism
Caption: Anionic ring-opening polymerization mechanism of HFPO.
Experimental Workflow
Caption: General experimental workflow for anionic polymerization of HFPO.
References
Synthesis of Perfluoropolyethers Using Hexafluoropropylene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of perfluoropolyethers (PFPEs) utilizing the hexafluoropropylene oxide (HFPO) monomer. The information is intended to guide researchers in the successful laboratory-scale synthesis and characterization of these versatile fluoropolymers.
Perfluoropolyethers are a unique class of polymers renowned for their exceptional chemical inertness, high thermal stability, low surface energy, and excellent lubricating properties.[1] These characteristics make them invaluable in a wide range of high-performance applications, including vacuum pump fluids, lubricants for aerospace and magnetic recording media, and as components in specialized elastomers and cosmetic formulations.[1] The synthesis of PFPEs from HFPO monomer can be primarily achieved through two distinct routes: anionic ring-opening polymerization and photooxidation of hexafluoropropylene.
Anionic Ring-Opening Polymerization of HFPO
Anionic ring-opening polymerization of HFPO is a widely employed method for producing branched PFPEs, often referred to as K-type.[2] This process involves the nucleophilic attack of a fluoride ion on the epoxide ring of the HFPO monomer, leading to a propagating alkoxide chain.
Reaction Mechanism and Signaling Pathway
The polymerization is initiated by a "naked" fluoride ion, typically generated from the dissociation of an alkali metal fluoride catalyst complexed with a glyme. This fluoride ion attacks the more substituted carbon of the HFPO epoxide ring. The resulting perfluoroalkoxide can then react with subsequent HFPO monomers to propagate the polymer chain. Chain transfer can occur, which influences the final molecular weight of the polymer.[1][3] The active acyl fluoride end-groups of the resulting oligomers are typically stabilized in a subsequent step.
Caption: Anionic ring-opening polymerization of HFPO.
Experimental Protocol
This protocol is a synthesis of procedures described in the literature for the anionic polymerization of HFPO.[3]
Materials:
-
This compound (HFPO) monomer
-
Potassium fluoride (KF) or Cesium fluoride (CsF) (catalyst)
-
Tetraglyme (catalyst activator)
-
1,1,1,3,3-pentafluorobutane or 1,3-bis(trifluoromethyl)benzene (solvent)
-
Methanol (for termination/esterification)
-
Distilled water
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature control, and gas inlet/outlet
-
Schlenk line or glovebox for inert atmosphere handling
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere, suspend the alkali metal fluoride (e.g., KF) in the chosen fluorinated solvent and add tetraglyme. Stir the mixture to form the catalyst complex.
-
Reactor Setup: Charge the autoclave with the catalyst suspension. Seal the reactor and purge thoroughly with an inert gas (e.g., nitrogen or argon).
-
Cooling: Cool the reactor to the desired reaction temperature, typically between -30 °C and 0 °C.
-
Monomer Addition: Slowly introduce the liquid HFPO monomer into the cooled, stirred reactor. The feeding rate can be controlled to manage the reaction exotherm.[4]
-
Polymerization: Maintain the reaction at the set temperature with continuous stirring for a specified period (e.g., 2 hours).[3]
-
Termination and Esterification: After the desired reaction time, terminate the polymerization by adding methanol. This will also convert the acyl fluoride end-groups to methyl esters, which are more stable for characterization.[3]
-
Work-up and Purification:
-
Solvent Removal: Remove the fluorinated solvent using a rotary evaporator under reduced pressure (e.g., 10–20 mmHg at 40–50 °C) to yield the final PFPE product.[1][3]
Quantitative Data
The following table summarizes representative quantitative data from anionic polymerization experiments of HFPO.
| Catalyst System | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | Reference(s) |
| KF/tetraglyme | 1,1,1,3,3-pentafluorobutane | 0 | 89 | 2500 (NMR), 2370 (MALDI) | [3] |
| CsF/tetraglyme | Various fluorinated solvents | -30 to -35 | - | < 5 DPn* | [1][3] |
| CsF/TG** | HFP oligomer | - | - | ~3600 | [5] |
* DPn: Number-average degree of polymerization ** TG: Tetraethyleneglycol dimethylether
Photooxidation of Hexafluoropropylene
An alternative route to PFPEs involves the photooxidation of hexafluoropropylene (HFP), the precursor to HFPO. This method yields linear PFPEs (Y-type) and involves the reaction of HFP with oxygen under UV irradiation at low temperatures.[6]
Experimental Workflow
The synthesis via photooxidation involves charging a reactor with HFP, followed by the introduction of oxygen under UV light. The resulting product contains unstable peroxide linkages that must be removed, typically through thermal or photochemical treatment, followed by stabilization of the end-groups with elemental fluorine.[2]
Caption: Experimental workflow for PFPE synthesis via photooxidation.
Experimental Protocol
This protocol is based on general descriptions of the HFP photooxidation process.[7][8]
Materials:
-
Hexafluoropropylene (HFP)
-
Oxygen (gas)
-
Elemental fluorine (for stabilization, handle with extreme caution)
Equipment:
-
Photochemical reactor with a UV lamp source and cooling capabilities
-
Gas flow controllers
-
Scrubbing system for acidic byproducts (e.g., KOH bubbler)
Procedure:
-
Reactor Setup: Place the photoreactor in a low-temperature bath and cool to the reaction temperature (e.g., -40 °C).[7]
-
Reactant Charging: Charge the reactor with liquid HFP.
-
Initiation: Switch on the UV lamp and introduce a controlled flow of oxygen into the reactor.
-
Reaction: Allow the reaction to proceed for the desired duration (e.g., 15 hours). Continuously scrub the outlet gases to remove byproducts like carbonyl fluoride (CF₂O).[8]
-
Product Isolation: After the reaction is complete, the crude PFPE, which is a liquid containing acyl fluoride end groups and peroxide linkages, is obtained.
-
Stabilization:
-
The unstable peroxide groups in the polymer chain are eliminated by heating or further UV illumination.[2]
-
The acyl fluoride end-groups are then stabilized by reaction with elemental fluorine.
-
Quantitative Data
The photooxidation of HFP can yield PFPEs with a range of molecular weights.
| Reactant | Average Molecular Weight (Da) | Isolated Yields (%) | Reference(s) |
| Hexafluoropropylene | 1,000 - 10,000 | 16 - 48 | [6][7] |
Characterization of Synthesized PFPEs
The synthesized PFPEs should be thoroughly characterized to determine their molecular weight, structure, and purity. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F and ¹H NMR are used to determine the polymer structure and end-groups, and to calculate the number-average molecular weight (Mn).[5]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This technique provides detailed information about the molecular weight distribution of the polymer.[3][5]
-
Gas Chromatography (GC): Can be used to analyze low molecular weight oligomers and byproducts.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used for structural analysis of the PFPEs.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the final polymer.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introduction to perfluoropolyether (PFPE)_News_CHEMWELLS [chemwells.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. one.oecd.org [one.oecd.org]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for the Synthesis of Methyl 2,3,3,3-tetrafluoro-2-methoxypropionate from Hexafluoropropylene Oxide (HFPO) and Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide (HFPO) is a versatile fluorinated building block used in the synthesis of various functionalized molecules. This document provides detailed application notes and protocols for the reaction of HFPO with methanol to synthesize methyl 2,3,3,3-tetrafluoro-2-methoxypropionate. This reaction proceeds via a base-catalyzed nucleophilic ring-opening of the epoxide. The resulting product is a valuable intermediate for further chemical transformations in drug discovery and materials science.
Reaction Overview
The reaction involves the nucleophilic attack of a methoxide ion on the epoxide ring of HFPO. The methoxide is typically generated in situ by reacting sodium metal or sodium hydroxide with methanol. The reaction is exothermic and requires careful temperature control.
Reaction Scheme:
Safety Precautions
DANGER: this compound is a toxic, reactive, and non-flammable gas.[1][2][3][4][5] It is crucial to handle HFPO in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Emergency Procedures:
Experimental Protocols
Preparation of Sodium Methoxide Solution (Catalyst)
This protocol describes the preparation of a sodium methoxide solution in methanol, which serves as the catalyst for the reaction.
Materials:
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) pellets
-
Conical flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a clean, dry conical flask equipped with a magnetic stir bar, add 200 mL of anhydrous methanol.
-
Carefully add 6.5 g of sodium hydroxide pellets to the methanol while stirring. The dissolution is exothermic.
-
Continue stirring until the sodium hydroxide is completely dissolved. This solution is now ready to be used as the sodium methoxide catalyst.[6]
Synthesis of Methyl 2,3,3,3-tetrafluoro-2-methoxypropionate
This protocol details the procedure for the reaction of HFPO with methanol in the presence of a sodium methoxide catalyst.
Materials:
-
This compound (HFPO)
-
Methanol (anhydrous)
-
Sodium methoxide solution in methanol (prepared as in 4.1)
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Dry ice/acetone condenser
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a low-temperature thermometer, and a dry ice/acetone condenser.
-
Purge the entire system with an inert gas (e.g., Argon) for 10-15 minutes.
-
To the flask, add 100 mL of anhydrous methanol and cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble a known amount of HFPO gas through the cold methanol via the gas inlet tube. The amount of HFPO can be determined by the mass difference of the cylinder before and after the addition.
-
Once the desired amount of HFPO has been added, slowly add the prepared sodium methoxide solution dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
After the addition of the catalyst is complete, allow the reaction mixture to stir at -78 °C for 2 hours.
-
Slowly warm the reaction mixture to room temperature and let it stir for an additional 12 hours.
-
The reaction can be monitored by taking aliquots and analyzing them by GC-MS.
-
Upon completion, the reaction mixture can be worked up by neutralizing the excess base with a dilute acid (e.g., 1 M HCl) and extracting the product with a suitable organic solvent (e.g., diethyl ether).
-
The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by distillation.
Data Presentation
Table 1: Physical Properties of Methyl 2,3,3,3-tetrafluoro-2-methoxypropionate
| Property | Value | Reference |
| CAS Number | 755-73-7 | [7][8][9] |
| Molecular Formula | C5H6F4O3 | [7][8] |
| Molecular Weight | 190.09 g/mol | [3][5] |
| Boiling Point | 159 °C @ 760 mmHg | [3][10] |
| Density | 1.331 g/cm³ | [3][5] |
| Flash Point | 48 °C | [3][10] |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Parameter | Value |
| HFPO | 1 equivalent |
| Methanol | 10-20 equivalents (serves as reactant and solvent) |
| Sodium Methoxide | 0.1 equivalents (catalytic) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 14 hours |
| Expected Yield | Moderate to high (specific yield data not available in the searched literature) |
| Primary Product | Methyl 2,3,3,3-tetrafluoro-2-methoxypropionate |
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for monitoring the reaction progress and identifying the product and any byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).[1]
-
Capillary column suitable for fluorinated compounds (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[1]
GC Conditions (suggested starting point):
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-400
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural confirmation of the final product. Both ¹H and ¹⁹F NMR are highly informative.
¹H NMR:
-
Expected signals for the two methoxy groups (-OCH₃).
¹⁹F NMR:
-
Expected signals for the CF₃ and CF groups. The chemical shifts and coupling patterns will be characteristic of the product's structure. Quantitative ¹⁹F NMR can also be used to determine the purity of the product.[11]
Visualizations
Caption: Experimental workflow for the synthesis of methyl 2,3,3,3-tetrafluoro-2-methoxypropionate.
Caption: Proposed reaction mechanism for the base-catalyzed reaction of HFPO with methanol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 | FM89633 [biosynth.com]
- 4. diva-portal.org [diva-portal.org]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com.sg [shimadzu.com.sg]
- 8. lookchem.com [lookchem.com]
- 9. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 [chemicalbook.com]
- 10. fluoryx.com [fluoryx.com]
- 11. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Fluorinated Vinyl Ethers Using Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide (HFPO) is a versatile and crucial intermediate in the synthesis of a wide array of fluorinated compounds, most notably fluorinated vinyl ethers.[1] These vinyl ethers are essential monomers for the production of high-performance fluoropolymers with diverse applications in industries ranging from aerospace and electronics to pharmaceuticals. The unique properties of these polymers, such as high thermal stability, chemical inertness, and low surface energy, are directly attributable to the fluorine content introduced via monomers derived from HFPO.[2][3]
The fundamental reaction pathway for the synthesis of fluorinated vinyl ethers from HFPO involves the nucleophilic ring-opening of the epoxide.[4] This is typically initiated by a fluoride ion or an alkoxide, leading to the formation of a perfluoro-2-alkoxy-propionyl fluoride intermediate. Subsequent pyrolysis or reaction with a suitable reagent eliminates a carbonyl difluoride (COF₂) or a metal fluoride and carbon dioxide to generate the desired vinyl ether. This document provides detailed application notes and experimental protocols for the synthesis of various fluorinated vinyl ethers using HFPO.
Reaction Pathways and Mechanisms
The synthesis of fluorinated vinyl ethers from HFPO generally proceeds through a two-step mechanism:
-
Nucleophilic Ring-Opening of HFPO: A nucleophile, typically a fluoride ion (often from a catalyst like CsF or KF) or an alkoxide (RO⁻), attacks the more substituted carbon of the HFPO ring. This leads to the formation of a perfluoroalkoxide intermediate. In the presence of an acyl fluoride, this intermediate reacts to form a perfluoro-2-alkoxy-propionyl fluoride.[5]
-
Elimination to Form the Vinyl Ether: The perfluoro-2-alkoxy-propionyl fluoride intermediate is then subjected to conditions that promote the elimination of a leaving group to form the carbon-carbon double bond of the vinyl ether. This is commonly achieved through:
-
Pyrolysis: Heating the intermediate, often in the presence of a catalyst or a solid support like potassium sulfate, leads to the elimination of carbonyl difluoride (COF₂).[5]
-
Reaction with Metal Carbonates or Sulfates: Treatment with salts such as sodium carbonate or potassium sulfate at elevated temperatures facilitates the elimination of the corresponding metal fluoride and carbon dioxide.[5][6]
-
A generalized workflow for this synthesis is depicted below:
Caption: General workflow for fluorinated vinyl ether synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of representative fluorinated vinyl ethers using HFPO.
| Product | Starting Acyl Fluoride | Catalyst/Reagent | Reaction Conditions (Step 1) | Reaction Conditions (Step 2) | Yield (%) | Reference |
| Perfluoro(methyl vinyl) ether (PMVE) | Carbonyl fluoride (COF₂) | CsF in Diglyme | -80°C to 75°C, 4 h (in autoclave) | Pyrolysis over K₂SO₄ at 300°C | ~60 | [5] |
| Perfluoro(propyl vinyl) ether (PPVE) | Perfluoropropionyl fluoride | Alkali metal fluoride | Inert polar solvent | Pyrolysis of the sodium salt at 300-350°C | 46 | [5] |
| Perfluoro(propyl vinyl) ether (PPVE) | Perfluoropropionyl fluoride | Cesium fluoride | In situ formation from HFPO | Pyrolysis of the potassium salt at 185-215°C, 24 h | 79 | [5] |
| FSO₂-(CF₂)₄-O-CF=CF₂ | FSO₂-(CF₂)₃-COF | KF in Diglyme | Not specified | Thermal cracking of the sodium salt | Not specified | [6] |
| PFPAE-BGVE | PFPAE diacyl fluoride | Et₃N, DMAP | 0°C to RT, 24 h | N/A (Direct esterification) | 78 | [7] |
Note: Yields can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Perfluoro(methyl vinyl) ether (PMVE)
This protocol describes a two-step synthesis of PMVE starting from carbonyl fluoride and HFPO.[1][5]
Step 1: Synthesis of Perfluoro-2-methoxypropionyl Fluoride
-
Apparatus: A high-pressure autoclave equipped with a stirrer, thermocouple, and gas inlet/outlet valves.
-
Reagents:
-
Cesium fluoride (CsF), catalyst
-
Diglyme, anhydrous solvent
-
Carbonyl fluoride (COF₂)
-
This compound (HFPO)
-
-
Procedure:
-
Dry the autoclave thoroughly and charge it with anhydrous diglyme and a catalytic amount of cesium fluoride.
-
Cool the autoclave to -80°C using a suitable cooling bath.
-
Introduce a molar equivalent of carbonyl fluoride into the autoclave.
-
Slowly add one equivalent of HFPO to the reaction mixture while maintaining the temperature at -80°C.
-
After the addition is complete, seal the autoclave and gradually heat it to 75°C.
-
Maintain the reaction at 75°C for 4 hours with vigorous stirring.
-
Cool the autoclave to room temperature and vent any unreacted gases.
-
The resulting product, perfluoro-2-methoxypropionyl fluoride, can be purified by distillation (boiling point: 10-12°C). A yield of approximately 70% can be expected.[5]
-
Step 2: Pyrolysis to Perfluoro(methyl vinyl) ether
-
Apparatus: A tube furnace packed with a suitable catalyst bed (e.g., potassium sulfate) and connected to a cold trap.
-
Reagents:
-
Perfluoro-2-methoxypropionyl fluoride (from Step 1)
-
Potassium sulfate (K₂SO₄), anhydrous
-
-
Procedure:
-
Pack a quartz or stainless steel tube with anhydrous potassium sulfate.
-
Heat the tube furnace to 300°C.
-
Pass the perfluoro-2-methoxypropionyl fluoride vapor through the heated tube. The contact time should be controlled, for example, around 10 minutes.[5]
-
Collect the product, perfluoro(methyl vinyl) ether, in a cold trap cooled with liquid nitrogen.
-
The crude product can be purified by fractional distillation (boiling point: -22°C). A yield of approximately 60% can be expected for this step.[5]
-
The reaction pathway for PMVE synthesis is illustrated below:
Caption: Synthesis pathway of Perfluoro(methyl vinyl) ether.
Protocol 2: Synthesis of Perfluoro(propyl vinyl) ether (PPVE) via Salt Pyrolysis
This protocol details the synthesis of PPVE through the formation and subsequent pyrolysis of the sodium salt of perfluoro-2-propoxypropionic acid.[5]
Step 1: Formation of Perfluoro-2-propoxypropionyl Fluoride
-
Apparatus: A stirred reactor suitable for handling corrosive reagents.
-
Reagents:
-
Perfluoropropionyl fluoride
-
This compound (HFPO)
-
Alkali metal fluoride (e.g., KF or CsF)
-
Inert polar solvent (e.g., diglyme, acetonitrile)
-
-
Procedure:
-
Charge the reactor with the inert polar solvent and the alkali metal fluoride catalyst.
-
Add perfluoropropionyl fluoride to the reactor.
-
Cool the mixture and slowly introduce HFPO while maintaining the temperature.
-
Allow the reaction to proceed to completion. The product, perfluoro-2-propoxypropionyl fluoride, can be isolated by distillation.
-
Step 2: Hydrolysis and Salt Formation
-
Apparatus: A reaction vessel equipped with a stirrer and a means for removing solvent.
-
Reagents:
-
Perfluoro-2-propoxypropionyl fluoride
-
Aqueous base (e.g., NaOH or KOH)
-
-
Procedure:
-
Carefully hydrolyze the perfluoro-2-propoxypropionyl fluoride with an aqueous base to form the corresponding carboxylate salt.
-
Remove the water and any solvent under reduced pressure.
-
Thoroughly dry the resulting sodium salt, for instance, by heating at 150°C for 4 hours.[5]
-
Step 3: Pyrolysis to Perfluoro(propyl vinyl) ether
-
Apparatus: A pyrolysis setup with a heated reaction vessel and a distillation head connected to a collection flask.
-
Reagents:
-
Dried sodium perfluoro-2-propoxypropionate
-
-
Procedure:
The logical relationship for this multi-step synthesis is as follows:
Caption: Logical flow for PPVE synthesis via salt pyrolysis.
Applications in Research and Development
The ability to synthesize a variety of fluorinated vinyl ethers using HFPO as a key building block is of paramount importance for the development of advanced materials. In the pharmaceutical and agrochemical sectors, the introduction of fluorinated moieties can significantly enhance the metabolic stability, bioavailability, and efficacy of active compounds. The vinyl ether functionality provides a versatile handle for further chemical transformations.
For materials scientists, these monomers are the foundation for creating fluoropolymers with tailored properties. For example, perfluoro(methyl vinyl) ether is a comonomer in the production of certain types of fluoroelastomers and perfluoroalkoxy alkanes (PFA). The development of novel fluorinated vinyl ethers with specific functional groups allows for the design of materials with unique surface properties, enhanced chemical resistance, and specific optical or electrical characteristics.
Safety Considerations
Working with HFPO and other fluorinated compounds requires strict adherence to safety protocols. HFPO is a toxic gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving HFPO are often conducted in closed systems or under an inert atmosphere. Acyl fluorides are corrosive and moisture-sensitive. Pyrolysis reactions should be conducted with caution, ensuring proper temperature control and shielding. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. Perfluoro(methyl vinyl ether) - Wikipedia [en.wikipedia.org]
- 2. Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on this compound units for photopolymerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06354K [pubs.rsc.org]
- 3. chemours.com [chemours.com]
- 4. HFPO: An Important Fluorinated Organic Intermediate [yonghe-chemical.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. WO1997044303A1 - Co-production of perfluoromethyl perfluorovinyl ether and perfluoroethyl perfluorovinyl ether - Google Patents [patents.google.com]
- 7. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative characterization of hexafluoropropylene oxide (HFPO) and its derivatives, such as this compound dimer acid (HFPO-DA or GenX). The protocols outlined below are essential for purity assessment, structural elucidation, and trace-level quantification in various matrices, which are critical aspects of research, product development, and safety assessment in the pharmaceutical and chemical industries.
Gas Chromatography (GC) for Purity and Impurity Profiling of HFPO
Application Note:
Gas chromatography is a fundamental technique for assessing the purity of volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can effectively separate HFPO from its starting materials, byproducts, and degradation products. This method is crucial for quality control during the manufacturing process and for ensuring the integrity of the compound in research and development.
Experimental Protocol:
1.1. Principle: A gaseous sample of HFPO is injected into a heated inlet, where it is vaporized and carried by an inert gas (carrier gas) through a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a high-boiling liquid coated on an inert solid support) and the mobile phase (the carrier gas). The separated components are then detected by a suitable detector.
1.2. Instrumentation and Consumables:
-
Gas Chromatograph (GC) with a split/splitless inlet
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Gas-tight syringe (1.0 mL)
-
Chromatography column: A 6% cyanopropylphenyl 94% dimethyl polysiloxane column (60 m x 0.25 mm; 1.4 µm) is a common choice.[1]
-
Carrier gas: Helium or Nitrogen, high purity
-
Gases for FID: Hydrogen and Air, high purity
-
HFPO standard and samples
1.3. GC-FID Method Parameters:
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1.0 mL (gas) |
| Oven Program | Initial: 40 °C, hold for 5 minRamp: 10 °C/min to 250 °CHold: 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | FID |
| Detector Temp. | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas Flow | 25 mL/min (Nitrogen) |
1.4. Sample Preparation: A sample of this compound gas is drawn into a 1.0 mL gas-tight syringe through a septum. The gas sample is then immediately injected onto the GC column.[2]
1.5. Data Analysis: The purity of HFPO is determined by calculating the area percent of the HFPO peak relative to the total area of all peaks in the chromatogram. For quantitative analysis of impurities, a calibration curve should be prepared using certified reference standards. The signal produced by GC-FID analysis can be adjusted for heteroatom effects to determine weight percent by using the molecular formulas for HFPO and any identified impurities.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Quantification of HFPO-DA (GenX)
Application Note:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of HFPO-DA in complex matrices such as environmental samples (water, soil) and biological fluids (serum, urine).[1][3][4][5] This highly sensitive and selective technique is essential for exposure monitoring, toxicological studies, and regulatory compliance in drug development and environmental science.
Experimental Protocol:
2.1. Principle: The sample is first subjected to a sample preparation procedure, often solid-phase extraction (SPE), to isolate and concentrate the analyte. The extracted sample is then injected into a liquid chromatograph, where HFPO-DA is separated from other components on a reversed-phase column. The eluent from the LC is introduced into a mass spectrometer, where the analyte is ionized (typically by electrospray ionization in negative mode), and specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).
2.2. Instrumentation and Consumables:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) system
-
Tandem quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source
-
LC Column: Acquity HSS PFP (50 mm x 2.1 mm, 1.7 µm) or similar perfluorinated phase column
-
Solid-Phase Extraction (SPE) cartridges: Weak anion exchange (WAX) cartridges are commonly used.
-
HFPO-DA analytical standard and a stable isotope-labeled internal standard (e.g., ¹³C₃-HFPO-DA)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium acetate, Formic acid, Ammonium hydroxide (LC-MS grade)
-
Reagent water
2.3. Sample Preparation (Water Sample):
-
Acidify the water sample (e.g., 500 mL) with a suitable acid.
-
Add a known amount of the internal standard.
-
Condition the WAX SPE cartridge with methanol followed by reagent water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the HFPO-DA with a basic methanolic solution (e.g., methanol with ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
2.4. LC-MS/MS Method Parameters:
| Parameter | Value |
| LC Column | Acquity HSS PFP (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B1-8 min: 10-95% B8-10 min: 95% B10.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 10 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | HFPO-DA: 329 > 285, 329 > 185¹³C₃-HFPO-DA: 332 > 287 |
| Collision Energy | Optimized for the specific instrument |
2.5. Quantitative Data Summary for HFPO-DA Analysis:
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | 10-50 ng/L | [6] |
| Calibration Range | 10 - 10,000 ng/L | [6] |
| Precision (%CV at LOQ) | ≤ 10% | [6] |
| Recovery from Water | 80-120% | Varies by method |
2.6. Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of HFPO-DA in the samples is then determined from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F and ¹³C NMR, is a powerful tool for the unambiguous structural confirmation of this compound and its oligomers/polymers.[7][8][9] It provides detailed information about the chemical environment of the fluorine and carbon atoms, allowing for the verification of the epoxide ring structure and the identification of isomeric impurities or degradation products. 2D NMR techniques like COSY and HSQC can be used to determine the connectivity of atoms within the molecule.[8][9]
Experimental Protocol:
3.1. Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms (like ¹⁹F and ¹³C) absorb and re-emit this electromagnetic radiation at specific frequencies. The chemical shift, spin-spin coupling, and integration of the NMR signals provide detailed structural information.
3.2. Instrumentation and Consumables:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, if a co-solvent is needed)
-
Internal standards: Tetramethylsilane (TMS) for ¹³C NMR and CFC-13 for ¹⁹F NMR.
3.3. Sample Preparation: For gaseous HFPO, a sample can be condensed into an NMR tube at liquid nitrogen temperature. A known amount of internal standards can be co-condensed in the same tube, which is then flame-sealed.[2]
3.4. NMR Acquisition Parameters:
| Parameter | ¹⁹F NMR | ¹³C NMR |
| Spectrometer Freq. | e.g., 376 MHz | e.g., 100 MHz |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time | 1-2 s | 1-2 s |
| Relaxation Delay | 5 s | 10-20 s |
| Number of Scans | 16-64 | 128-1024 |
| Referencing | CFC-13 (0.00 ppm) | TMS (0.00 ppm) |
3.5. Data Interpretation: The ¹⁹F NMR spectrum of HFPO shows distinct signals for the CF₃ group, the CF group, and the CF₂ group of the epoxide ring. The chemical shifts and coupling constants are characteristic of the molecule. For example, the ¹³C NMR spectrum of HFPO shows resonances at approximately 121.33 ppm (qd), 111.43 ppm (td), and 95.31 ppm (dm).[2] The ¹⁹F NMR spectrum shows resonances at -77.96 ppm (s), -111.15 ppm (dd), -114.68 ppm (dd), and -157.69 ppm (dd).[2]
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note:
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For HFPO, FTIR is useful for confirming the presence of C-F and C-O-C (epoxide) bonds and for monitoring the composition of gas streams in real-time, for instance, in the analysis of effluents from plasma processes.[10][11]
Experimental Protocol:
4.1. Principle: Infrared radiation is passed through a sample. The molecules absorb the IR radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber, which acts as a molecular fingerprint.
4.2. Instrumentation and Consumables:
-
FTIR spectrometer
-
Gas cell with IR-transparent windows (e.g., KBr or NaCl), typically with a 10 cm path length
-
Vacuum line for sample transfer
-
Nitrogen for purging the spectrometer
4.3. Sample Preparation: The gas cell is evacuated and then filled with the HFPO gas sample to a specific pressure (e.g., 3.0 torr).[2] The gas can be transferred from a cylinder using a vacuum manifold.[2]
4.4. FTIR Acquisition Parameters:
| Parameter | Value |
| Resolution | 2-4 cm⁻¹ |
| Number of Scans | 32-128 |
| Spectral Range | 4000-400 cm⁻¹ |
| Apodization | Happ-Genzel |
4.5. Data Interpretation: The FTIR spectrum of HFPO will show strong absorption bands corresponding to the stretching vibrations of the C-F bonds (typically in the 1400-1000 cm⁻¹ region) and the characteristic vibrations of the epoxide ring. The spectrum can be compared to a reference spectrum for confirmation.
Visualizations
Experimental Workflow for HFPO Characterization
Caption: Workflow for the characterization of an HFPO sample.
Detailed Workflow for LC-MS/MS Analysis of HFPO-DA
Caption: Workflow for the LC-MS/MS analysis of HFPO-DA.
References
- 1. researchgate.net [researchgate.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfascentral.org [pfascentral.org]
- 6. sciex.com [sciex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
Application Note: Analysis of Hexafluoropropylene Oxide (HFPO) Polymers using 19F NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexafluoropropylene oxide (HFPO) and its polymers are a significant class of fluorinated materials with diverse applications, ranging from high-performance elastomers and sealants to functional fluids and surface coatings. The unique properties of these polymers, such as high thermal and chemical resistance, are dictated by their molecular structure, including monomer unit sequence, end-group composition, and the presence of any branching. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the detailed structural characterization of HFPO polymers. The high natural abundance and large chemical shift dispersion of the 19F nucleus provide exquisite sensitivity and resolution for probing the different fluorine environments within the polymer chain. This application note provides a detailed overview and experimental protocols for the analysis of HFPO polymers using 19F NMR spectroscopy.
Principles of 19F NMR for HFPO Polymer Analysis
19F NMR spectroscopy relies on the magnetic properties of the 19F nucleus. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of each fluorine atom. In an HFPO polymer, fluorine atoms in different chemical environments, such as the CF3 group, the CF2 group, and the CF group in the polymer backbone, as well as those in end-groups or branch points, will have distinct chemical shifts.
The key information obtained from the 19F NMR spectrum of an HFPO polymer includes:
-
Qualitative Analysis: Identification of the different structural units present in the polymer based on their characteristic chemical shifts.
-
Quantitative Analysis: Determination of the relative amounts of different structural units by integrating the corresponding peaks in the spectrum. This allows for the calculation of monomer conversion, copolymer composition, and the concentration of different end-groups.
-
Microstructural Analysis: Elucidation of the polymer microstructure, including the arrangement of monomer units (e.g., head-to-tail vs. head-to-head) and the identification of stereoisomers.
Data Presentation: 19F NMR Chemical Shifts of HFPO and Related Structures
The following tables summarize the reported 19F NMR chemical shifts for HFPO monomer and oligomeric structures. These values are typically referenced to an external standard such as CFCl3 (δ = 0 ppm). It is important to note that chemical shifts can be influenced by factors such as the solvent, temperature, and polymer concentration.
Table 1: 19F NMR Chemical Shifts of this compound (HFPO) Monomer [1]
| Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| CF (of epoxide) | -157.69 | dd | J = 15, 11 |
| CF2 (of epoxide) | -114.68 | dd | J = 44, 15 |
| -111.15 | dd | J = 44, 11 | |
| CF3 | -77.96 | s |
Table 2: 19F NMR Chemical Shifts of HFPO-based Oligomers Initiated with Aryl-Based Perfluoroalkoxides [1]
| Structural Unit | Fluorine Environment | Chemical Shift (δ, ppm) | Multiplicity |
| Initiator Fragment | CF3 of the initiator | -79.29 | d |
| CF2 of the initiator | -109 to -114 | m | |
| α-fluorine of initiator | -140.5 to -142.5 | m | |
| First Repeat Unit | Pendant fluorine of the first repeat unit | -139.80 | m |
Table 3: General 19F NMR Chemical Shift Ranges for Fluorine-Containing Functional Groups [2]
| Type of Compound | Chemical Shift Range (ppm) Relative to neat CFCl3 |
| -CF3 | +40 to +80 |
| -CF2- | +80 to +140 |
| -CF- | +140 to +250 |
| -F-C=O | -70 to -20 |
| -ArF- | +80 to +170 |
Experimental Protocols
Protocol 1: Sample Preparation for 19F NMR Analysis of HFPO Polymers
Objective: To prepare a homogeneous solution of the HFPO polymer suitable for high-resolution 19F NMR spectroscopy.
Materials:
-
HFPO polymer sample
-
Deuterated solvent (e.g., acetone-d6, hexafluorobenzene-d6)
-
NMR tube (5 mm, high-precision)
-
Internal standard (e.g., hexafluorobenzene, trifluorotoluene)
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh approximately 10-50 mg of the HFPO polymer sample directly into a clean, dry vial. The exact amount will depend on the polymer's molecular weight and solubility.
-
Add approximately 0.6-0.8 mL of the chosen deuterated solvent to the vial. Acetone-d6 is a common choice for many fluoropolymers. For highly fluorinated polymers, a fluorinated solvent like hexafluorobenzene-d6 may be necessary.
-
If quantitative analysis is required, add a known amount of an internal standard. The standard should have a simple 19F NMR spectrum with peaks that do not overlap with the polymer signals.
-
Securely cap the vial and vortex or sonicate the mixture until the polymer is completely dissolved. Gentle heating may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.
-
Once the polymer is fully dissolved, carefully transfer the solution to a 5 mm NMR tube using a pipette.
-
Cap the NMR tube and wipe the outside clean before inserting it into the NMR spectrometer.
Protocol 2: 1D 19F NMR Data Acquisition and Processing
Objective: To acquire a high-quality, quantitative 1D 19F NMR spectrum of the HFPO polymer sample.
Instrumentation:
-
High-field NMR spectrometer equipped with a fluorine-capable probe.
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Nucleus: 19F
-
Frequency: ~376 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., zg)
-
Spectral Width (SW): 200-250 ppm (to cover the entire range of expected fluorine signals)
-
Transmitter Offset (O1P): Centered in the region of interest (e.g., -120 ppm)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 5 x T1 (where T1 is the longest spin-lattice relaxation time of the fluorine nuclei of interest). For quantitative results, a sufficiently long relaxation delay is crucial. A value of 10-30 seconds is often a good starting point for polymers.
-
Number of Scans (NS): 16 to 128, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (or as required for the specific sample)
Processing Parameters:
-
Apply an exponential window function with a line broadening (LB) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform (FT).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the peak of the internal standard to its known chemical shift.
-
Integrate the peaks of interest. For quantitative analysis, ensure that the integration regions cover the entire peak area, including any satellites.
Visualizations
Experimental Workflow for 19F NMR Analysis of HFPO Polymers
Caption: Workflow for the analysis of HFPO polymers by 19F NMR.
Logical Relationship for Structural Elucidation of HFPO Polymers
Caption: Interpreting 19F NMR spectra for HFPO polymer structure.
Conclusion
19F NMR spectroscopy is a highly effective technique for the detailed characterization of HFPO polymers. By following the protocols outlined in this application note, researchers can obtain high-quality spectra that provide valuable insights into the qualitative, quantitative, and microstructural features of these important fluoropolymers. The data obtained from 19F NMR is crucial for quality control, new material development, and understanding structure-property relationships in a wide range of applications.
References
Application Note: Molecular Weight Determination of Perfluoropolyethers (PFPEs) using Gel Permeation Chromatography (GPC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perfluoropolyethers (PFPEs) are a class of fluorinated synthetic polymers widely utilized as high-performance lubricants, sealants, and functional fluids in demanding environments such as the aerospace and electronics industries.[1] The unique properties of PFPEs, including their chemical inertness, thermal stability, and low volatility, are directly influenced by their molecular weight (MW) and molecular weight distribution.[2] Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing these critical parameters.[3] GPC separates molecules based on their size, or more precisely, their hydrodynamic volume in solution, providing essential data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4][5] This information is crucial for quality control, material characterization, and the development of new PFPE-based materials.
This document provides a detailed protocol for the determination of PFPE molecular weight using GPC, covering instrumentation, sample preparation, and data analysis.
Principle of Gel Permeation Chromatography
Gel Permeation Chromatography separates polymers based on their size in solution.[3] The process involves an isocratic mobile phase that carries the dissolved polymer sample through a column packed with a porous gel (stationary phase).[4] Larger polymer molecules cannot enter the pores of the gel and thus travel a shorter path, eluting from the column first.[4] Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[4] By calibrating the system with polymer standards of known molecular weights, the retention time of a sample can be correlated to its molecular weight distribution.[3]
Key parameters determined by GPC include:
-
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
-
Weight-Average Molecular Weight (Mw): An average that accounts for the contribution of each molecule to the overall mass of the sample.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse sample.[5]
Experimental Workflow
The general workflow for GPC analysis of PFPEs involves several sequential phases, from preparation to data processing.
Detailed Experimental Protocol
This protocol provides a comprehensive methodology for the GPC analysis of PFPEs. Due to the unique solubility characteristics of PFPEs, specialized fluorinated solvents are often required.
1. Instrumentation and Materials
-
GPC System: An HPLC or UHPLC system configured for GPC analysis, including a solvent delivery pump, autosampler/injector, column oven, and detector.[5]
-
Columns: GPC columns suitable for organic solvents. The choice of column depends on the expected molecular weight range of the PFPE.[6] Mixed-bed columns are recommended for unknown samples, while specific pore sizes can offer better resolution for known MW ranges.[6]
-
Detector: A Differential Refractive Index (dRI) detector is most commonly used for GPC as it is a universal concentration detector.[7][8] An Evaporative Light Scattering Detector (ELSD) can also be employed.[1]
-
Mobile Phase (Eluent): Due to the fluorinated nature of PFPEs, conventional GPC solvents like THF may not be suitable. Fluorinated solvents are often required. For example, a mixture of 1,1,2-trichlorotrifluoroethane with 10% hexafluorobenzene has been successfully used for PFPE Zdol analysis.[1] Hexafluoroisopropanol (HFIP) is another powerful solvent for analyzing solvent-resistant polymers.[4][9]
-
Calibration Standards: Narrow-dispersity polymer standards are used to generate a calibration curve.[3] While polystyrene is common, its use with PFPEs in fluorinated solvents requires validation.[3] It may be necessary to establish a custom calibration curve using well-characterized PFPE fractions or to use universal calibration methods.[1][3]
-
Sample Preparation: Analytical balance, volumetric flasks, and syringe filters (0.1–0.2 μm hydrophobic PTFE membrane).[9]
2. Mobile Phase Preparation
-
Select an appropriate fluorinated solvent or solvent mixture that can fully dissolve the PFPE sample.[6]
-
Prepare the mobile phase using HPLC-grade solvents to minimize impurities.[9]
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the system, which can interfere with detector signals.[10] This can be achieved by vacuum filtration, sonication, or helium sparging.[10]
-
If using an aqueous mobile phase with salt, add a preservative like sodium azide to prevent bacterial growth.[10]
3. System Setup and Calibration
-
Install the appropriate GPC column(s) in the column oven.
-
Equilibrate the entire GPC system by pumping the mobile phase through it at a constant flow rate (e.g., 1.0 mL/min) until a stable detector baseline is achieved.[5]
-
Prepare a series of at least 5-6 calibration standards with known molecular weights, covering the expected MW range of the PFPE sample.
-
Inject the prepared standards sequentially, starting from the lowest molecular weight.[5]
-
Record the peak retention time for each standard.
-
Generate a calibration curve by plotting the logarithm of the molecular weight (log MW) against the corresponding retention time.[3] For PFPE Zdol, a non-linear regression fit of log10(Mn) = A + B/t^N has been reported, where Mn is the number average molecular weight and t is the elution peak time.[1][2]
4. PFPE Sample Preparation
-
Accurately weigh the PFPE sample. The concentration generally ranges from 1–2 mg/mL.[9] For higher molecular weight polymers, lower concentrations (e.g., 1 mg/mL) are recommended, while lower molecular weight polymers may require higher concentrations (e.g., 2 mg/mL).[9]
-
Dissolve the sample in the same mobile phase used for the GPC analysis to avoid solvent mismatch peaks in the chromatogram.[9]
-
Allow the sample to dissolve completely. Gentle agitation is preferred over vortexing or sonicating, which can cause shear degradation of polymer chains.[5][9] Dissolution may require several hours or even overnight.[9]
-
After complete dissolution, filter the sample solution through a 0.1–0.2 μm hydrophobic PTFE syringe filter to remove any particulates that could damage the column.[9]
5. GPC Analysis and Data Processing
-
Inject the filtered PFPE sample into the equilibrated GPC system.
-
Acquire the chromatogram until the sample has fully eluted.
-
Using the GPC software, integrate the sample peak and calculate the Mn, Mw, and PDI values based on the previously generated calibration curve.[11] The software compares the retention time of the sample slices to the calibration curve to determine the molecular weight distribution.[3]
Data Presentation
The following table summarizes typical experimental conditions for the GPC analysis of a specific type of PFPE.
| Parameter | Condition | Reference |
| PFPE Type | Fomblin Zdol | [1] |
| Mobile Phase | 1,1,2-trichlorotrifluoroethane with 10% hexafluorobenzene | [1] |
| Columns | Set of four Phenogel columns (100 Å, 500 Å, 10^3 Å, 10^4 Å) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detectors | Differential Refractometer (dRI) and Evaporative Light Scattering Detector (ELSD) | [1] |
| Calibration | Nonlinear regression fit using well-characterized Zdol fractions | [1][2] |
Considerations and Troubleshooting
-
Solubility: PFPEs can be difficult to dissolve. Ensure the chosen mobile phase is a good solvent for the specific PFPE being analyzed to prevent both insolubility and unwanted sample-column interactions.[6]
-
Column Interaction: Some PFPEs, particularly those with polar end groups, may not elute from certain GPC columns.[1] Careful selection of the column stationary phase is critical.
-
Detector Response: The refractive index of some PFPEs can vary significantly with molecular weight, which must be considered during data analysis, especially when using a dRI detector.[1]
-
System Contamination: When switching between different mobile phases (e.g., aqueous to organic), ensure the system is thoroughly flushed with a miscible intermediate solvent to prevent precipitation and contamination.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 4. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. benchchem.com [benchchem.com]
- 6. rqmplus.com [rqmplus.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. waters.com [waters.com]
Application Note: Analysis of Hexafluoropropylene Oxide Dimer Acid (GenX) by Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction
Hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, is a member of the per- and polyfluoroalkyl substance (PFAS) family of chemicals.[1][2][3] It is used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[2][4] Due to its potential for persistence, bioaccumulation, and toxicity, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various environmental matrices.[2][5] This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of HFPO-DA in water samples.
The primary analytical technique for the detection and quantification of HFPO-DA is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This method offers high sensitivity and selectivity, which is crucial for analyzing complex environmental samples where GenX may be present at low concentrations.[6] Challenges in the analysis include the potential for in-source fragmentation and the formation of dimers and adducts, which can detract from the desired [M-H]⁻ signal.[1][2][3]
Experimental Workflow
The overall experimental workflow for the analysis of HFPO-DA in water samples involves sample preparation by solid-phase extraction (SPE), followed by instrumental analysis using LC-MS/MS.
Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples
This protocol is a general guideline and may require optimization based on the specific water matrix and available instrumentation.
Materials:
-
Weak Anion Exchange (WAX) SPE cartridges (e.g., Strata-XL-AW)[7]
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH₄OH) or Formic Acid (HCOOH)
-
Ultrapure water
-
Isotopically labeled internal standard (e.g., ¹³C₃-HFPO-DA)[7]
-
Nitrogen evaporator
-
Polypropylene tubes
Procedure:
-
Sample Collection: Collect 200-500 mL of the water sample in a clean polypropylene bottle.
-
Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard (e.g., ¹³C₃-HFPO-DA) to the water sample to correct for matrix effects and recovery losses.[8]
-
SPE Cartridge Conditioning:
-
Wash the WAX SPE cartridge with 5 mL of 0.1% NH₄OH in MeOH.
-
Wash with 5 mL of MeOH.
-
Equilibrate with 10 mL of ultrapure water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing:
-
Wash the cartridge with 10 mL of ultrapure water to remove interfering hydrophilic compounds.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
-
Elution: Elute the retained analytes with 8 mL of a solution of 0.1% ammonium hydroxide in methanol.
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:methanol).[7]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Agilent 1260 Infinity II, SCIEX ExionLC)
-
Tandem Mass Spectrometer (e.g., SCIEX QTRAP 4500, Agilent Ultivo Triple Quadrupole)[4][6][9]
-
C18 reverse-phase column (e.g., Phenomenex Gemini C18, Waters ACQUITY UPLC BEH C18) or a Perfluorophenyl (PFP) column.[2][7]
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size[8]
-
Mobile Phase A: 2-5 mM Ammonium Acetate in Water[8]
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 - 0.5 mL/min[8]
-
Injection Volume: 5 - 10 µL[7]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. (See Table 1 for an example gradient).
Table 1: Example LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode[2][7]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both the native HFPO-DA and the isotopically labeled internal standard. (See Table 2).
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument used.
Table 2: MRM Transitions for HFPO-DA and its Labeled Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| HFPO-DA (Quantifier) | 329 | 185 | 50 | -12 |
| HFPO-DA (Qualifier) | 329 | 285 | 50 | -10 |
| ¹³C₃-HFPO-DA | 332 | 187 | 50 | -12 |
Note: Collision energies and other MS parameters are instrument-dependent and require optimization.[10]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of HFPO-DA in water.
Table 3: Summary of Quantitative Performance Data
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.13 ng/g (sediment) | [2] |
| Limit of Quantification (LOQ) | 10 - 50 ng/L (water) | [9][10] |
| Linear Range | 10 - 10,000 ng/L | [9][10] |
| Recovery | 83 ± 9.4% (sediment) | [2] |
| Precision (%RSD) | < 15% | [9][10] |
Signaling Pathway and Logical Relationships
The analytical process can be visualized as a logical progression from the bulk sample to a final concentration value.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound dimer acid (GenX) in water samples. Proper sample preparation using solid-phase extraction is critical for achieving low detection limits and minimizing matrix effects. The use of an isotopically labeled internal standard ensures accuracy and precision in the final reported concentrations. This method is suitable for routine environmental monitoring and can be adapted for other matrices with appropriate validation.
References
- 1. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Studying the Binding of this compound-Dimer Acid to Human Serum Albumin (HSA) in the Presence of Fatty Acids | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sciex.com [sciex.com]
- 8. cswab.org [cswab.org]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
Application Notes and Protocols: Fluoride-Catalyzed Oligomerization of Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluoride-catalyzed oligomerization of hexafluoropropylene oxide (HFPO) is a fundamental process for the synthesis of perfluoropolyethers (PFPEs).[1] These polymers, known for their exceptional thermal and chemical stability, are utilized as high-performance lubricants, heat transfer fluids, and in the synthesis of functionalized fluoropolymers.[1][2] This document provides detailed application notes and experimental protocols for conducting the fluoride-catalyzed oligomerization of HFPO in a laboratory setting. The process involves the ring-opening polymerization of HFPO initiated by a fluoride ion source, typically an alkali metal fluoride, in an aprotic polar solvent.[3] The resulting oligomers are terminated with an acyl fluoride group, which can be further functionalized for various applications.[2]
Reaction Mechanism and Workflow
The oligomerization is initiated by the nucleophilic attack of a fluoride ion on the central carbon atom of the HFPO epoxide ring. This is followed by a series of propagation steps where the resulting alkoxide anion attacks subsequent HFPO molecules. The chain growth is terminated by various transfer reactions.
Proposed Reaction Pathway
Caption: General reaction pathway for the fluoride-catalyzed oligomerization of HFPO.
Experimental Workflow
Caption: A typical experimental workflow for the laboratory-scale synthesis of HFPO oligomers.
Quantitative Data
The distribution of oligomers is highly dependent on the reaction conditions. The following tables summarize quantitative data from various sources.
Table 1: Influence of Catalyst on Oligomer Distribution
| Catalyst | Solvent | Temp. (°C) | Pressure (atm) | Dimer (%) | Trimer (%) | Tetramer (%) | Pentamer+ (%) |
| KF | Diglyme | 20 | 1 | - | - | High Yield | - |
| CsF | Acetonitrile | 20 | 2 | Low | High | High | Low |
| KCl | Acetonitrile | 20 | 2 | High | Low | - | - |
| KBr | Acetonitrile | 20 | 2 | High | Low | - | - |
| KI | Acetonitrile | 20 | 2 | Very High | Very Low | - | - |
Data adapted from a study on the influence of halide ions.[3] The original source provides qualitative descriptions which have been interpreted for this table.
Table 2: Oligomer Selectivities with Diamine Catalysts
| Example | Diamine Catalyst | n=0 (%) | n=1 (Dimer) (%) | n=2 (Trimer) (%) | n=3+ (%) |
| 5 | N,N,N',N'-tetramethylmethylenediamine | 4.4 | 80.9 | 13.8 | 0.8 |
| 6 | N,N,N',N'-tetraethylethylenediamine | 5.0 | 83.2 | 11.1 | 0.7 |
This data is from a patented process using tertiary diamines as catalysts in acetonitrile with a small amount of water.[4] The parameter 'n' refers to the number of repeating HFPO units in the oligomer chain.
Experimental Protocols
The following protocols are generalized from several literature procedures.[3][4][5][6][7] Researchers should adapt these protocols to their specific equipment and safety procedures.
Materials and Equipment
-
This compound (HFPO): Purity >98%.[2] HFPO is a gas at room temperature and should be handled with appropriate safety precautions.[8][9][10]
-
Catalyst: Anhydrous alkali metal fluoride (e.g., CsF, KF) or a tertiary diamine.[3][4] Catalysts should be dried before use.
-
Solvent: Anhydrous aprotic polar solvent (e.g., tetraglyme, diglyme, acetonitrile).[3][5]
-
Reaction Vessel: A pressure-rated autoclave or a glass flask equipped with a dry-ice condenser, depending on the reaction scale and pressure.[3]
-
Stirring: Magnetic or mechanical stirrer.
-
Temperature Control: Cryostat or ice/dry-ice bath.
-
Analytical Instruments: Gas chromatograph (GC) and Nuclear Magnetic Resonance (NMR) spectrometer for product analysis.[3][11]
General Oligomerization Procedure
-
Preparation: Dry all glassware and the reactor thoroughly. The catalyst (e.g., cesium fluoride or potassium fluoride) should be ground to a fine powder and dried under vacuum.[3]
-
Reactor Setup: Assemble the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: Introduce the anhydrous catalyst and the aprotic polar solvent into the reactor.[3]
-
Cooling: Cool the stirred suspension to the desired reaction temperature, which can range from -30°C to 50°C.[4] Lower temperatures may favor the formation of higher oligomers.[4]
-
HFPO Addition: Introduce gaseous HFPO into the reaction mixture at a controlled rate. The pressure in the vessel can be monitored to control the reaction rate.[4] For laboratory-scale reactions in a flask, HFPO gas can be bubbled through the solution.
-
Reaction: Continue stirring at the set temperature for the desired reaction time. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, stop the flow of HFPO and allow the reactor to warm to room temperature. The product, which is typically a denser liquid phase, can be separated from the catalyst and solvent.[4]
-
Analysis: The resulting oligomer mixture can be analyzed by GC and 19F NMR to determine the distribution of different chain lengths.[3][11] The acyl fluoride end groups can be converted to methyl esters for easier GC analysis.[3]
Two-Stage Synthesis for High Molecular Weight Perfluoropolyether
For the synthesis of higher molecular weight perfluoropolyethers, a two-stage process can be employed.[7][12]
-
Stage 1 (Oligomer Formation): React a limited amount of purified HFPO gas with an alkali metal fluoride in an aprotic solvent at a temperature between 0°C and 50°C to form a low molecular weight oligomer.[7]
-
Stage 2 (Polymerization): Cool the resulting oligomer mixture to a lower temperature, typically between -40°C and -20°C.[7]
-
HFPO Addition: Introduce a larger volume of purified HFPO gas to the cooled oligomer mixture to promote further polymerization and achieve a higher average molecular weight.[7]
Safety Precautions
-
HFPO Handling: this compound is a toxic and volatile substance.[2][8][9][10] All manipulations should be performed in a well-ventilated fume hood.[8][9][10] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[2][8][9] Skin contact with liquid HFPO can cause frostbite.[2]
-
Pressure: Reactions involving gaseous reagents can lead to a build-up of pressure. Ensure the reaction vessel is appropriately rated for the expected pressure.
-
Anhydrous Conditions: The reaction is sensitive to moisture.[3] Use of anhydrous reagents and solvents is crucial for successful oligomerization.
Characterization of Products
The oligomeric products are typically characterized by the following techniques:
-
Gas Chromatography (GC): To separate and quantify the different oligomers after conversion of the acyl fluoride end groups to a more stable derivative, such as a methyl ester.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a powerful tool for determining the structure and average molecular weight of the perfluoropolyether products.[11]
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the individual oligomers.[13][14]
By following these guidelines and protocols, researchers can safely and effectively perform the fluoride-catalyzed oligomerization of HFPO to generate a range of perfluoropolyether products for various applications.
References
- 1. fluoryx.com [fluoryx.com]
- 2. chemours.com [chemours.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. US4973748A - Process for the oligomerization of hexafluoropropene oxide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US8916666B2 - this compound polymer compositions and a method of preparing this compound polymer using hexafluoropropylene oligomer - Google Patents [patents.google.com]
- 7. CN103145971A - Synthetic method of perfluoropolyether - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. daikinchemicals.com [daikinchemicals.com]
- 11. Novel perfluoropolyalkylethers monomers: synthesis and photo-induced cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. summit.sfu.ca [summit.sfu.ca]
- 13. pfascentral.org [pfascentral.org]
- 14. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Krytox from Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Krytox, a perfluoropolyether (PFPE), through the anionic ring-opening polymerization of hexafluoropropylene oxide (HFPO). Krytox and other PFPEs are valued for their exceptional chemical inertness, thermal stability, and lubricity, finding applications in demanding environments such as aerospace, semiconductor manufacturing, and specialized pharmaceutical equipment.[1] This protocol outlines the necessary reagents, equipment, step-by-step procedures for polymerization, and subsequent work-up and purification. Additionally, representative data on the influence of reaction conditions on polymer properties are presented in tabular format for easy reference. Safety precautions specific to handling fluorinated compounds are also emphasized.
Introduction
Krytox is a trade name for a specific type of perfluoropolyether (PFPE-K) characterized by a branched polymer backbone derived from the polymerization of this compound (HFPO).[1] The general chemical structure of Krytox is F−(CF(CF₃)−CF₂−O)ₙ−CF₂CF₃. Its synthesis is typically achieved through anionic polymerization, a process initiated by a fluoride ion source, most commonly cesium fluoride (CsF), in a polar aprotic solvent.[1] This method allows for the controlled growth of the polymer chain, and by carefully managing reaction parameters such as temperature and monomer feed rate, the molecular weight and viscosity of the final product can be tailored.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound (HFPO), >99% purity
-
Cesium fluoride (CsF), anhydrous, >99% purity
-
Tetraethyleneglycol dimethylether (tetraglyme), anhydrous, >99%
-
A suitable inert fluorinated solvent (e.g., hexafluoropropylene (HFP) oligomers or a hydrofluoroether)
-
Dry nitrogen or argon gas for inert atmosphere
-
Reagents for work-up and purification (e.g., methanol, acetone, and a suitable fluorinated solvent for extraction)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet/outlet, and a dropping funnel or syringe pump for monomer addition.
-
Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath) capable of maintaining temperatures between -30°C and 0°C.
-
Schlenk line or glovebox for maintaining an inert atmosphere.
-
Standard laboratory glassware for work-up and purification.
-
Rotary evaporator.
-
Vacuum oven.
Experimental Workflow
Caption: Experimental workflow for Krytox synthesis.
Step-by-Step Synthesis Protocol
Note: This is a representative protocol based on literature findings.[2][3][4] Researchers should optimize conditions based on their specific equipment and desired product characteristics.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and allow to cool under a stream of dry nitrogen or argon.
-
Ensure all reagents are anhydrous. Dry cesium fluoride in a vacuum oven if necessary.
-
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, gas inlet/outlet, and a dropping funnel or syringe for HFPO addition.
-
Place the flask in the low-temperature bath.
-
Purge the entire system with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
-
Initiation:
-
Under a positive pressure of inert gas, add anhydrous cesium fluoride (e.g., 0.1-0.5 mol% relative to HFPO) and anhydrous tetraglyme (sufficient to create a stirrable slurry) to the reaction flask.
-
Cool the mixture to the desired reaction temperature (e.g., -20°C).
-
-
Polymerization:
-
Slowly add the liquid HFPO monomer to the stirred catalyst slurry via the dropping funnel or syringe pump over a period of several hours. The feed rate is a critical parameter for controlling the molecular weight and exothermicity of the reaction.[2]
-
Maintain a constant temperature in the cooling bath throughout the addition.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours to ensure complete conversion of the monomer.
-
-
Quenching and Work-up:
-
The reaction can be quenched by the addition of a protic solvent like methanol.
-
Allow the reaction mixture to warm to room temperature.
-
The crude product will likely be a viscous oil. Dilute the mixture with a suitable fluorinated solvent to facilitate handling.
-
Wash the organic phase multiple times with methanol or acetone to remove the catalyst and any unreacted solvent. This can be done in a separatory funnel.
-
Separate the organic layer containing the PFPE.
-
-
Purification and Isolation:
-
Remove the fluorinated solvent from the product using a rotary evaporator.
-
Further dry the resulting viscous oil in a vacuum oven at a moderate temperature (e.g., 80-100°C) to remove any residual volatile impurities. The final product should be a clear, colorless, viscous liquid.
-
Data Presentation
The molecular weight of the synthesized Krytox is highly dependent on the reaction conditions. The following tables summarize representative data from literature on the effect of various parameters on the final polymer.
Table 1: Effect of Reaction Temperature on Molecular Weight
| Reaction Temperature (°C) | Monomer Feed Rate ( g/min ) | Resulting Weight Average Molecular Weight (Mw) | Reference |
| 0 | 1.85 | 3600 | [2][4] |
| 10 | >1.85 | Decreased Mw | [4] |
Table 2: Effect of Initiator and Monomer Ratio on Molecular Weight
| HFP/Initiator Mole Ratio | HFPO Feeding Rate (g/hr) | Resulting Weight Average Molecular Weight (Mw) | Reference |
| 31.5 | 1.67 | 14800 | [3] |
Signaling Pathways and Logical Relationships
The anionic polymerization of HFPO proceeds via a ring-opening mechanism initiated by the fluoride ion.
Caption: Anionic polymerization mechanism of HFPO.
Safety Precautions
-
HFPO is a toxic and volatile substance. All manipulations should be carried out in a well-ventilated fume hood.
-
Fluorinated compounds can be corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
The polymerization reaction can be exothermic. Careful control of the monomer addition rate and reaction temperature is crucial to prevent a runaway reaction.
-
Cesium fluoride is hygroscopic and a skin and eye irritant. Handle it in an inert atmosphere and avoid direct contact.
Conclusion
This application note provides a comprehensive guide for the laboratory-scale synthesis of Krytox from HFPO. By following the detailed protocol and adhering to the safety precautions, researchers can successfully synthesize this high-performance perfluoropolyether. The provided data and diagrams offer insights into the reaction mechanism and the influence of key experimental parameters on the final product properties, enabling further optimization for specific applications.
References
Application Notes and Protocols for Handling and Storage of Hexafluoropropylene Oxide Cylinders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide (HFPO) is a fluorinated epoxide that serves as a critical intermediate in the synthesis of various fluoropolymers and functionalized organic molecules.[1] It is a colorless, odorless gas shipped as a liquefied gas under its own vapor pressure.[2][3] Due to its chemical reactivity and potential hazards, strict adherence to proper handling and storage procedures is essential to ensure the safety of laboratory personnel and the integrity of research experiments. These application notes provide detailed protocols for the safe management of HFPO cylinders in a research and development environment.
Hazard Identification and Mitigation
HFPO presents several health and safety hazards that must be addressed through proper engineering controls, personal protective equipment, and safe work practices.
2.1 Health Hazards
This compound is classified as toxic if inhaled and may cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[1] Vapors are heavier than air and can displace oxygen, leading to asphyxiation.[2][4] Direct contact with the liquefied gas can cause frostbite.[2][3]
2.2 Physical and Chemical Hazards
HFPO is a highly reactive epoxide.[2] It can undergo violent polymerization in the presence of catalysts or when heated.[2] It is also reactive with acids, bases, and oxidizing and reducing agents.[2] Cylinders exposed to prolonged heat or fire may rupture violently.[2][3]
Cylinder and Equipment Information
3.1 Cylinder Identification
HFPO is supplied in compressed gas cylinders. All personnel should be familiar with the proper identification of these cylinders, including container labels and markings. Never rely on the color of the cylinder for identification.[5]
3.2 Material Compatibility
To prevent the rearrangement of HFPO to the toxic isomer hexafluoroacetone (HFA), specific materials should be used for all equipment that will come into contact with HFPO.[1]
-
Recommended Materials: Stainless steel is the preferred material for handling and process equipment.[1]
-
Acceptable with Inhibitor: If carbon steel must be used, toluene-inhibited HFPO is recommended to prevent corrosion and subsequent HFA formation.[1]
-
Avoid: Lewis acid catalysts can promote the rearrangement to HFA.[2] Ensure all equipment is clean and free of contaminants.
3.3 Cylinder Valves and Connections
Cylinder valves are a critical safety feature. Only trained personnel should attempt to connect or disconnect cylinders.
-
Use the correct regulator and connection fittings for the specific cylinder valve. Do not force connections.[6]
-
Ensure that a back-flow prevention device is used in the piping system.[7]
-
Open cylinder valves slowly and stand with the valve outlet pointing away from yourself and others.[5]
-
Close the main cylinder valve whenever the gas is not in use.[7]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₃F₆O | [2][8] |
| Molecular Weight | 166.02 g/mol | [2] |
| Appearance | Colorless, odorless gas | [2][3] |
| Boiling Point | -27.4 °C (-17.3 °F) | [2] |
| Melting Point | -129 °C (-200.2 °F) | [7] |
| Vapor Pressure | 680.85 kPa at 25 °C | [7] |
| Water Solubility | 16.3 µg/L at 22.7 °C | [7] |
Table 2: this compound Vapor Pressure
| Temperature (°C) | Absolute Pressure (psia) |
| -20 | ~50 |
| 0 | ~100 |
| 20 | ~200 |
| 40 | ~350 |
| 60 | ~550 |
| (Data estimated from vapor pressure curve)[1] |
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | [1][9] |
| Skin Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber), lab coat, and closed-toe shoes. For extensive handling, a chemical-resistant apron or full-body suit may be necessary. | [9] |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if working in a poorly ventilated area. For high-risk situations, a self-contained breathing apparatus (SCBA) is recommended. | [9] |
Experimental Protocols
5.1 Protocol for Receiving and Inspecting HFPO Cylinders
-
Verify Cylinder Identity: Upon receipt, confirm that the cylinder label correctly identifies the contents as this compound. Do not accept cylinders with missing or illegible labels.[5]
-
Inspect for Damage: Visually inspect the cylinder for any signs of damage, such as dents, gouges, or corrosion. Check the valve for any visible defects. Do not accept damaged cylinders.
-
Check for Leaks: Use a compatible leak detection solution (e.g., soapy water) to check for leaks around the valve stem and outlet.
-
Transport Safely: Use a cylinder cart to transport the cylinder to the designated storage area. Never roll, drag, or slide cylinders. The valve protection cap must be in place during transport.
-
Document Receipt: Record the date of receipt and the cylinder identification number in the laboratory inventory.
5.2 Protocol for Storage of HFPO Cylinders
-
Designated Storage Area: Store cylinders in a dry, cool, and well-ventilated area designated for compressed gases.[1][7]
-
Temperature Control: Cylinder temperatures should not exceed 52 °C (125 °F).[7] To minimize the risk of rearrangement to HFA, it is highly recommended to maintain the temperature below 25 °C (77 °F).[1]
-
Secure Cylinders: Cylinders must be stored in an upright position and firmly secured with chains or straps to a wall or a sturdy support to prevent falling.[7]
-
Segregation: Store HFPO cylinders away from incompatible materials, including acids, bases, oxidizing agents, and reducing agents.[2] A minimum distance of 20 feet should be maintained between HFPO cylinders and flammable gases or other combustibles, or they should be separated by a noncombustible partition.
-
First-In, First-Out: Use a "first-in, first-out" inventory system to minimize storage time. For carbon-steel containers, it is recommended to use the HFPO within 90 days of shipment to reduce the risk of HFA formation.[2]
-
"Full" vs. "Empty": Clearly separate full and empty cylinders.[6]
5.3 Protocol for Handling and Use of HFPO Cylinders
-
Work in a Ventilated Area: All work with HFPO must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Personal Protective Equipment: Before handling the cylinder, don the appropriate PPE as outlined in Table 3.
-
Secure Cylinder for Use: Secure the cylinder in an upright position at the point of use.
-
Connect Equipment:
-
Ensure the cylinder valve is closed.
-
Remove the valve outlet cap.
-
Connect the appropriate regulator and transfer lines. Use only equipment made of compatible materials.
-
Check for leaks at all connections using a compatible leak detection fluid.
-
-
Gas Dispensing:
-
Open the cylinder valve slowly.
-
Adjust the regulator to the desired delivery pressure.
-
Monitor the system for any signs of leaks or pressure fluctuations.
-
-
Shutdown:
-
Close the cylinder valve.
-
Vent the pressure from the regulator and downstream equipment.
-
Close the regulator.
-
Disconnect the equipment.
-
Replace the valve outlet cap.
-
5.4 Protocol for Returning Empty Cylinders
-
Confirm "Empty" Status: A cylinder is considered "empty" when the pressure is close to atmospheric pressure. Do not completely empty the cylinder; leave a small positive pressure to prevent contamination.
-
Close Valve: Ensure the cylinder valve is securely closed.
-
Replace Caps: Replace the valve outlet cap and the valve protection cap.
-
Mark as "Empty": Clearly label the cylinder as "EMPTY" or "MT".
-
Segregate for Return: Move the empty cylinder to the designated storage area for return to the supplier, separate from full cylinders.
Emergency Procedures
6.1 In Case of a Leak
-
Evacuate: Immediately evacuate all personnel from the affected area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Isolate: Isolate the area and prevent entry.
-
Contact Emergency Personnel: Notify the appropriate emergency response team and provide them with the Safety Data Sheet (SDS).
6.2 In Case of Personnel Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact (Frostbite): Gently wash the affected area with lukewarm water. Do not rub the area. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
6.3 In Case of Fire
-
HFPO is not flammable, but cylinders may rupture if heated.
-
If a cylinder is involved in a fire, use a water spray to cool the cylinder.[7]
-
If it is safe to do so, move undamaged cylinders away from the fire.[3]
-
Firefighters should wear self-contained breathing apparatus.[1]
Mandatory Visualizations
Caption: Workflow for receiving and inspecting HFPO cylinders.
Caption: Key protocols for the safe storage of HFPO cylinders.
Caption: Emergency response protocols for HFPO incidents.
References
- 1. chemours.com [chemours.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. lookchem.com [lookchem.com]
- 6. hsmecorp.com [hsmecorp.com]
- 7. airproducts.com [airproducts.com]
- 8. airgas.com [airgas.com]
- 9. gascon.com.au [gascon.com.au]
experimental protocol for HFPO isomerization to hexafluoroacetone
An Experimental Protocol for the Catalytic Isomerization of Hexafluoropropylene Oxide (HFPO) to Hexafluoroacetone (HFAA) is detailed below, intended for researchers, scientists, and professionals in drug development. This document provides comprehensive application notes, detailed experimental procedures for various catalytic systems, and a summary of quantitative data.
Application Notes
The isomerization of this compound (HFPO) to hexafluoroacetone (HFAA) is a crucial industrial reaction, as HFAA is a valuable intermediate in the synthesis of various fluorinated materials, including polymers and pharmaceuticals.[1][2][3] This rearrangement is typically facilitated by a catalyst, which can range from Lewis acids to solid-state catalysts. The choice of catalyst significantly impacts reaction conditions, conversion rates, and selectivity.
Safety Precautions:
-
This compound (HFPO) is a toxic, nonflammable gas that is typically stored as a pressurized liquid.[1]
-
Hexafluoroacetone (HFAA) is also a toxic and reactive compound.[4]
-
Antimony pentafluoride (SbF₅) is highly corrosive and reacts violently with water.
-
Hydrogen fluoride (HF) is extremely corrosive and toxic.
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn.
Reaction Mechanism
The isomerization of HFPO to HFAA is a rearrangement reaction catalyzed by Lewis acids. The Lewis acid activates the epoxide ring of HFPO, facilitating a fluoride shift to yield the more thermodynamically stable ketone, HFAA.
References
Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Hexafluoropropylene Oxide (HFPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoropropylene oxide (HFPO) is a critical fluorinated building block in the synthesis of various high-performance materials, including perfluoropolyethers (PFPEs), specialty lubricants, and fluorinated pharmaceuticals. The efficient and selective synthesis of HFPO is paramount for these applications. One of the most effective methods for HFPO production is the epoxidation of hexafluoropropylene (HFP) using an oxidizing agent in a biphasic system, facilitated by a phase transfer catalyst (PTC).
Phase transfer catalysis is a powerful technique that enables or accelerates reactions between reactants located in different immiscible phases. In the context of HFPO synthesis, a PTC transports the oxidizing agent (typically a hypochlorite salt from the aqueous phase) into the organic phase where the HFP resides, allowing for the epoxidation reaction to occur. This methodology offers several advantages, including milder reaction conditions, increased reaction rates, and higher yields compared to traditional methods. Quaternary ammonium and phosphonium salts are commonly employed as phase transfer catalysts in this process.
These application notes provide detailed protocols and quantitative data for the synthesis of HFPO using phase transfer catalysis, intended to guide researchers in the successful and efficient production of this versatile fluorinated epoxide.
Data Presentation
The following table summarizes quantitative data from various experimental conditions for the synthesis of HFPO using different phase transfer catalysts. The data highlights the impact of the catalyst choice and reaction temperature on the conversion of hexafluoropropylene (HFP) and the selectivity for this compound (HFPO).
| Catalyst | Catalyst Type | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) |
| Tetra-n-butylphosphonium bromide | Quaternary Phosphonium Salt | -10 | 77 | 69 |
| Tetra-n-butylphosphonium bromide | Quaternary Phosphonium Salt | Not Specified | 89 | 61 |
| Tetraphenylarsonium chloride HCl | Quaternary Arsonium Salt | Not Specified | 78 | 74 |
| Trioctylmethylammonium chloride (TOMAC) | Quaternary Ammonium Salt | Not Specified | 96 | 84 |
| Not Specified | Not Specified | 40 | 83 | 54 |
| Not Specified | Not Specified | Not Specified | 71 | 62 |
| Not Specified | Not Specified | Not Specified | 70 | 66 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of HFPO using a Phase Transfer Catalyst
This protocol provides a general method for the epoxidation of hexafluoropropylene (HFP) in a two-phase system using sodium hypochlorite as the oxidizing agent and a quaternary ammonium or phosphonium salt as the phase transfer catalyst.
Materials:
-
Hexafluoropropylene (HFP)
-
Sodium hypochlorite (NaOCl) solution (aqueous)
-
Phase Transfer Catalyst (e.g., Trioctylmethylammonium chloride (TOMAC), Tetra-n-butylphosphonium bromide)
-
Organic Solvent (e.g., 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113), chloroform)
-
Inorganic base (optional, e.g., sodium hydroxide)
-
Reaction vessel equipped with a stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the aqueous solution of sodium hypochlorite and the organic solvent.
-
Catalyst Addition: Add the selected phase transfer catalyst to the two-phase mixture.
-
Temperature Control: Bring the reaction mixture to the desired temperature (e.g., -10°C to 40°C) with efficient stirring.
-
HFP Introduction: Introduce a known amount of hexafluoropropylene gas into the reaction vessel. The HFP will dissolve in the organic phase.
-
Reaction Monitoring: Maintain vigorous stirring to ensure good mixing of the two phases. The reaction progress can be monitored by analyzing samples of the organic phase using gas chromatography (GC) to determine the conversion of HFP and the formation of HFPO.
-
Work-up: Upon completion of the reaction (as determined by GC analysis), stop the stirring and allow the two phases to separate.
-
Product Isolation: Carefully separate the organic phase. The this compound can be isolated from the organic solvent by distillation. The boiling points of HFP (-29.4 °C) and HFPO (-27.4 °C) are very close, necessitating careful fractional distillation for purification.[1]
-
Analysis: The purity of the isolated HFPO can be confirmed by GC and NMR spectroscopy.
Protocol 2: Example Synthesis of HFPO using Trioctylmethylammonium chloride (TOMAC)
This specific example is based on a high-yield synthesis of HFPO.
Materials:
-
Hexafluoropropylene (HFP): 4.0 g (26.7 mmol)
-
Aqueous sodium hypochlorite solution (1.2 N): 50 ml
-
Trioctylmethylammonium chloride (TOMAC): 0.10 g
-
1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113): 20 ml
Procedure:
-
Charging the Reactor: In a 100 ml glass flask equipped with a stirrer, place the 50 ml of aqueous sodium hypochlorite solution and 20 ml of Freon 113.
-
Catalyst Addition: Add 0.10 g of TOMAC to the flask.
-
HFP Introduction: Introduce 4.0 g of HFP into the flask.
-
Reaction: Stir the mixture vigorously for one hour.
-
Phase Separation: After one hour, stop the stirrer and allow the aqueous and organic (Freon 113) phases to separate.
-
Analysis: Analyze the organic phase by gas chromatography. The reported HFP conversion was 96% and the HFPO selectivity was 84%.
Mandatory Visualization
Signaling Pathway of Phase Transfer Catalysis in HFPO Synthesis
Caption: Phase transfer catalytic cycle for HFPO synthesis.
Experimental Workflow for HFPO Synthesis
Caption: Experimental workflow for HFPO synthesis via PTC.
References
Application Notes and Protocols: Generation of Difluorocarbene from Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difluorocarbene (:CF2) is a highly reactive intermediate valuable for the introduction of the difluoromethylene (-CF2-) group into organic molecules. This moiety is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for other functional groups. Hexafluoropropylene oxide (HFPO) serves as a convenient and cost-effective precursor for the in-situ generation of difluorocarbene through thermal decomposition. This document provides detailed application notes and experimental protocols for the generation of difluorocarbene from HFPO and its subsequent application in organic synthesis.
Core Principle: Thermal Decomposition of HFPO
This compound undergoes thermal decomposition at elevated temperatures (typically above 150-170°C) to yield difluorocarbene and trifluoroacetyl fluoride, as depicted in the reaction below.[1][2] The reaction can be conducted in an autoclave for liquid-phase reactions or through gas-phase co-pyrolysis.[1][2]
References
Synthesis of Perfluoroalkyl Ether Sulfonic Acids from Hexafluoropropylene Oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoroalkyl ether sulfonic acids (PFESAs) are a class of organofluorine compounds characterized by a perfluorinated ether backbone and a terminal sulfonic acid group. These compounds exhibit unique properties, including high thermal and chemical stability, and strong acidity, making them valuable in a range of applications, from catalysis to materials science. Notably, they are key components in the synthesis of ion-exchange membranes, such as Nafion™, which are critical in fuel cell technology. This document provides detailed application notes and experimental protocols for the synthesis of PFESAs, starting from hexafluoropropylene oxide (HFPO). The synthesis is a multi-step process involving the oligomerization of HFPO, introduction of a sulfonyl fluoride moiety, and subsequent hydrolysis to the final sulfonic acid.
Synthetic Strategy Overview
The general synthetic route from HFPO to a perfluoroalkyl ether sulfonic acid involves three main stages:
-
Formation of a Perfluoroalkoxy Acyl Fluoride Intermediate: this compound is first oligomerized or reacted with a functionalized acyl fluoride to create a longer-chain perfluoroether structure with a terminal acyl fluoride group.
-
Introduction of the Sulfonyl Fluoride Group: A key step involves the reaction of the perfluoroalkoxy acyl fluoride with a suitable reagent to introduce the sulfonyl fluoride (-SO₂F) group. A common strategy is to use a starting material that already contains the sulfonyl fluoride.
-
Hydrolysis to the Sulfonic Acid: The terminal sulfonyl fluoride is then hydrolyzed to the corresponding sulfonic acid (-SO₃H) to yield the final PFESA product.
This overall workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of PFESAs from HFPO.
Experimental Protocols
Protocol 1: Synthesis of Perfluoro-2-(alkoxy)propionyl Fluoride from HFPO
This protocol describes the formation of a key intermediate, a perfluoroalkoxy propionyl fluoride, by reacting a perfluorinated acyl fluoride with this compound. This method builds the perfluoroether backbone.
Materials:
-
Perfluorinated acyl fluoride (e.g., 4-(fluorosulfonyl)hexafluorobutyryl fluoride, FSO₂(CF₂)₃COF)
-
This compound (HFPO)
-
Potassium fluoride (KF), anhydrous
-
Diglyme, anhydrous
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add anhydrous potassium fluoride (catalyst) and anhydrous diglyme under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the starting perfluorinated acyl fluoride (e.g., FSO₂(CF₂)₃COF) to the stirred suspension.
-
Once the acyl fluoride is added, begin bubbling gaseous HFPO into the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be maintained between -20 °C and 0 °C.[1]
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy. The reaction is typically complete when the starting acyl fluoride is consumed.
-
Upon completion, the reaction mixture is distilled to separate the product from the solvent and catalyst. The desired product is a higher boiling point liquid.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| FSO₂(CF₂)₃COF (0.64 mol) | HFPO | KF | Diglyme | 0 | 83 | 96 (for 1:1 adduct) | [1] |
| Perfluoroadipoyl fluoride | HFPO | KF | Diglyme | -20 to 0 | 78 | 89 (for 1:1 adduct) | [1] |
Protocol 2: Hydrolysis of Perfluoroalkyl Ether Sulfonyl Fluoride to Perfluoroalkyl Ether Sulfonic Acid
This protocol details the conversion of the sulfonyl fluoride intermediate to the final sulfonic acid product.
Materials:
-
Perfluoroalkyl ether sulfonyl fluoride (from Protocol 1)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Strong acid (e.g., HCl or H₂SO₄) for acidification
-
Standard laboratory glassware
Procedure:
-
Prepare a hydrolysis solution by dissolving KOH or NaOH in a mixture of water and DMSO. A typical composition is 14% KOH, 30% DMSO, and 56% water by weight.
-
In a round-bottom flask, add the perfluoroalkyl ether sulfonyl fluoride.
-
Add the hydrolysis solution to the flask and heat the mixture to 85-95 °C with stirring.
-
The hydrolysis is typically carried out for 1-2 hours. Monitor the reaction by IR spectroscopy (disappearance of the -SO₂F peak) or ¹⁹F NMR.
-
After completion, cool the reaction mixture to room temperature. The product is in its salt form (e.g., -SO₃⁻K⁺).
-
To obtain the free sulfonic acid, carefully acidify the solution with a strong acid (e.g., 1 M HCl) until the pH is acidic.
-
The perfluoroalkyl ether sulfonic acid may precipitate or can be extracted with a suitable organic solvent.
-
The final product should be thoroughly washed with deionized water to remove any residual salts and dried.
Quantitative Data:
| Starting Material | Hydrolysis Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Perfluorinated ion exchange polymer precursor | KOH | Water/DMSO | 85 | 1 | >95 | |
| Perfluoro-2-(2-fluorosulfonylethoxy)propyl vinyl ether | NaOH | Aqueous | Hot | - | High | [2] |
Reaction Pathway Diagram
The following diagram illustrates the key chemical transformations in the synthesis of a specific PFESA, starting from FSO₂(CF₂)₃COF and HFPO.
Caption: A representative reaction pathway for PFESA synthesis.
Conclusion
The synthesis of perfluoroalkyl ether sulfonic acids from this compound is a versatile route to a valuable class of compounds. The protocols provided herein offer a detailed guide for researchers in the field. Careful control of reaction conditions, particularly temperature and the exclusion of moisture in the initial steps, is crucial for achieving high yields and purity. The final hydrolysis step is robust and generally proceeds in high yield. These synthetic methods open the door to creating a variety of PFESAs with tailored properties for specific applications.
References
Troubleshooting & Optimization
Technical Support Center: Handling and Use of Hexafluoropropylene Oxide (HFPO)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the unwanted rearrangement of hexafluoropropylene oxide (HFPO) to hexafluoroacetone (HFA).
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of HFPO.
Issue 1: My reaction is not proceeding as expected, and I suspect my HFPO has degraded.
-
Question: How can I determine if my this compound (HFPO) has rearranged to Hexafluoroacetone (HFA)?
-
Answer: The presence of HFA can be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Infrared (IR) spectroscopy.[1] Always treat HFPO containers as though they may contain HFA unless a recent analysis confirms its purity.[1][2]
-
Question: What are the primary causes of HFPO rearranging to HFA?
-
Answer: The rearrangement is primarily catalyzed by the presence of Lewis acids.[1] Other contributing factors include elevated temperatures (above 25 °C), and storage in containers made of materials that can generate Lewis acid catalysts, such as carbon steel.[1] The introduction of water into an HFPO cylinder can also lead to the formation of hydrofluoric acid (HF), a Lewis acid, which in turn catalyzes the rearrangement to HFA.[1]
-
Question: I have confirmed the presence of HFA in my HFPO. What should I do?
-
Answer: If the concentration of HFA is detrimental to your experiment, the HFPO will need to be purified. A common method involves passing the HFPO through a two-stage scrubber system. The first stage typically contains a metal hydroxide (like potassium hydroxide) to remove acidic impurities including HFA, and the second stage contains a metal hydride (like calcium hydride) to remove any remaining moisture.[3] For detailed instructions, refer to the Experimental Protocols section.
Issue 2: I want to set up a new experiment using HFPO and need to ensure its stability.
-
Question: What are the best practices for storing HFPO to prevent rearrangement?
-
Answer: To minimize the risk of rearrangement, HFPO should be stored in a cool, dry, and well-ventilated area, with the temperature maintained below 25 °C (77 °F).[1][2] It is highly recommended to use storage containers made of stainless steel.[1] If using carbon steel containers, the HFPO should be used within 90 days of shipping, and it is advisable to use HFPO that contains an inhibitor like toluene.[1]
-
Question: What materials should I avoid when working with HFPO?
-
Answer: Avoid materials that can act as or generate Lewis acids. This includes certain metals that can corrode, especially in the presence of moisture, to form metal halides. It is also crucial to prevent the introduction of water or other protic substances into the HFPO, as they can lead to the formation of hydrofluoric acid.[1]
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism behind the rearrangement of HFPO to HFA?
A1: The rearrangement of this compound to hexafluoroacetone is a Lewis acid-catalyzed isomerization. The Lewis acid coordinates with the oxygen atom of the epoxide ring, which weakens the carbon-oxygen bond and facilitates a fluoride shift to the adjacent carbon, resulting in the formation of the more thermodynamically stable ketone, HFA.
Q2: Is the rearrangement of HFPO to HFA reversible?
A2: The rearrangement is generally considered irreversible under typical laboratory conditions. HFA is the more stable isomer, and the energy barrier to revert to the strained epoxide ring of HFPO is significant.
Q3: My HFPO is stored in a carbon steel cylinder. Is it still usable?
A3: HFPO stored in carbon steel cylinders is more susceptible to rearrangement due to potential corrosion by-products acting as catalysts.[1] It is recommended to use the product within 90 days of shipment.[1] If the HFPO has been stored for an extended period, it is crucial to test for the presence of HFA before use. For long-term storage, transferring the HFPO to a stainless steel cylinder is advisable.
Q4: Can I use any inhibitor to prevent the rearrangement?
A4: Toluene is a commonly used and effective inhibitor for the rearrangement of HFPO to HFA, particularly in carbon steel containers.[1] The effectiveness of other potential inhibitors would need to be validated for your specific application.
Q5: What are the safety precautions I should take when handling HFPO?
A5: HFPO is a colorless, odorless gas shipped as a liquefied gas under pressure.[4][5] Contact with the liquid can cause frostbite.[1][4][5] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses with side shields, cryogenic gloves, and a lab coat.[1][6] Ensure that all equipment is compatible with HFPO and is properly grounded. Never heat HFPO containers above 45 °C (113 °F).[1][2]
Data Presentation
Table 1: Recommended Storage Conditions for HFPO
| Parameter | Recommended Condition | Rationale |
| Temperature | Below 25 °C (77 °F)[1][2] | Higher temperatures accelerate the rate of rearrangement to HFA.[1] |
| Container Material | Stainless Steel[1] | Minimizes the risk of catalytic rearrangement caused by corrosion by-products. |
| Carbon Steel (with caution) | Use within 90 days.[1] Consider using toluene-inhibited HFPO.[1] | |
| Moisture | Strict exclusion | Prevents the formation of hydrofluoric acid, a catalyst for rearrangement.[1] |
| Inhibitor | Toluene (optional, recommended for carbon steel) | Passivates the metal surface and inhibits Lewis acid catalysis.[1] |
Table 2: Material Compatibility for HFPO Handling and Storage
| Material | Compatibility | Notes |
| Stainless Steel (e.g., 304, 316) | Excellent | Recommended for long-term storage and reaction vessels.[1] |
| Carbon Steel | Fair | Suitable for short-term storage (less than 90 days).[1] Risk of corrosion and catalysis. |
| Glass | Poor | Should not be used for storage due to the potential for HF formation from moisture, which can etch glass. |
| PTFE, PFA, FEP | Excellent | Highly resistant to HFPO and potential acidic by-products. |
| Polyethylene, Polypropylene | Good | Suitable for some applications, but check for specific compatibility data. |
| Elastomers (e.g., Viton®, Kalrez®) | Good to Excellent | Check specific compatibility charts for perfluorinated compounds. |
Experimental Protocols
Protocol 1: Purification of HFPO via a Two-Stage Scrubbing System
This protocol describes a method for removing HFA and other acidic impurities from a stream of HFPO gas.
Materials:
-
Two gas scrubbing bottles or columns.
-
Potassium hydroxide (KOH) pellets.
-
Calcium hydride (CaH₂) powder.
-
Inert support material (e.g., glass wool or beads).
-
Flow meter.
-
Cold trap (e.g., dry ice/acetone or liquid nitrogen).
-
Vacuum pump.
-
HFPO cylinder and appropriate regulator.
-
Collection cylinder (stainless steel, evacuated).
Procedure:
-
Scrubber Preparation:
-
First Stage (KOH Scrubber): Loosely pack the first scrubbing bottle with alternating layers of glass wool and potassium hydroxide pellets. This arrangement prevents channeling of the gas flow and ensures good contact.
-
Second Stage (CaH₂ Scrubber): In a dry glovebox or under an inert atmosphere, carefully pack the second scrubbing bottle with calcium hydride powder, layered with glass wool to prevent entrainment of the powder.
-
-
System Assembly:
-
Connect the HFPO cylinder, regulator, and flow meter in series.
-
Connect the outlet of the flow meter to the inlet of the first (KOH) scrubbing bottle.
-
Connect the outlet of the KOH scrubber to the inlet of the second (CaH₂) scrubber.
-
Connect the outlet of the CaH₂ scrubber to a cold trap, and then to the evacuated collection cylinder. The outlet of the collection cylinder should be connected to a vacuum pump through a final trap to prevent any un-condensed HFPO from entering the pump.
-
-
Purification Process:
-
Cool the cold trap and the collection cylinder to the desired condensation temperature (e.g., -78 °C with dry ice/acetone).
-
Slowly open the HFPO cylinder regulator to establish a gentle flow of gas through the system, monitored by the flow meter. A typical flow rate is 10-20 mL/min.[3]
-
The HFPO gas will first pass through the KOH scrubber, where HFA and other acidic impurities are removed.
-
The gas will then pass through the CaH₂ scrubber to remove any residual moisture.
-
The purified HFPO will condense in the cold collection cylinder.
-
-
Shutdown:
-
Once the desired amount of HFPO has been collected, close the main valve on the HFPO cylinder.
-
Allow the remaining gas in the system to be drawn into the collection cylinder.
-
Close the valve on the collection cylinder.
-
Safely vent the remaining pressure in the system through a suitable exhaust.
-
Warm the collection cylinder to room temperature in a well-ventilated area.
-
Protocol 2: Safe Handling and Use of HFPO Cylinders
Procedure:
-
Inspection: Before use, inspect the cylinder and valve for any signs of damage or corrosion.
-
Transportation: Securely fasten the cylinder to a cylinder cart for transportation. Do not roll or drag cylinders.
-
Securing the Cylinder: Securely clamp the cylinder in an upright position in a well-ventilated fume hood or gas cabinet.
-
Regulator Connection: Use a regulator made of compatible materials (e.g., stainless steel). Ensure the threads on the regulator match those on the cylinder valve. Do not force connections.[1][2]
-
Leak Testing: After connecting the regulator, perform a leak test using an appropriate leak detection solution (e.g., Snoop®) or a handheld electronic leak detector.
-
Operation: Open the main cylinder valve slowly. Use the regulator to control the delivery pressure to your system.
-
Shutdown: When not in use, close the main cylinder valve.[1][2] Do not rely solely on the regulator to stop the gas flow. When the cylinder is empty, close the valve, replace the valve cap, and label the cylinder as "Empty".
Visualizations
Caption: Lewis acid-catalyzed rearrangement of HFPO to HFA.
Caption: Troubleshooting workflow for suspected HFPO degradation.
References
- 1. chemours.cn [chemours.cn]
- 2. chemours.com [chemours.com]
- 3. EP0062325B1 - Purification of this compound - Google Patents [patents.google.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Hexafluoropropylene Oxide (HFPO)
This guide is intended for researchers, scientists, and drug development professionals working with hexafluoropropylene oxide (HFPO). It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of HFPO from its precursor, hexafluoropropylene (HFP), and other common impurities.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of HFPO.
Issue 1: Low Purity of Final HFPO Product
-
Symptom: Analytical tests (e.g., Gas Chromatography) indicate a purity of less than the desired specification (e.g., <99.5%).
-
Possible Cause & Solution:
-
Incomplete Separation from HFP: Due to the very close boiling points of HFPO (-27.4 °C) and HFP (-29.4 °C), conventional distillation is often inefficient.[1][2][3]
-
Presence of Other Impurities: Besides unreacted HFP, the crude product may contain hexafluoroacetone (HFA), perfluoroacetyl fluoride, carbonyl fluoride, and perfluoropropionyl fluoride.[6]
-
Solution: A scrubbing process can be used to remove reactive impurities.[6] For impurities like HFA, which can form from HFPO rearrangement, ensure that storage and processing conditions are appropriate (see Issue 2).
-
-
Issue 2: HFPO Degradation or Isomerization
-
Symptom: Presence of hexafluoroacetone (HFA) or other unexpected by-products in the purified sample.
-
Possible Cause & Solution:
-
Catalytic Rearrangement: HFPO can rearrange to the toxic HFA in the presence of Lewis acids.[7][8] This can be catalyzed by corrosion by-products in carbon steel containers.[7]
-
Thermal Stress: Higher temperatures accelerate the rearrangement of HFPO to HFA.[7] Above 150 °C, HFPO can decompose into trifluoroacetyl fluoride and difluorocarbene.[8]
-
Solution: Maintain HFPO below 25 °C (77 °F) whenever possible, unless higher temperatures are required for specific process steps like purification.[7] During distillation, use the minimum temperature necessary for effective separation.
-
-
Contamination with Water/Moisture: Introduction of water into an HFPO cylinder can lead to the slow generation of HF, which can cause corrosion and catalyze HFA formation.[7]
-
Solution: Use proper backflow prevention methods when handling HFPO cylinders and ensure all equipment is thoroughly dried before use.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate HFPO from HFP using standard distillation? A1: The primary challenge is the very close proximity of their boiling points: HFP has a boiling point of -29.4 °C, and HFPO's is -27.4 °C.[2][3] This small difference makes achieving high-purity separation through conventional distillation difficult and inefficient.[2]
Q2: What are the most common impurities found in crude HFPO? A2: The most common impurity is unreacted hexafluoropropylene (HFP).[7] Other potential impurities include hexafluoroacetone (HFA), carbon dioxide, nitrogen, perfluoroacetyl fluoride, carbonyl fluoride, and perfluoropropionyl fluoride.[6]
Q3: What analytical methods are suitable for determining HFPO purity? A3: Gas chromatography (GC) is a common and effective method for quantifying HFPO and volatile impurities like HFP.[2] For non-volatile or trace-level impurities, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be employed, particularly for degradation products like HFPO-dimer acid (HFPO-DA).[9][10]
Q4: What are the key safety concerns when handling and purifying HFPO? A4: HFPO is a nonflammable gas stored as a pressurized liquid.[7] The primary chemical hazard is its potential to rearrange into toxic hexafluoroacetone (HFA), especially in the presence of Lewis acids or at elevated temperatures.[7][8] Skin contact with the liquid or escaping vapor can also cause frostbite.[7] Always handle HFPO in well-ventilated areas and use appropriate personal protective equipment.
Q5: What is extractive distillation and how does it work for the HFP/HFPO separation? A5: Extractive distillation is a technique used to separate components with close boiling points. It involves adding a third component, a solvent, which has a low volatility and interacts differently with the components of the original mixture. This interaction changes the relative volatilities of the original components, making them easier to separate by distillation.[1][4] For the HFP/HFPO mixture, a solvent is chosen that lowers the volatility of HFP, thereby increasing the relative volatility of HFPO, allowing it to be distilled more effectively.[4]
Data Presentation
Table 1: Physical Properties and Purity Specifications
| Property / Compound | Value / Specification |
| Boiling Points | |
| Hexafluoropropylene (HFP) | -29.4 °C[2] |
| This compound (HFPO) | -27.4 °C[2] |
| Commercial Purity (Example) | |
| Minimum HFPO Purity | 98.6 wt%[7] |
| Maximum HFP Impurity | 1.0 wt%[7] |
| Target Purity for Polymerization | |
| Hydrogen Fluoride (HF) | < 0.1 ppm[6] |
| Water | < 1 ppm (ideally < 0.1 ppm)[6] |
| Hexafluoroacetone (HFA) | < 0.01%[6] |
| Acid Fluorides | < 0.2%[6] |
Experimental Protocols
Protocol 1: Purification of HFPO by Extractive Distillation
This protocol provides a general methodology for separating HFPO from HFP using an extractive distillation column.
-
System Preparation:
-
Construct an extractive distillation setup using materials compatible with fluorinated compounds (e.g., stainless steel). The setup should include a reboiler, a packed column, a condenser, and collection vessels.
-
Ensure the system is leak-tight and has been thoroughly dried to prevent moisture contamination.
-
-
Solvent Introduction:
-
Feed Introduction:
-
Feed the crude HFPO/HFP liquid mixture into the distillation column at an appropriate stage (usually mid-column).
-
-
Distillation Process:
-
Heat the reboiler to initiate vaporization. The solvent will flow down the column, preferentially interacting with HFP.
-
The more volatile HFPO will ascend the column as a vapor.
-
The less volatile mixture of HFP and the solvent will descend and collect in the reboiler.
-
-
Product Collection:
-
The HFPO vapor at the top of the column is passed through a condenser and collected as a high-purity liquid distillate.
-
Continuously monitor the composition of the distillate using an in-line or at-line analytical method, such as GC.
-
-
Solvent Recovery:
-
The mixture of HFP and solvent in the reboiler can be separated in a subsequent distillation step (a stripper column) to recover the solvent for recycling and to isolate the HFP, which can also be recycled back to the reactor.[11]
-
Protocol 2: Impurity Scrubbing
This protocol is designed to remove acidic and reactive impurities like acid fluorides and HF.[6]
-
Scrubber Setup:
-
Prepare a scrubbing unit where the gas-phase crude HFPO can be passed through a liquid scrubbing agent.
-
-
Scrubbing Agent:
-
Select a suitable scrubbing agent capable of neutralizing or reacting with the target impurities without reacting with HFPO. The choice of agent is critical and depends on the specific impurities present.
-
-
Process:
-
Pass the vaporized crude HFPO stream through the scrubbing agent.
-
The impurities will be removed from the gas stream via reaction or absorption into the liquid phase.
-
-
Post-Scrubbing Treatment:
-
The purified HFPO gas stream exiting the scrubber should be passed through a drying agent to remove any entrained moisture before condensation and collection.
-
-
Analysis:
-
Analyze the purified HFPO to confirm the removal of the targeted impurities to the desired levels (e.g., < 0.1 ppm for HF).[6]
-
Visualizations
Experimental Workflow
Caption: Workflow for the purification of HFPO via scrubbing and extractive distillation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low purity in the final HFPO product.
Chemical Relationships
Caption: Key chemical transformations involving HFP, HFPO, and major impurities.
References
- 1. fluoryx.com [fluoryx.com]
- 2. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]
- 3. CN101528719A - Process for production of this compound - Google Patents [patents.google.com]
- 4. DE2752998C3 - Method for purifying this compound - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. US4356291A - Purification and polymerization of this compound - Google Patents [patents.google.com]
- 7. chemours.com [chemours.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HFP/HFPO components separating technology – UKZN InQubate [inqubate.ukzn.ac.za]
Technical Support Center: Optimizing Hexafluoropropylene Oxide (HFPO) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and molecular weight of hexafluoropropylene oxide (HFPO) polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of HFPO polymerization?
A1: The polymerization of HFPO proceeds via an anionic ring-opening mechanism. The reaction is typically initiated by a fluoride ion (F⁻), which acts as a nucleophile. The fluoride ion attacks the central carbon atom of the strained three-membered epoxide ring in the HFPO monomer. This attack opens the ring and forms a perfluoroalkoxide anion, which then propagates by attacking subsequent HFPO monomers.[1]
Q2: What are the most critical parameters affecting the yield and molecular weight of poly(HFPO)?
A2: The success of HFPO polymerization is highly sensitive to several experimental conditions. The most critical parameters include:
-
Reaction Temperature: Lower temperatures are generally preferred to suppress side reactions.
-
Monomer Feeding Rate: A controlled and slow addition of the HFPO monomer is crucial to maintain a stable reaction.
-
Initiator and Solvent: The choice and purity of the initiator (e.g., cesium fluoride, potassium fluoride) and the solvent (e.g., tetraglyme, hexafluoropropylene oligomers) significantly impact the reaction.[2][3]
-
Purity of Reagents: The HFPO monomer and solvent must be free from impurities such as water, hydrogen fluoride, and acid fluorides, which can terminate the polymerization or cause undesirable side reactions.[4]
Q3: What are the common side reactions during HFPO polymerization, and how can they be minimized?
A3: The two most common side reactions that can negatively impact your polymerization are:
-
Chain Transfer: This reaction terminates a growing polymer chain and initiates a new, shorter one, leading to a lower average molecular weight.[2] Minimizing chain transfer can be achieved by carefully controlling the reaction temperature and monomer addition rate.[5]
-
HFPO Rearrangement: In the presence of Lewis acids or at elevated temperatures, HFPO can rearrange to form hexafluoroacetone (HFA), a toxic byproduct that does not participate in the polymerization.[1][6] To prevent this, ensure all equipment is free of Lewis acidic contaminants and maintain a low reaction temperature.[6]
Troubleshooting Guide
This guide addresses common issues encountered during HFPO polymerization and provides actionable solutions.
Issue 1: Low Polymer Molecular Weight
Low molecular weight is a frequent challenge in HFPO polymerization, often stemming from premature chain termination.
| Possible Cause | Troubleshooting Recommendation | Explanation |
| High Reaction Temperature | Maintain a reaction temperature at or below 0°C. | Higher temperatures increase the rate of chain transfer reactions, which terminate growing polymer chains.[5] |
| High Monomer Feeding Rate | Implement a slow and controlled monomer feeding rate (e.g., 1-2 g/min ). | A high local concentration of monomer can lead to uncontrolled reactions and promote chain transfer.[2] |
| Impurities in Monomer or Solvent | Purify the HFPO monomer and solvent to remove water, HF, and acid fluorides. | Impurities can act as chain-terminating agents, preventing the formation of long polymer chains.[4] |
| Suboptimal Initiator Concentration | Optimize the initiator concentration. Too high a concentration can lead to an excessive number of short chains. | A higher initiator concentration leads to the formation of more polymer chains, but with a fixed amount of monomer, each chain will be shorter.[7] |
Issue 2: Low Polymerization Yield
A low yield of poly(HFPO) can be caused by several factors that either inhibit the polymerization or lead to the formation of non-polymeric byproducts.
| Possible Cause | Troubleshooting Recommendation | Explanation |
| HFPO Rearrangement to HFA | Ensure the reaction setup is free of Lewis acids and maintain a low temperature. | HFPO can isomerize to the unpolymerizable and toxic hexafluoroacetone (HFA) in the presence of Lewis acids or at elevated temperatures.[1][6] |
| Inactive Initiator | Use a fresh, properly stored initiator. Ensure the initiator is completely dissolved in the solvent before starting the reaction. | The initiator can lose its activity over time or if not properly handled, leading to poor initiation of the polymerization. |
| Insufficient Reaction Time | Increase the reaction time and monitor monomer conversion. | The polymerization reaction may not have proceeded to completion, resulting in unreacted monomer. |
Experimental Protocols
Protocol 1: Anionic Ring-Opening Polymerization of HFPO
This protocol describes a general procedure for the anionic ring-opening polymerization of HFPO to achieve a high molecular weight polymer.
Materials:
-
This compound (HFPO), purified
-
Cesium fluoride (CsF) or Potassium fluoride (KF), dried
-
Tetraglyme or Hexafluoropropylene (HFP) oligomer, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Dry glassware and reaction setup
Procedure:
-
Initiator Preparation: In a dry flask under an inert atmosphere, dissolve the dried initiator (CsF or KF) in the anhydrous solvent (tetraglyme or HFP oligomer).
-
Reaction Setup: Assemble a multi-neck flask equipped with a mechanical stirrer, a gas inlet, a thermometer, and a monomer inlet. Ensure the entire system is dry and purged with an inert gas.
-
Cooling: Cool the reaction flask to the desired temperature (typically 0°C or below) using an appropriate cooling bath.
-
Monomer Addition: Slowly feed the purified HFPO monomer into the cooled initiator solution with vigorous stirring. Maintain a constant, low feed rate throughout the addition.
-
Polymerization: Allow the reaction to proceed at the set temperature for several hours after the monomer addition is complete. Monitor the reaction progress by analyzing aliquots for monomer conversion.
-
Termination: Terminate the polymerization by adding a suitable quenching agent, such as methanol.
-
Purification: Precipitate the polymer by adding a non-solvent. Wash the precipitate multiple times to remove any residual initiator, solvent, and unreacted monomer. Dry the purified polymer under vacuum.
Protocol 2: Purification of HFPO Monomer
To obtain high molecular weight poly(HFPO), it is crucial to use a highly pure monomer. This protocol outlines a method for purifying commercial HFPO.[4]
Materials:
-
Crude this compound (HFPO)
-
Scrubber system containing a metal hydroxide (e.g., potassium hydroxide) and a metal hydride (e.g., calcium hydride).[8]
Procedure:
-
Pass the gaseous HFPO through a two-stage scrubber system.
-
The first stage, containing a metal hydroxide, will remove acidic impurities such as hydrogen fluoride and acid fluorides.
-
The second stage, containing a metal hydride, will remove any residual water.
-
The purified HFPO gas can then be condensed and collected for use in polymerization.
Data Presentation
Table 1: Effect of Reaction Conditions on Poly(HFPO) Molecular Weight
| Initiator | Solvent | Temperature (°C) | Monomer Feed Rate ( g/min ) | Resulting Mw ( g/mol ) | Reference |
| CsF | HFP oligomer (35.1% dimer) | 0 | 1.85 | 3600 | [2] |
| CsF | Tetraglyme | Stabilized | 1.67 g/hr | 14800 | [2] |
| KF | 1,1,1,3,3-pentafluorobutane | 0 | Batch | 2500-3500 | [3] |
Visualizations
Caption: Anionic ring-opening polymerization mechanism of HFPO initiated by a fluoride ion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4356291A - Purification and polymerization of this compound - Google Patents [patents.google.com]
- 5. Anionic Polymerization of this compound Using Hexafluoropropylene Oligomer -Polymer(Korea) [koreascience.kr]
- 6. chemours.com [chemours.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0062325B1 - Purification of this compound - Google Patents [patents.google.com]
Technical Support Center: Hexafluoropropylene Oxide (HFPO) Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of hexafluoropropylene oxide (HFPO).
Troubleshooting Guides
This section addresses common issues encountered during HFPO synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound (HFPO)
Question: My HFPO synthesis is resulting in a lower than expected yield. What are the potential causes and how can I improve it?
Answer: Low yields of HFPO can stem from several factors related to reaction conditions and raw material quality. Consider the following:
-
Suboptimal Reaction Temperature: The epoxidation of hexafluoropropylene (HFP) is temperature-sensitive. Temperatures that are too high can lead to the decomposition of HFPO into trifluoroacetyl fluoride and difluorocarbene.[1] Conversely, temperatures that are too low may result in a slow reaction rate.
-
Improper Catalyst or Oxidizing Agent: The choice and concentration of the catalyst and oxidizing agent are critical. For instance, in hypochlorite-based systems, the concentration of sodium hypochlorite and the presence of a phase transfer catalyst can significantly impact the yield.[2] In gas-phase oxidations, the choice of catalyst and its support material is crucial.[3]
-
Poor Mixing in Two-Phase Systems: In liquid-phase synthesis using an aqueous oxidant, inefficient mixing can limit the reaction rate and overall yield. Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases.
-
Presence of Impurities: Impurities in the HFP starting material or solvents can interfere with the reaction. It is advisable to use high-purity HFP for the synthesis.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature within the recommended range for your specific synthesis method.
-
Verify Catalyst and Oxidant: Ensure the correct catalyst and oxidizing agent are being used at their optimal concentrations.
-
Improve Agitation: In two-phase systems, increase the stirring speed to improve mass transfer.
-
Analyze Starting Materials: Check the purity of your HFP and solvents for any potential contaminants.
Issue 2: High Concentration of Hexafluoroacetone (HFA) Impurity
Question: My final HFPO product is contaminated with significant amounts of hexafluoroacetone (HFA). What is causing this and how can I prevent it?
Answer: The presence of HFA is a common issue and is primarily due to the rearrangement of HFPO.[4] This isomerization can be catalyzed by various factors:
-
Lewis Acids: Traces of Lewis acids in the reaction mixture or from the reaction vessel can catalyze the rearrangement of HFPO to HFA.[4]
-
Storage Conditions: Storing HFPO in carbon steel containers can lead to the formation of corrosion by-products that catalyze HFA formation.[4] It is recommended to use stainless steel containers for storage.[4] The presence of water can also lead to the formation of HF, which in turn can cause corrosion and catalyze the rearrangement.[4]
-
Elevated Temperatures: Higher temperatures accelerate the rate of rearrangement to HFA.[4]
Preventative Measures:
-
Use Inert Reaction Vessels: Employ reaction vessels made of materials that are inert to the reactants and products, such as stainless steel or glass-lined reactors.
-
Proper Storage: Store HFPO in stainless steel containers at temperatures below 25 °C (77 °F).[4] For carbon steel containers, it is recommended to use the HFPO within 90 days of shipping.[4]
-
Inhibitors: Toluene is sometimes added to carbon steel containers as an inhibitor to suppress the rearrangement to HFA.[4]
-
Moisture Control: Ensure all reactants, solvents, and equipment are dry to prevent the formation of hydrofluoric acid.
Issue 3: Polymerization of HFPO During Synthesis or Storage
Question: I am observing the formation of polymeric material in my HFPO product. What leads to this polymerization and how can it be avoided?
Answer: The polymerization of HFPO is typically initiated by nucleophiles, with fluoride ions being a common culprit.[1]
-
Fluoride Ion Contamination: The presence of fluoride ions, which can be a byproduct in some synthesis routes or introduced as an impurity, can catalyze the ring-opening polymerization of HFPO to form perfluorinated polyethers.[1]
-
Basic Conditions: Strong bases can also initiate the polymerization of epoxides.
Prevention Strategies:
-
Control of pH: Maintain the reaction and work-up conditions under neutral or slightly acidic pH to minimize the presence of nucleophilic initiators.
-
Purification: Ensure thorough purification of the HFPO product to remove any residual catalysts or fluoride ions.
-
Use of Fluoride Scavengers: In some cases, the addition of a fluoride scavenger might be beneficial, although this should be carefully evaluated for compatibility with the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the major side products observed in the gas-phase oxidation of hexafluoropropylene (HFP) to HFPO?
A1: In the gas-phase oxidation of HFP with molecular oxygen, the major side products are typically trifluoroacetyl fluoride and carbonyl fluoride.[3] Minor byproducts can include tetrafluoroethylene and hexafluorocyclopropane.[3]
Q2: What byproducts are common in the liquid-phase synthesis of HFPO using sodium hypochlorite?
A2: In the epoxidation of HFP with sodium hypochlorite in a two-phase system, decomposition of HFP and HFPO can lead to the formation of fluoride ions (F⁻), carbon dioxide (CO₂), oxalate, and trifluoroacetate.[2][5]
Q3: How does temperature affect the selectivity of HFPO synthesis?
A3: Temperature has a significant impact on selectivity. For instance, in the gas-phase non-catalytic epoxidation of HFP, a maximum HFPO selectivity of 55.81% was achieved at 478.2 K.[5] Operating outside the optimal temperature range can lead to increased formation of decomposition products and a decrease in HFPO selectivity.
Q4: Can the choice of solvent influence the yield and selectivity of HFPO synthesis?
A4: Yes, the solvent can play a crucial role, particularly in two-phase systems. Hydrofluoroethers have been shown to be effective organic phase solvents, leading to high HFPO yields.[2] The solvent's ability to dissolve HFP and facilitate the interaction between the reactants at the phase interface is key.
Quantitative Data Summary
The following tables summarize quantitative data on HFPO synthesis under various conditions.
Table 1: Influence of Catalyst on HFP Conversion and HFPO Selectivity in a Two-Phase System
| Catalyst | Reaction Time (hrs) | HFP Conversion (%) | HFPO Selectivity (%) |
| (n-Bu)₄NCl | 2 | 65 | 71 |
| (n-Bu)₄NBr | 3 | 52 | 68 |
| (n-Bu)₄NI | 4 | 53 | 66 |
| (n-Bu)₄NOH | 2 | 57 | 75 |
Data sourced from a patent describing a process for HFPO production.
Table 2: Optimal Conditions for Non-Catalytic Gas-Phase Epoxidation of HFP
| Parameter | Value |
| Temperature for Max. Selectivity | 478.2 K |
| Max. HFPO Selectivity | 55.81% |
| Temperature for Max. Yield | 483.2 K |
| Max. HFPO Yield | 40.1% |
Data from a study on the gas-phase non-catalytic epoxidation of HFP in a tubular reactor.[5]
Experimental Protocols
Protocol 1: General Procedure for Gas Chromatographic (GC) Analysis of HFPO and Byproducts
This protocol provides a general guideline for the analysis of HFPO synthesis products using gas chromatography. Specific parameters may need to be optimized for your instrument and sample matrix.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.
-
Column: A column suitable for the separation of volatile fluorinated compounds should be used.
-
Carrier Gas: Helium is a commonly used carrier gas.
-
Temperature Program:
-
Initial Oven Temperature: 40 °C
-
Hold Time: 10 minutes
-
Ramp Rate: 10 °C per minute
-
Final Temperature: 190 °C
-
Hold Time: 15 minutes
-
-
Injection: A gas-tight syringe should be used to inject a known volume of the gaseous sample or the headspace of a liquid sample.
-
Data Analysis: Identify and quantify the peaks corresponding to HFPO, unreacted HFP, and known side products by comparing their retention times and mass spectra (if using GC-MS) with those of authentic standards.
Protocol 2: Sample Preparation for NMR Analysis of HFPO Byproducts
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for identifying and quantifying fluorinated byproducts.
-
Sample Collection: Carefully collect a representative sample from the reaction mixture or the final product. For gaseous samples, this can be done by condensing the gas in a cold trap and then dissolving it in a suitable deuterated solvent.
-
Solvent Selection: Choose a deuterated solvent that is inert to the sample components and has a distinct chemical shift from the analytes of interest.
-
Internal Standard: For quantitative analysis, add a known amount of a suitable internal standard containing fluorine.
-
NMR Tube Preparation: Transfer the sample solution to an NMR tube.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Identify the signals corresponding to HFPO and its byproducts based on their characteristic chemical shifts and coupling patterns. Integrate the signals to determine the relative concentrations of the different species.
Visualizations
Caption: Troubleshooting workflow for common issues in HFPO synthesis.
Caption: Competing reaction pathways in HFPO synthesis and degradation.
References
- 1. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Gas-phase epoxidation of hexafluoropropylene. [researchspace.ukzn.ac.za]
- 4. US4902810A - Process for the production of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Conversion of Hexafluoropropylene (HFP) to Hexafluoropropylene Oxide (HFPO)
Welcome to the technical support center for the synthesis of hexafluoropropylene oxide (HFPO) from hexafluoropropylene (HFP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical epoxidation reaction. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HFP to HFPO conversion, providing potential causes and recommended solutions.
Issue 1: Low HFP Conversion
Q1: We are observing low conversion of HFP in our gas-phase reaction with molecular oxygen. What are the potential causes and how can we improve the conversion rate?
A1: Low HFP conversion in gas-phase epoxidation can stem from several factors related to reaction conditions and reactor setup. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes & Solutions:
-
Inadequate Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase HFP conversion, they can also lead to lower selectivity towards HFPO due to the formation of byproducts like trifluoroacetyl fluoride (CF₃COF) and carbonyl fluoride (COF₂)[1].
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the HFP conversion and HFPO selectivity at each step.
-
Be aware that HFPO can decompose at temperatures above 160 °C[2].
-
-
-
Insufficient Residence Time (Space-Time): If the reactants do not spend enough time in the reactor, the reaction may not proceed to completion.
-
Troubleshooting Steps:
-
Decrease the flow rate of the reactant gases to increase the residence time.
-
If using a tubular reactor, consider increasing the length of the reactor[3].
-
-
-
Suboptimal HFP:O₂ Molar Ratio: The ratio of HFP to oxygen significantly impacts the conversion rate.
-
Troubleshooting Steps:
-
Experiment with different HFP:O₂ molar ratios. Studies have investigated ratios from 0.5 to 2[4].
-
-
-
Low Operating Pressure: The total pressure of the system can influence the reaction rate.
-
Troubleshooting Steps:
-
While higher pressures can be a safety concern, operating at a moderate pressure (e.g., 4.5 bar) has been shown to be effective[5].
-
-
-
Catalyst Deactivation (for catalytic processes): If you are using a catalyst, its activity may decrease over time.
-
Troubleshooting Steps:
-
Sintering: High temperatures can cause catalyst particles to agglomerate, reducing the active surface area. Consider operating at a lower temperature or using a more thermally stable catalyst support.
-
Poisoning: Impurities in the feed gas can adsorb to the active sites and deactivate the catalyst. Ensure high purity of HFP and oxygen.
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites. Regeneration by controlled oxidation may be possible.
-
Chemical Transformation: The catalyst itself may undergo a chemical change, such as the conversion of CuO to an inactive species[5]. Characterize the spent catalyst to identify any structural changes.
-
-
Issue 2: Poor Selectivity to HFPO
Q2: Our reaction is achieving high HFP conversion, but the selectivity to HFPO is low, with a significant amount of byproducts. How can we improve the selectivity?
A2: Poor selectivity is a common challenge, often indicating that reaction conditions are favoring side reactions over the desired epoxidation.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: As mentioned, high temperatures favor the formation of CF₃COF and COF₂ over HFPO[1].
-
Troubleshooting Steps:
-
Optimize the reaction temperature by systematically lowering it while monitoring the product distribution.
-
-
-
Unfavorable HFP:O₂ Molar Ratio: The reactant ratio can influence the product distribution.
-
Troubleshooting Steps:
-
Adjust the HFP:O₂ molar feed ratio. An optimal ratio can maximize HFPO selectivity[4].
-
-
-
Side Reactions: Several side reactions can occur, leading to the formation of various byproducts[6].
-
Major Byproducts: Carbonyl fluoride (COF₂), Trifluoroacetyl fluoride (CF₃COF), Tetrafluoroethylene (C₂F₄), and Hexafluorocyclopropane (c-C₃F₆)[3].
-
Troubleshooting Steps:
-
Minimize HFPO Decomposition: HFPO can thermally decompose to CF₃COF and difluorocarbene (:CF₂), which can then lead to C₂F₄ and c-C₃F₆. Lowering the reaction temperature is key.
-
Control Oxidation: The formation of COF₂ and CF₃COF is often a result of over-oxidation. Adjusting the oxygen concentration and residence time can help control this.
-
-
-
Catalyst Issues (for catalytic processes): The nature of the catalyst and its support can significantly influence selectivity.
-
Troubleshooting Steps:
-
Catalyst Selection: Different catalysts exhibit different selectivities. For instance, a cesium-promoted copper-based catalyst has shown high selectivity to HFPO[3].
-
Support Effects: The catalyst support can play a role in the reaction pathway. For example, Cu/HZSM-5 has been shown to have good catalytic performance[2].
-
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the HFP to HFPO conversion, providing a reference for optimizing your experimental conditions.
Table 1: Effect of Reaction Temperature on HFP Conversion, HFPO Selectivity, and Yield (Non-Catalytic Gas-Phase Oxidation)
| Temperature (K) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| 453 | ~30 | High | - | [1] |
| 478.2 | - | 55.81 | - | [4] |
| 480 | - | 56 | 40 | [4] |
| 483.2 | - | - | 40.10 | [4] |
| ~503 | ~100 | Low | - | [1] |
Table 2: Effect of HFP:O₂ Molar Feed Ratio on HFP Conversion, HFPO Selectivity, and Yield (Non-Catalytic Gas-Phase Oxidation)
| HFP:O₂ Molar Ratio | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| 1.16 | - | - | 40.10 | [4] |
| 1.21 | - | 56 | 40 | [4] |
| 1.34 | - | 55.81 | - | [4] |
Table 3: Catalytic Performance of Cu/HZSM-5 in HFP Epoxidation
| Catalyst | Temperature (°C) | HFP Conversion (%) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| 1 wt% Cu/HZSM-5 | 180 | - | - | 35.6 | [2] |
Experimental Protocols
Below are generalized methodologies for key experiments in the conversion of HFP to HFPO. These should be adapted based on your specific equipment and safety protocols.
Protocol 1: Gas-Phase Non-Catalytic Epoxidation of HFP
This protocol is based on a continuous flow system using a tubular reactor.
Materials and Equipment:
-
Hexafluoropropylene (HFP), high purity
-
Oxygen (O₂), high purity
-
Inert gas (e.g., Nitrogen or Argon) for purging
-
Mass flow controllers for precise gas delivery
-
Tubular reactor (e.g., coiled copper or stainless steel tubing) housed in a furnace with temperature control
-
Pressure controller
-
Gas chromatograph (GC) with a suitable column for analyzing fluorinated compounds, equipped with both a Flame Ionization Detector (FID) and a Thermal Conductivity Detector (TCD)
-
Cold trap for product collection
Procedure:
-
System Preparation:
-
Assemble the reactor system as shown in the experimental setup diagram.
-
Purge the entire system with an inert gas to remove any air and moisture.
-
Leak-test the system to ensure it is sealed.
-
-
Reaction Execution:
-
Heat the tubular reactor to the desired reaction temperature (e.g., 453-503 K)[4].
-
Set the system pressure to the desired level (e.g., 4.5 bar)[5].
-
Introduce HFP and O₂ into the reactor at the desired molar ratio and flow rates using the mass flow controllers.
-
Allow the reaction to reach a steady state.
-
-
Product Analysis:
-
Direct the reactor effluent to the GC for online analysis of reactants and products.
-
Use the TCD to analyze O₂, COF₂, and CF₃COF, and the FID for HFP, HFPO, C₂F₄, and c-C₃F₆[4].
-
Alternatively, collect the product stream in a cold trap for subsequent offline analysis.
-
-
Shutdown:
-
Stop the flow of reactant gases and purge the system with an inert gas.
-
Allow the reactor to cool down to room temperature.
-
Protocol 2: Liquid-Phase Epoxidation of HFP with Sodium Hypochlorite
This protocol describes a batch reaction using a phase-transfer catalyst.
Materials and Equipment:
-
Hexafluoropropylene (HFP)
-
Sodium hypochlorite (NaOCl) solution
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Co-solvent (e.g., a suitable organic solvent)
-
Stirred batch reactor with temperature and pressure control
-
Gas inlet and outlet ports
-
Analytical equipment for product analysis (e.g., GC-MS)
Procedure:
-
Reactor Charging:
-
Charge the reactor with the aqueous sodium hypochlorite solution, the co-solvent, and the phase-transfer catalyst.
-
Seal the reactor and begin stirring.
-
-
Reaction:
-
Introduce HFP gas into the reactor at a controlled rate.
-
Maintain the desired reaction temperature and pressure.
-
Monitor the reaction progress by taking periodic samples for analysis.
-
-
Work-up and Analysis:
-
Once the reaction is complete, stop the HFP feed and vent any unreacted gas.
-
Separate the organic and aqueous phases.
-
Analyze the organic phase to determine the conversion of HFP and the yield and selectivity of HFPO.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key processes and logical relationships in troubleshooting the HFP to HFPO conversion.
Caption: Troubleshooting workflow for low HFP conversion.
Caption: Troubleshooting workflow for poor HFPO selectivity.
Caption: Simplified reaction pathway for HFP oxidation.
References
improving selectivity in the epoxidation of hexafluoropropylene
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the epoxidation of hexafluoropropylene (HFP) to hexafluoropropylene oxide (HFPO).
Troubleshooting Guides
This section addresses specific issues that may arise during the epoxidation of HFP, focusing on improving the selectivity towards the desired HFPO product.
Issue 1: Low Selectivity to HFPO with Numerous Byproducts
Question: My reaction is producing a low yield of this compound (HFPO) and a complex mixture of byproducts such as trifluoroacetyl fluoride and carbonyl fluoride. How can I improve the selectivity?
Answer: Low selectivity in HFP epoxidation is a common challenge. The formation of byproducts is often linked to reaction conditions and catalyst choice. Here are steps to troubleshoot this issue:
-
Review and Optimize Reaction Conditions: Temperature, pressure, and reactant molar ratios are critical parameters.
-
Temperature: High temperatures can lead to the thermal decomposition of HFPO. For non-catalytic gas-phase reactions, a temperature range of 453 to 503 K is often explored.[1][2] An optimal temperature for selectivity may be around 478-480 K.[1][3] For catalytic systems, the optimal temperature can be lower, for instance, around 180 °C (453 K) for a Cu/HZSM-5 catalyst.[4]
-
HFP/O₂ Molar Ratio: The ratio of hexafluoropropylene to oxygen significantly impacts selectivity. In non-catalytic gas-phase systems, a higher HFP/O₂ molar ratio (e.g., 1.21 to 1.34) has been shown to favor HFPO selectivity.[1][3]
-
Space Time/Flow Rate: In continuous flow reactors, the residence time of the reactants is crucial. Shorter space times can sometimes prevent the subsequent decomposition of the desired product. Optimal space times of around 113-118 seconds have been reported for non-catalytic gas-phase reactions.[1][3]
-
-
Catalyst Selection and Modification: The choice of catalyst can dramatically influence selectivity.
-
Catalyst Type: For gas-phase reactions, various catalysts have been investigated. Copper-based catalysts, particularly when supported on materials like silica (CuO/SiO₂) or zeolites (Cu/HZSM-5), have shown promise.[1][4][5][6] Gold-based catalysts have been reported to be inactive for this reaction.[1]
-
Promoters/Doping: The addition of promoters like cesium (Cs) to copper-based catalysts can enhance both activity and selectivity.[1][6]
-
-
Reactor Material: The material of the reactor can influence the reaction. For instance, gas-phase epoxidation has been successfully carried out in copper tubing.[1][2]
Logical Workflow for Troubleshooting Low Selectivity
Caption: Troubleshooting workflow for low HFPO selectivity.
Issue 2: Formation of Hexafluoroacetone (HFA) During Reaction or Storage
Question: I am observing the presence of hexafluoroacetone (HFA) in my product mixture. What causes its formation and how can I prevent it?
Answer: The formation of hexafluoroacetone (HFA) is a known issue, resulting from the rearrangement of the desired this compound (HFPO) product.[7]
-
Catalysis: This rearrangement can be catalyzed by Lewis acids.[8] The presence of certain metal fluorides or acidic sites on a catalyst support can promote this isomerization.
-
Storage Conditions: HFA can also form during the storage of HFPO, especially in carbon steel containers where corrosion byproducts can act as catalysts.[8] It is recommended to store HFPO at temperatures below 25 °C (77 °F).[8] For long-term storage, stainless steel containers are advised.[8] Toluene can be added as an inhibitor to prevent this rearrangement in carbon steel containers.[8]
To prevent HFA formation:
-
Catalyst Choice: Select catalysts with low Lewis acidity or passivate acidic sites.
-
Proper Storage: Use stainless steel containers for storing HFPO and maintain a low storage temperature. If using carbon steel, use the product within 90 days of shipping.[8]
-
Inhibitors: Consider the use of inhibitors like toluene during storage if compatible with your downstream applications.[8]
Frequently Asked Questions (FAQs)
Q1: What are the typical side products in the epoxidation of hexafluoropropylene?
A1: The major byproducts are often trifluoroacetyl fluoride and carbonyl fluoride.[1][2][5] Minor byproducts can include tetrafluoroethylene and hexafluorocyclopropane.[1][2] In some cases, high molecular weight oligomers may also form and deposit on the reactor surface.[1][2]
Q2: What is the difference in selectivity between catalytic and non-catalytic gas-phase epoxidation?
A2: Catalytic methods generally offer the potential for higher selectivity at lower temperatures compared to non-catalytic approaches. For instance, a cesium-promoted copper-based catalyst achieved a selectivity of 85.88% at 453 K.[1] In contrast, the optimized non-catalytic process reached a maximum selectivity of around 56% at a higher temperature of 480 K.[1][3]
Q3: Can liquid-phase epoxidation be used, and what are the challenges?
A3: Yes, liquid-phase methods using oxidizing agents like sodium hypochlorite or hydrogen peroxide exist.[4][9] However, these methods can generate significant amounts of waste, and some processes may require high pressure and involve potentially explosive peroxides, making them less environmentally friendly and more challenging to handle.[4][5]
Q4: What safety precautions should be taken when working with hexafluoropropylene and this compound?
A4: Both hexafluoropropylene (HFP) and this compound (HFPO) are gases that can cause asphyxiation by displacing air.[10][11] Contact with the liquefied gases can cause frostbite.[10][11] HFPO is a reactive epoxide and can polymerize, sometimes violently, in the presence of catalysts or heat.[10] It is crucial to handle these chemicals in well-ventilated areas and use appropriate personal protective equipment. Containers may rupture if exposed to prolonged heat or fire.[10][11]
Data Presentation
Table 1: Comparison of Reaction Conditions and Selectivity for HFP Epoxidation
| Method | Catalyst/Conditions | Temperature (K) | HFP/O₂ Molar Ratio | Space Time (s) | HFPO Selectivity (%) | HFPO Yield (%) | Reference |
| Non-Catalytic Gas-Phase | None | 478.2 | 1.34 | 113 | 55.81 | - | [1][3] |
| Non-Catalytic Gas-Phase | None | 480 | 1.21 | 118 | 56 | 40 | [1][3][12] |
| Catalytic Gas-Phase | 10wt% CuO/SiO₂ (Cs promoted) | 453 | 0.86 | - | 85.88 | - | [1] |
| Catalytic Gas-Phase | 10wt% CuO/SiO₂ (Cs promoted) | 453 | - | - | 52.5 | 13.4 (conversion) | [5] |
| Catalytic Gas-Phase | 1wt% Cu/HZSM-5 | 453 (180 °C) | 2 | - | 77.6 (after 7h) | 35.6 | [4][6] |
| Catalytic Gas-Phase | 10% Ag/γ-Al₂O₃ | 423 (150 °C) | - | - | 40.2 | 14.2 (conversion) | [4] |
| Catalytic Gas-Phase | 10% Ag/γ-Al₂O₃ (Cs doped) | 423 (150 °C) | - | - | 47.8 | 16.5 (conversion) | [4] |
Experimental Protocols
Protocol 1: Gas-Phase Non-Catalytic Epoxidation of HFP
This protocol is based on the experimental setup described for the non-catalytic gas-phase oxidation of HFP.[1][2][12]
-
Reactor Setup:
-
Utilize a long tubular reactor (e.g., 114.3 m length, 1/8-inch nominal diameter) made of a material like copper refrigeration tubing, often in a helical coil configuration to save space.
-
The reactor should be placed in an isothermal environment, such as a forced-convection oven, to maintain a constant temperature.
-
Connect the reactor to a gas delivery system with mass flow controllers for precise control of reactant gas flow rates (HFP and O₂).
-
The system should be designed to operate at elevated pressures (e.g., 4.5 bar).
-
-
Reaction Procedure:
-
Set the reactor temperature to the desired value (e.g., 480 K).
-
Introduce a feed mixture of HFP and oxygen at the desired molar ratio (e.g., 1.21) and total flow rate to achieve the target space time (e.g., 118 seconds).
-
Maintain a constant total pressure throughout the reaction.
-
The product stream exiting the reactor is cooled and depressurized.
-
-
Product Analysis:
-
Analyze the composition of the product gas stream using gas chromatography (GC) to quantify reactants and products.
-
Experimental Workflow for Non-Catalytic Epoxidation
Caption: Workflow for non-catalytic HFP epoxidation.
Protocol 2: Gas-Phase Catalytic Epoxidation of HFP using a Cu-based Catalyst
This protocol is a generalized procedure based on studies of copper-catalyzed HFP epoxidation.[4][5][6]
-
Catalyst Preparation (Example: Impregnation for Cu/HZSM-5):
-
Prepare a solution of a copper precursor (e.g., copper nitrate) in a suitable solvent.
-
Add the support material (e.g., HZSM-5 zeolite) to the solution.
-
Stir the mixture to ensure even impregnation.
-
Dry the impregnated support to remove the solvent.
-
Calcine the dried material at a specific temperature (e.g., 350 °C) to decompose the precursor and disperse the copper species on the support.
-
-
Reactor Setup:
-
Use a packed-bed reactor containing the prepared catalyst.
-
Integrate the reactor into a system with temperature control, pressure regulation, and mass flow controllers for reactant gases.
-
-
Reaction Procedure:
-
Activate the catalyst in the reactor as required (e.g., by heating under an inert gas flow).
-
Set the reactor to the desired reaction temperature (e.g., 180 °C).
-
Introduce the HFP and oxygen gas mixture at the specified ratio (e.g., 2:1).
-
Maintain a constant pressure and flow rate throughout the experiment.
-
-
Product Analysis:
-
Analyze the effluent gas stream using online or offline gas chromatography to determine the conversion of HFP and the selectivity to HFPO and other products.
-
References
- 1. Gas-phase epoxidation of hexafluoropropylene. [researchspace.ukzn.ac.za]
- 2. Gas-phase Epoxidation of Hexafluoropropylene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. chemours.com [chemours.com]
- 9. fluoryx.com [fluoryx.com]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. HEXAFLUOROPROPYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Temperature Control in HFPO Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during hexafluoropropylene oxide (HFPO) polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in temperature control during HFPO polymerization?
The anionic ring-opening polymerization of HFPO is a highly exothermic process.[1][2] The primary challenge is managing the heat generated to prevent a runaway reaction, which can lead to a loss of control over the polymerization, degradation of the polymer, and potentially hazardous conditions.[2][3] Effective heat dissipation is crucial for maintaining a stable reaction temperature.
Q2: Why is maintaining a specific temperature crucial for the final polymer properties?
Temperature significantly impacts the molecular weight, polydispersity index (PDI), and formation of byproducts in HFPO polymerization.[3][4] Stabilized reaction temperatures are essential for achieving high molecular weight polymers with a narrow molecular weight distribution.[5][6] Deviations can lead to chain transfer reactions or termination, resulting in lower molecular weights and broader PDI.[4][7]
Q3: What are the typical reaction temperatures for anionic HFPO polymerization?
Anionic polymerization of HFPO is often conducted at low temperatures to control the reaction rate and heat generation.[8] Temperatures around 0°C are commonly employed to synthesize higher molecular weight polymers.[8][9] Increasing the temperature, for instance to 10°C, can lead to a decrease in the average molecular weight.[3]
Q4: How can I monitor the temperature of my HFPO polymerization reaction effectively?
Continuous and accurate temperature monitoring is critical.[10] It is recommended to use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For viscous solutions, ensure the probe is positioned in a well-mixed region to get a representative reading. Real-time monitoring allows for immediate corrective action in case of temperature excursions.[11]
Q5: What are the safety precautions related to temperature control in HFPO polymerization?
Due to the risk of thermal runaway, it is essential to have a robust cooling system and a clear plan for emergency quenching.[2][3] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Always have a quenching agent readily available.
Troubleshooting Guides
Issue 1: Runaway Reaction or Rapid Temperature Increase
A sudden and uncontrolled increase in temperature is a sign of a runaway reaction. This is a critical situation that requires immediate action.
Troubleshooting Steps:
-
Immediate Quenching: If the temperature rises rapidly and cannot be controlled by the cooling system, immediately quench the reaction. Add a pre-chilled quenching agent such as methanol to terminate the polymerization.[4]
-
Emergency Cooling: If a runaway is detected early, maximize cooling by lowering the temperature of the cooling bath or adding a supplementary cooling source (e.g., dry ice/acetone bath).
-
Stop Monomer Feed: If the monomer is being added incrementally, stop the feed immediately.
-
Review Experimental Setup: After the situation is stabilized, thoroughly review your experimental setup.
-
Cooling System Efficiency: Is your cooling bath large enough for the reaction scale? Is the coolant circulating effectively?
-
Rate of Monomer Addition: Was the monomer added too quickly, leading to a rapid release of heat?
-
Initiator Concentration: Was the initiator concentration too high, causing an excessively fast reaction rate?
-
Stirring: Was the reaction mixture adequately stirred to ensure even heat distribution?
-
Logical Workflow for Runaway Reaction:
Caption: Troubleshooting workflow for a runaway polymerization reaction.
Issue 2: Low Molecular Weight of the Final Polymer
Achieving a high molecular weight is often a key objective in HFPO polymerization.[5][6] If your final polymer has a lower than expected molecular weight, consider the following factors.
Troubleshooting Steps:
-
Verify Reaction Temperature: Higher reaction temperatures can lead to chain transfer reactions, which lower the molecular weight.[3] Ensure your cooling system maintained the target low temperature (e.g., 0°C) throughout the polymerization.
-
Check for Impurities: Anionic polymerization is highly sensitive to impurities such as water, oxygen, and carbon dioxide, which can act as terminating agents.[11] Ensure all solvents and monomers are rigorously dried and degassed, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Initiator Purity and Concentration: The concentration and purity of the initiator are critical. An inaccurate initiator concentration can affect the monomer-to-initiator ratio, thereby influencing the final molecular weight.
-
Monomer Purity: Ensure the HFPO monomer is of high purity and free from any acidic impurities that could terminate the polymerization.
-
Reaction Time: Insufficient reaction time may not allow the polymer chains to grow to their target length.
Logical Workflow for Low Molecular Weight:
Caption: Troubleshooting workflow for low molecular weight polymer.
Data Presentation
The following table summarizes the impact of reaction temperature on key parameters in the anionic polymerization of HFPO.
| Parameter | Effect of Increasing Temperature | Rationale |
| Reaction Rate | Increases | Higher kinetic energy leads to more frequent and energetic collisions between reacting species. |
| Molecular Weight (Mw) | Decreases | Increased likelihood of chain transfer and termination reactions at higher temperatures.[3] |
| Polydispersity Index (PDI) | Increases | A higher rate of side reactions leads to a broader distribution of polymer chain lengths. |
| Risk of Runaway Reaction | Increases | The exothermic nature of the polymerization can lead to uncontrolled heat generation.[2] |
| Byproduct Formation | May Increase | Side reactions, such as rearrangement to hexafluoroacetone (HFA), can be accelerated at higher temperatures. |
Experimental Protocols
Detailed Methodology for Lab-Scale Anionic Polymerization of HFPO
This protocol describes a general procedure for the anionic ring-opening polymerization of HFPO on a laboratory scale, with a strong emphasis on temperature control.
Materials:
-
This compound (HFPO), high purity
-
Anhydrous solvent (e.g., tetraglyme, 1,1,1,3,3-pentafluorobutane)[8]
-
Initiator (e.g., Cesium Fluoride (CsF) or Potassium Fluoride (KF))[8]
-
Quenching agent (e.g., anhydrous methanol)
-
Inert gas (Argon or Nitrogen, high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with a mechanical stirrer, thermocouple, and inlet/outlet for inert gas and monomer
-
Low-temperature circulator/cryostat
-
Syringe pump for controlled monomer addition
-
Dry ice/acetone condenser (optional)
Procedure:
-
System Preparation:
-
Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.
-
Purge the entire system with inert gas for at least 30 minutes to remove air and moisture.
-
-
Reagent Preparation:
-
Dry the solvent over a suitable drying agent (e.g., molecular sieves) and degas by several freeze-pump-thaw cycles.
-
Transfer the anhydrous solvent to the reactor via cannula under a positive pressure of inert gas.
-
Dry the initiator (e.g., CsF) under vacuum at high temperature before use.
-
-
Initiation:
-
Add the initiator to the solvent in the reactor under a positive flow of inert gas.
-
Cool the reactor to the desired reaction temperature (e.g., 0°C) using the low-temperature circulator. Allow the temperature to stabilize.
-
-
Polymerization:
-
Begin vigorous stirring of the initiator/solvent mixture.
-
Slowly add the HFPO monomer to the reactor using a syringe pump. A slow and controlled addition rate is crucial to manage the heat of polymerization.
-
Continuously monitor the internal temperature of the reaction. Adjust the cooling bath temperature as needed to maintain a stable reaction temperature. A deviation of more than ±2°C from the setpoint may indicate a problem.
-
-
Termination:
-
Once the desired reaction time is reached or the monomer is consumed, quench the polymerization by adding a small amount of anhydrous methanol via syringe. The disappearance of any color in the reaction mixture can indicate the termination of living anionic species.[4]
-
-
Polymer Isolation:
-
Allow the reactor to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., hexane).
-
Collect the polymer by filtration and wash with fresh non-solvent.
-
Dry the polymer under vacuum to a constant weight.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for HFPO polymerization.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Temperature Control Systems for Exothermic Polymerizations [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scite.ai [scite.ai]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of HFPO-DA by LC-MS
Welcome to the technical support center for the analytical challenges in the detection of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is HFPO-DA and why is its detection by LC-MS challenging?
A1: this compound Dimer Acid (HFPO-DA), commonly known as GenX, is a per- and polyfluoroalkyl substance (PFAS) used as a replacement for PFOA in the manufacturing of fluoropolymers.[1][2] Its analysis by LC-MS is challenging due to its propensity for significant in-source fragmentation, as well as the formation of dimers and adducts, which can reduce the signal of the primary [M-H]⁻ ion and complicate quantification.[1][2][3]
Q2: What are the most common analytical issues encountered when analyzing HFPO-DA by LC-MS?
A2: The most frequently reported issues include:
-
Poor Signal Intensity: Often caused by in-source fragmentation and the formation of dimers and adducts, which detract from the desired precursor ion signal.[1][2][3]
-
Matrix Effects: Sample matrices like serum and wastewater can cause ion suppression or enhancement, affecting accuracy and reproducibility.[1]
-
Background Contamination: PFAS are ubiquitous, and contamination from labware, solvents, and the LC system itself is a common problem.[4][5]
-
Chromatographic Issues: Poor peak shape, retention time shifts, and co-elution with interferences can compromise results.[6][7]
-
Inconsistent Fragmentation: Variability in fragmentation patterns can make library matching and structural elucidation difficult.[8]
Q3: What are the typical MRM transitions for HFPO-DA analysis?
A3: While optimization is crucial, common multiple reaction monitoring (MRM) transitions for HFPO-DA are based on the loss of the carboxyl group (-CO2) and cleavage of the ether linkage.[1] Tandem quadrupole mass spectrometry (QqQ) is the most widely used technique for the quantification of HFPO-DA.[1]
Q4: How can I minimize background PFAS contamination in my analysis?
A4: To reduce background contamination, it is recommended to:
-
Use dedicated labware and consumables certified as PFAS-free.
-
Employ a delay column in the LC system to separate system-related PFAS contamination from the analytical peaks.[9]
-
Use high-purity, LC-MS grade solvents and reagents.[7]
-
Thoroughly clean the LC system, including the autosampler and tubing, with appropriate solvents.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during HFPO-DA analysis by LC-MS.
Problem 1: Low or No HFPO-DA Signal
| Possible Cause | Troubleshooting Step |
| In-source Fragmentation/Dimer Formation | Optimize MS source parameters (e.g., ion spray voltage, temperatures) to minimize fragmentation and favor the formation of the [M-H]⁻ precursor ion.[1][8] Consider using a softer ionization technique if available. |
| Incorrect MRM Transitions | Verify the precursor and product ion masses. Infuse a standard solution of HFPO-DA to optimize collision energy and confirm fragmentation pathways. |
| Matrix Suppression | Prepare samples in a matrix-matched calibration curve to assess the extent of suppression.[1] Improve sample cleanup using techniques like Solid Phase Extraction (SPE).[1][4] |
| Poor Ionization Efficiency | Ensure the mobile phase pH is appropriate for keeping HFPO-DA in its deprotonated form. Use volatile mobile phase additives like ammonium formate to improve ionization.[10] |
| Instrument Sensitivity Issue | Run a system suitability test or a benchmark compound to verify instrument performance.[7][10] |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample.[11] |
| Inappropriate Mobile Phase | Ensure the mobile phase composition is compatible with the column and analyte. Check the pH of the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Injection Solvent Effects | The injection solvent should be weaker than or similar in strength to the initial mobile phase to avoid peak distortion.[11] |
Problem 3: Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. |
| Inconsistent Column Temperature | Use a column oven to maintain a stable temperature. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This is a general protocol and may require optimization for specific water matrices.
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by ultrapure water. The WAX phase is important for capturing more polar PFAS like HFPO-DA.[12]
-
Sample Loading: Load 200 mL of the water sample onto the conditioned SPE cartridge at a controlled flow rate.[9]
-
Washing: Wash the cartridge with a solution of 90% 0.1 M formic acid and 10% acetonitrile to remove interferences.[1]
-
Elution: Elute the analytes with a small volume of a basic methanolic solution (e.g., 0.3% ammonium hydroxide in methanol).[1]
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Visualizations
Logical Troubleshooting Workflow for HFPO-DA Analysis
Caption: A logical workflow for troubleshooting common issues in HFPO-DA analysis by LC-MS.
Factors Affecting HFPO-DA Signal Intensity
Caption: Key factors influencing the signal intensity of HFPO-DA in LC-MS analysis.
References
- 1. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pfascentral.org [pfascentral.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. scientistlive.com [scientistlive.com]
- 7. zefsci.com [zefsci.com]
- 8. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Hexafluoropropylene Oxide (HFPO) in Carbon Steel Containers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of hexafluoropropylene oxide (HFPO) when stored and handled in carbon steel containers.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when storing this compound (HFPO) in carbon steel containers?
A1: The main issue is the catalytic rearrangement of HFPO into hexafluoroacetone (HFA), a toxic isomer. This reaction is promoted by Lewis acids, which can form from the corrosion of carbon steel, especially in the presence of moisture.
Q2: What factors accelerate the decomposition of HFPO in carbon steel containers?
A2: The primary factors that accelerate the decomposition of HFPO to HFA are:
-
Presence of Lewis Acids: Corrosion by-products from carbon steel act as catalysts.
-
Elevated Temperatures: Higher temperatures increase the rate of this rearrangement. It is highly recommended to keep HFPO below 25 °C (77 °F).
-
Presence of Moisture: Water can react with the steel and HFPO, leading to the formation of hydrogen fluoride (HF) which in turn can corrode the container and generate catalytic species.
Q3: Are there recommended alternatives to standard carbon steel containers for storing HFPO?
A3: Yes, for long-term storage or for applications where purity is critical, stainless steel containers are recommended. If carbon steel must be used, it is advisable to use containers with an inhibitor added to the HFPO.
Q4: What is the recommended shelf-life for HFPO stored in carbon steel containers?
A4: It is recommended to use HFPO shipped in carbon steel containers within 90 days of shipping to minimize the formation of HFA.
Q5: Can I inhibit the decomposition of HFPO in carbon steel containers?
A5: Yes, toluene is commonly added to HFPO stored in carbon steel containers to inhibit the rearrangement to HFA. Low levels of toluene have been shown to be effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of HFPO from carbon steel containers.
Problem 1: Unexpected reaction outcomes or reduced yield.
-
Possible Cause: The presence of HFA as a contaminant in the HFPO. HFA is more reactive than HFPO in some instances and can lead to side reactions or act as a poison to certain catalysts.
-
Troubleshooting Steps:
-
Verify the age of the HFPO cylinder. If it is older than 90 days, the likelihood of HFA contamination is higher.
-
If possible, analyze the HFPO for the presence of HFA using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
If HFA is detected, consider purifying the HFPO before use or using a fresh cylinder.
-
For future experiments, source HFPO in stainless steel containers or ensure the use of inhibited HFPO in carbon steel within the recommended timeframe.
-
Problem 2: Inconsistent results between different cylinders of HFPO.
-
Possible Cause: Varying levels of HFA contamination due to differences in storage time, temperature history, or the initial condition of the carbon steel cylinders.
-
Troubleshooting Steps:
-
Document the batch number and delivery date of each cylinder.
-
Analyze samples from each cylinder to quantify the HFA content.
-
Correlate the level of HFA contamination with the observed experimental inconsistencies.
-
Standardize the storage conditions for all HFPO cylinders, ensuring they are kept in a cool, dry place away from direct sunlight.
-
Problem 3: Evidence of corrosion on the cylinder valve or fittings.
-
Possible Cause: Presence of moisture leading to the formation of corrosive hydrofluoric acid (HF).
-
Troubleshooting Steps:
-
Immediately stop using the cylinder and move it to a well-ventilated area.
-
Do not attempt to clean or repair the valve yourself. Contact the gas supplier for guidance.
-
Review your handling procedures to ensure that moisture is not introduced into the system, for example, through backflow or the use of wet equipment.
-
Data Presentation
The following tables summarize the impact of storage conditions on the stability of HFPO. The data presented is illustrative and based on established qualitative knowledge. Actual decomposition rates can vary based on the specific conditions of the container and the environment.
Table 1: Illustrative Decomposition of HFPO in Carbon Steel vs. Stainless Steel Containers at 25°C
| Storage Time (Days) | HFPO Purity in Carbon Steel (%) | HFA Content in Carbon Steel (%) | HFPO Purity in Stainless Steel (%) | HFA Content in Stainless Steel (%) |
| 0 | 99.9 | < 0.1 | 99.9 | < 0.1 |
| 30 | 99.5 | 0.4 | 99.9 | < 0.1 |
| 60 | 98.8 | 1.1 | 99.9 | < 0.1 |
| 90 | 97.5 | 2.4 | 99.8 | 0.1 |
| 180 | 94.0 | 5.9 | 99.7 | 0.2 |
Table 2: Illustrative Effect of Temperature and Inhibitor on HFPO Purity in Carbon Steel Containers after 90 Days
| Storage Temperature (°C) | HFPO Purity (Uninhibited) (%) | HFA Content (Uninhibited) (%) | HFPO Purity (Toluene Inhibited) (%) | HFA Content (Toluene Inhibited) (%) |
| 4 | 99.0 | 0.9 | 99.7 | 0.2 |
| 25 | 97.5 | 2.4 | 99.4 | 0.5 |
| 40 | 92.0 | 7.8 | 98.0 | 1.8 |
Experimental Protocols
Protocol 1: Evaluation of HFPO Stability in a Carbon Steel Container
Objective: To determine the rate of HFA formation in HFPO when in contact with carbon steel under controlled temperature conditions.
Materials:
-
HFPO gas cylinder
-
Small carbon steel pressure vessel (coupon holder)
-
Carbon steel coupons (e.g., C1018)
-
Gas handling manifold and vacuum pump
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Temperature-controlled oven or incubator
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Coupon Preparation:
-
Degrease the carbon steel coupons with a suitable solvent (e.g., acetone, hexane).
-
Dry the coupons thoroughly in an oven at 110°C for 1 hour.
-
Store in a desiccator until use.
-
-
Experimental Setup:
-
Place the prepared carbon steel coupons inside the small pressure vessel.
-
Assemble the pressure vessel and connect it to the gas handling manifold.
-
Evacuate the vessel and manifold to remove air and moisture.
-
-
HFPO Introduction:
-
Carefully introduce HFPO gas from the cylinder into the evacuated pressure vessel to a predetermined pressure.
-
Record the initial pressure and temperature.
-
-
Incubation:
-
Place the sealed pressure vessel in a temperature-controlled oven set to the desired experimental temperature (e.g., 25°C, 40°C).
-
-
Sampling and Analysis:
-
At specified time intervals (e.g., 0, 30, 60, 90 days), remove the vessel from the oven and allow it to return to room temperature.
-
Carefully take a gas sample from the vessel using a gas-tight syringe or a sampling loop connected to the GC-MS.
-
Analyze the sample by GC-MS to quantify the relative concentrations of HFPO and HFA. A non-polar column is suitable for this separation. The mass spectrometer can be used to identify and confirm the peaks corresponding to HFPO and HFA.
-
-
Data Analysis:
-
Calculate the percentage of HFA formed at each time point.
-
Plot the concentration of HFA versus time to determine the rate of decomposition.
-
Mandatory Visualization
Caption: Catalytic decomposition pathway of HFPO in carbon steel containers.
Caption: Troubleshooting workflow for unexpected experimental outcomes with HFPO.
issues with HFPO analysis due to in-source fragmentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of Hexafluoropropylene Oxide (HFPO) and its derivatives, with a specific focus on in-source fragmentation in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a problem in HFPO analysis?
A1: In-source fragmentation is the unintended breakdown of analyte ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] For HFPO derivatives like HFPO-dimer acid (HFPO-DA, also known as GenX), this is a significant analytical challenge because it reduces the signal of the intact molecule (precursor ion) and can lead to inaccurate quantification and misidentification of the compound.[2][3]
Q2: What are the common fragment ions observed for HFPO-DA?
A2: The most common in-source fragments for HFPO-DA result from the loss of the carboxyl group (-CO₂) and cleavage of the ether linkage.[2][4] This leads to the formation of characteristic fragment ions that can sometimes be more abundant than the precursor ion.
Q3: Can in-source fragments be used for analysis?
A3: Yes, in some cases. If the in-source fragmentation is consistent and reproducible, the most abundant and stable fragment ion can be used as the precursor ion for MS/MS analysis (a pseudo-MS² approach). This can sometimes improve the sensitivity and reliability of quantification, especially when the intact precursor ion signal is weak.[2]
Q4: What are the key instrument parameters that influence in-source fragmentation?
A4: The primary instrument settings affecting in-source fragmentation in electrospray ionization (ESI) are the voltages applied in the ion source, such as the cone voltage (or declustering potential/fragmentor voltage), and the temperatures of the source and desolvation gas.[1][5] Higher voltages and temperatures generally increase the internal energy of the ions, leading to more fragmentation.
Troubleshooting Guides
Issue 1: Weak or Absent Precursor Ion Signal for HFPO-DA
This is a common problem caused by excessive in-source fragmentation. The goal is to find a balance between efficient ionization and minimal fragmentation.
-
Optimize Cone Voltage/Declustering Potential: This is often the most critical parameter. Systematically lower the cone voltage to reduce the energy imparted to the ions.
-
Adjust Source and Desolvation Temperatures: Higher temperatures can cause thermal degradation. Gradually decrease the source and desolvation gas temperatures.
-
Modify Mobile Phase Composition: The choice of mobile phase additive can influence ionization efficiency. For example, using ammonium bicarbonate instead of ammonium acetate has been shown to enhance the analytical response for some perfluoroethercarboxylic acids (PFECAs).[6]
-
Utilize a Prominent Fragment Ion: If minimizing fragmentation is not fully successful, consider using a stable and abundant in-source fragment ion as the precursor for your MS/MS analysis.[2]
Data Presentation
The following tables summarize quantitative data on the impact of key ESI source parameters on the analysis of HFPO-DA and related compounds.
Table 1: Effect of Cone Voltage on Ion Intensity
| Analyte | Cone Voltage (V) | Precursor Ion [M-H]⁻ Intensity (Relative %) | Fragment Ion Intensity (Relative %) |
| HFPO-DA | 10 | 85 | 15 |
| 20 | 60 | 40 | |
| 30 | 35 | 65 | |
| 40 | 15 | 85 | |
| 50 | <5 | >95 |
This table illustrates the general trend observed where increasing the cone voltage leads to a decrease in the precursor ion signal and a corresponding increase in the fragment ion signal. The exact values can vary between instruments.[5][7]
Table 2: Common MRM Transitions for HFPO-DA Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Pathway | Reference |
| 329 | 285 | [M-H-CO₂]⁻ | [2] |
| 329 | 185 | [M-H-C₃F₇O]⁻ | [2] |
| 329 | 169 | [C₃F₇]⁻ | [4] |
| 285 | 169 | [C₃F₇]⁻ | [2] |
| 285 | 119 | [C₂F₅]⁻ | [2] |
This table provides a list of commonly used Multiple Reaction Monitoring (MRM) transitions for the quantification of HFPO-DA, including transitions from the intact precursor ion and a major in-source fragment.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage and source temperature that maximize the precursor ion signal while minimizing fragmentation for HFPO-DA.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of HFPO-DA in a suitable solvent (e.g., methanol/water) at a concentration that gives a stable signal.
-
Infuse the Standard: Directly infuse the standard solution into the mass spectrometer using a syringe pump to ensure a constant flow.
-
Set Initial MS Conditions: Start with the instrument manufacturer's recommended ESI- settings.
-
Vary Cone Voltage:
-
Begin with a low cone voltage (e.g., 10 V).
-
Acquire a full scan mass spectrum and record the intensities of the precursor ion (m/z 329) and major fragment ions (e.g., m/z 285).
-
Increase the cone voltage in increments of 5-10 V and repeat the acquisition.
-
Plot the intensities of the precursor and fragment ions against the cone voltage to determine the optimal setting that provides a strong precursor signal with minimal fragmentation.
-
-
Vary Source Temperature:
-
Set the cone voltage to the optimized value from the previous step.
-
Start with a low source/desolvation temperature (e.g., 250 °C).
-
Acquire a full scan mass spectrum and record the ion intensities.
-
Increase the temperature in increments of 25-50 °C and repeat the acquisition.
-
Determine the lowest temperature that provides good desolvation and a stable signal without inducing significant fragmentation.
-
-
Final Verification: Once the optimal parameters are determined, perform an injection of the standard through the LC system to confirm the performance under chromatographic conditions.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Extractive Distillation for HFPO and HFP Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extractive distillation process for separating Hexafluoropropylene oxide (HFPO) and Hexafluoropropylene (HFP). Due to their close boiling points (-27.4 °C for HFPO and -29.5 °C for HFP), conventional distillation is ineffective, making extractive distillation the preferred method for achieving high-purity HFPO.
Frequently Asked Questions (FAQs)
Q1: Why is extractive distillation necessary for separating HFPO and HFP?
A1: HFPO and HFP have very similar boiling points, forming a near-azeotropic mixture that is difficult to separate using conventional distillation. Extractive distillation is employed to break this pseudo-azeotrope by introducing a solvent that selectively alters the relative volatility of the components, making the separation feasible.
Q2: What are the most effective solvents for the extractive distillation of HFPO and HFP?
A2: Research and patents suggest several effective solvents. Key candidates include:
-
Toluene
-
Fluorine-containing saturated compounds (CnHaFb where n = 3-8)[3]
-
1-bromopropane and 2-bromopropane[3]
-
Hexafluoroethane (R116)
The choice of solvent is critical and depends on factors such as selectivity, recoverability, safety, and economic considerations.
Q3: How does operating pressure affect the separation efficiency?
A3: Increasing the operating pressure in the distillation column generally enhances the extractive capability of the solvent.[1][2] This is because the boiling point of the solvent increases with pressure, leading to improved interaction with the target components and resulting in higher purity of the HFPO top product.[1][2]
Q4: What purity levels can be expected for HFPO and HFP after extractive distillation?
A4: With an optimized process, high purity levels can be achieved. For instance, a simulation using toluene as the solvent resulted in an HFPO product purity of 99.88 mol% and a recovered HFP purity of 96.41 mol%.[4] A process utilizing hexafluoroethane (R116) as a gas stripping agent yielded an HFPO purity of 99.71 mol%.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extractive distillation of HFPO and HFP.
| Problem | Potential Cause | Recommended Action |
| Poor Separation Efficiency | Incorrect solvent-to-feed ratio. | Optimize the solvent-to-feed ratio. A higher ratio can improve separation but also increases energy costs for solvent recovery. |
| Inadequate number of theoretical stages in the column. | Ensure the distillation column has a sufficient number of trays or packing height to achieve the desired separation. | |
| Operating at suboptimal pressure or temperature. | Adjust the column pressure and temperature to enhance solvent selectivity and component volatility. Higher pressure can improve solvent performance.[1][2] | |
| Solvent Loss | Inefficient solvent recovery in the stripping column. | Check the operating conditions of the solvent recovery column, including the reboiler duty and reflux ratio, to minimize solvent loss in the product streams. |
| Leaks in the system. | Perform regular maintenance and leak detection checks on all equipment, including pumps, valves, and column seals. | |
| Column Flooding | Excessive vapor flow rate. | Reduce the reboiler duty to decrease the vapor velocity within the column. |
| High feed rate. | Lower the feed rate to the column to stay within its operational capacity. | |
| Product Off-Specification | Contaminants in the feed mixture. | Analyze the feed composition for any impurities that may interfere with the separation process and implement a pre-purification step if necessary. |
| Degradation of the solvent. | Monitor the solvent quality over time. Some solvents may degrade under certain operating conditions, affecting their selectivity. |
Data Presentation
Solvent Performance Comparison
| Solvent | Product Purity (HFPO) | Product Recovery (HFPO) | Recovered Purity (HFP) | Recovery (HFP) | Reference |
| Toluene | 99.88 mol% | 98.46% | 96.41 mol% | 99.42% | [4] |
| Hexafluoroethane (R116) | 99.71 mol% | 96.57% | 93.45 mol% | 99.36% | [4] |
| 1,1-dichloro-1-fluoroethane | High purity of HFPO as top product | Not specified | Not specified | Not specified | [1][2] |
Experimental Protocols
Extractive Distillation of HFPO/HFP Mixture
Objective: To separate a mixture of HFPO and HFP using an extractive distillation column to obtain high-purity HFPO.
Materials:
-
HFPO/HFP feed mixture
-
Selected solvent (e.g., 1,1-dichloro-1-fluoroethane or toluene)
-
Extractive distillation column with a sufficient number of theoretical stages
-
Solvent recovery (stripping) column
-
Reboilers and condensers for both columns
-
Pumps for feed, solvent, and reflux
-
Control system for temperature, pressure, and flow rates
-
Analytical equipment (e.g., Gas Chromatography) for composition analysis
Procedure:
-
System Startup:
-
Ensure the entire distillation setup is clean, dry, and leak-free.
-
Establish a stable flow of cooling water to the condensers.
-
Start the control system and ensure all sensors are calibrated and functioning correctly.
-
-
Solvent Introduction:
-
Preheat the selected solvent to the desired feed temperature.
-
Introduce the solvent into the extractive distillation column at a predetermined stage, typically a few stages below the top.
-
-
Feed Introduction:
-
Preheat the HFPO/HFP feed mixture to its bubble point at the feed stage pressure.
-
Introduce the feed into the extractive distillation column at the designated feed tray.
-
-
Column Operation:
-
Set the desired operating pressure for the column. Note that higher pressures can enhance separation.[1][2]
-
Apply heat to the reboiler to generate vapor flow up the column.
-
Establish a reflux ratio that provides a balance between product purity and energy consumption.
-
Monitor the temperature profile along the column to ensure stable operation.
-
-
Product Collection:
-
The more volatile component (HFPO in the presence of a suitable solvent) will be collected as the distillate from the top of the extractive column.
-
The bottoms product, consisting of the solvent and the less volatile component (HFP), is sent to the solvent recovery column.
-
-
Solvent Recovery:
-
In the stripping column, the HFP is separated from the solvent.
-
The recovered HFP is typically taken as the distillate from the stripping column.
-
The recovered solvent from the bottom of the stripping column is cooled and recycled back to the extractive distillation column.
-
-
Analysis:
-
Periodically take samples from the distillate and bottoms streams of both columns.
-
Analyze the composition of the samples using Gas Chromatography to determine the purity of the separated products and the efficiency of the separation.
-
-
Shutdown:
-
Gradually decrease the heat input to the reboilers.
-
Stop the feed and solvent flows.
-
Allow the system to cool down before venting and cleaning.
-
Visualizations
Caption: Extractive Distillation Process for HFPO/HFP Separation.
Caption: Troubleshooting Flowchart for Poor Separation.
References
- 1. Clean Technology [ksct.cleantechnol.or.kr]
- 2. Rational Design of Extractive Distillation Toward Enhanced Separation of HFPO from HFP/HFPO Mixture -청정기술 | Korea Science [koreascience.kr]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. The separation of hexafluoropropylene and this compound using toluene and a novel solvent. [researchspace.ukzn.ac.za]
Technical Support Center: Catalyst Deactivation in Hexafluoropropylene Oxide (HFPO) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of hexafluoropropylene oxide (HFPO). The information is presented in a question-and-answer format to directly address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Loss of Catalyst Activity
Q1: My catalyst is deactivating much faster than expected. What are the primary causes for rapid deactivation in HFPO synthesis?
A1: Rapid catalyst deactivation in hexafluoropropylene (HFP) epoxidation is primarily attributed to three main mechanisms: poisoning, fouling (coking), and thermal degradation (sintering).
-
Poisoning: This occurs when impurities in the feed stream strongly adsorb to the active sites of the catalyst, rendering them inactive. Potential poisons in HFP synthesis can include sulfur or other halogenated compounds that may be present in the reactant streams.
-
Fouling (Coking): This involves the physical deposition of substances on the catalyst surface, blocking active sites and pores. In HFPO synthesis, high molecular weight oligomers or polymers of HFP or its oxide can form and deposit on the catalyst.[1] The formation of carbonaceous deposits, or coke, is a common issue.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, leads to a significant decrease in the active surface area of the catalyst. For instance, in some copper-based catalysts, the structural integrity can be compromised under reaction conditions, leading to deterioration.[2]
Issue 2: Identifying the Cause of Deactivation
Q2: How can I determine which deactivation mechanism is affecting my catalyst?
A2: A systematic approach involving characterization of the spent (deactivated) catalyst is crucial. Here are key analytical techniques that can help identify the deactivation mechanism:
| Deactivation Mechanism | Recommended Characterization Techniques | Observations |
| Poisoning | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Detection of unexpected elements on the catalyst surface (e.g., sulfur, chlorine). |
| Fouling (Coking) | Temperature-Programmed Oxidation (TPO), Thermogravimetric Analysis (TGA), Scanning Electron Microscopy (SEM) | TPO/TGA can quantify the amount of carbonaceous deposits. SEM can visualize deposits on the catalyst surface. |
| Sintering | Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD) | TEM images will show an increase in the average particle size of the metal nanoparticles. XRD peak broadening will decrease as crystallite size increases. |
Issue 3: Catalyst Selection and Stability
Q3: I am selecting a catalyst for HFP epoxidation. Which catalysts have shown good stability?
A3: Several catalyst systems have been investigated for HFP epoxidation. Copper-based catalysts are a common choice.
-
Caesium-Promoted Copper on Silica (Cs-CuO/SiO₂): This catalyst has been reported to be particularly stable and active, with no observable decomposition to copper fluoride under certain reaction conditions.[1] It has demonstrated high selectivity towards HFPO.[1]
-
Copper-impregnated HZSM-5 Zeolites (Cu/HZSM-5): These catalysts have also shown good performance in the direct epoxidation of HFP with molecular oxygen.[3] The interaction between the copper species and the zeolite support plays a crucial role in its reactivity.[3]
Below is a summary of performance data for some reported catalysts.
| Catalyst | Support | Promoter | HFP Conversion (%) | HFPO Selectivity (%) | Temperature (°C) | Time on Stream (h) | Reference |
| 10 wt% CuO | SiO₂ | Caesium (Cs) | 35.5 | 51.4 | 180 | 38 | [3] |
| 1 wt% Cu | HZSM-5 | None | - | - | 180 | - | [3] |
| 10% Ag | γ-Al₂O₃ | Caesium (Cs) | 16.5 | 47.8 | 150 | - | [3] |
Issue 4: Byproduct Formation and its Impact
Q4: I am observing the formation of byproducts such as trifluoroacetyl fluoride and carbonyl fluoride. Can these affect my catalyst's performance?
A4: Yes, the formation of byproducts can be both a symptom and a cause of catalyst deactivation.
-
Indication of Declining Selectivity: The appearance of minor products like trifluoroacetyl fluoride can indicate that the catalyst's primary activity and selectivity for HFPO have significantly declined.[2]
-
Potential for Catalyst Poisoning or Fouling: These reactive byproduct molecules can potentially interact with the catalyst surface, leading to poisoning or the formation of polymeric deposits that cause fouling. The thermal decomposition of HFPO itself can yield trifluoroacetyl fluoride and other products, which can then undergo further reactions.[1]
Issue 5: Catalyst Regeneration
Q5: My catalyst has deactivated. Are there any established methods to regenerate it?
A5: Catalyst regeneration aims to restore the activity of a deactivated catalyst. The appropriate method depends on the cause of deactivation.
-
For Coking/Fouling: A common method is oxidative regeneration , which involves a controlled burn-off of the carbonaceous deposits in an oxygen-containing atmosphere. Care must be taken to control the temperature to avoid thermal damage to the catalyst.
-
For Poisoning: Regeneration from poisoning can be more challenging and depends on the nature of the poison. For some types of poisoning, a reductive treatment at elevated temperatures may be effective. For sulfur poisoning on copper catalysts, heating in an inert or reducing atmosphere can lead to desulfation.[4]
-
For Sintering: Sintering is generally considered irreversible. However, some advanced redispersion techniques are being explored. For copper catalysts, a molybdenum-mediated redispersion under high-temperature oxidation has been demonstrated.
A general workflow for troubleshooting and addressing catalyst deactivation is presented below.
Experimental Protocols
Protocol 1: Synthesis of Caesium-Promoted CuO/SiO₂ Catalyst
This protocol is based on impregnation methods described for similar catalysts.
Materials:
-
Silica gel (SiO₂) support
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Caesium nitrate (CsNO₃)
-
Deionized water
Procedure:
-
Support Preparation: Dry the silica gel support at 120°C for 4 hours to remove adsorbed water.
-
Impregnation Solution Preparation:
-
Calculate the required amount of Cu(NO₃)₂·3H₂O to achieve the desired copper loading (e.g., 10 wt%).
-
Calculate the required amount of CsNO₃ for the desired caesium promotion.
-
Dissolve the calculated amounts of Cu(NO₃)₂·3H₂O and CsNO₃ in a volume of deionized water equal to the pore volume of the silica support (incipient wetness impregnation).
-
-
Impregnation:
-
Add the impregnation solution dropwise to the dried silica support while continuously mixing to ensure uniform distribution.
-
-
Drying: Dry the impregnated support in an oven at 120°C overnight.
-
Calcination: Calcine the dried material in a furnace under a flow of air. A typical calcination procedure involves ramping the temperature to 500°C and holding for 5 hours.[2]
Protocol 2: Gas-Phase HFP Epoxidation Catalyst Activity Testing
This is a general protocol for testing catalyst activity in a fixed-bed reactor.
Apparatus:
-
Fixed-bed reactor (e.g., stainless steel tube)
-
Temperature controller and furnace
-
Mass flow controllers for reactant gases (HFP, O₂, inert gas like N₂ or He)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID or TCD) for product analysis
Procedure:
-
Catalyst Loading: Load a known mass of the catalyst into the reactor, typically mixed with an inert material like quartz wool to form a packed bed.
-
Catalyst Activation/Pre-treatment: Heat the catalyst under a flow of inert gas to the desired reaction temperature. Some catalysts may require a specific pre-treatment, such as reduction in a hydrogen flow.
-
Reaction Initiation: Introduce the reactant gas mixture (HFP, O₂, and inert gas) at the desired molar ratios and flow rates into the reactor.
-
Steady-State Operation: Allow the reaction to reach a steady state, which can be monitored by analyzing the composition of the reactor effluent at regular intervals using the GC.
-
Data Collection: Once at steady state, collect data on the concentrations of reactants and products in the effluent stream.
-
Calculations: Calculate the HFP conversion, HFPO selectivity, and yield using the following formulas:
-
HFP Conversion (%) = [(HFP_in - HFP_out) / HFP_in] * 100
-
HFPO Selectivity (%) = [HFPO_out / (HFP_in - HFP_out)] * 100
-
HFPO Yield (%) = (HFP Conversion * HFPO Selectivity) / 100
-
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Hexafluoropropylene Oxide and Propylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of hexafluoropropylene oxide (HFPO) and propylene oxide (PO), focusing on their ring-opening reactions. Understanding the distinct reactivity profiles of these epoxides is crucial for their application in organic synthesis and polymer chemistry. This document summarizes key physical and chemical properties, presents available quantitative reactivity data, details relevant experimental protocols, and visualizes reaction pathways.
Introduction to this compound and Propylene Oxide
This compound (HFPO) and propylene oxide (PO) are both three-membered cyclic ethers, or epoxides. Propylene oxide is a widely used commodity chemical, primarily as a precursor to polyether polyols for the production of polyurethane plastics.[1] It is a chiral molecule, typically used as a racemic mixture.[1][2] HFPO is the fluorinated analog of PO and serves as a key intermediate in the synthesis of various fluoropolymers and specialty materials, such as the Krytox™ line of lubricants.[3][4] The extensive fluorination of HFPO significantly alters its electronic properties and, consequently, its chemical reactivity compared to its non-fluorinated counterpart.
Physical and Chemical Properties
The physical and chemical properties of HFPO and PO are summarized in the table below. The presence of six fluorine atoms in HFPO leads to a significantly higher molecular weight, a lower boiling point due to weaker intermolecular forces, and a higher density compared to PO.
| Property | This compound (HFPO) | Propylene Oxide (PO) |
| IUPAC Name | 2,2,3-Trifluoro-3-(trifluoromethyl)oxirane | 2-Methyloxirane |
| Chemical Formula | C₃F₆O | C₃H₆O |
| Molecular Weight | 166.02 g/mol | 58.08 g/mol |
| Boiling Point | -27.4 °C | 34.3 °C[5] |
| Melting Point | -144 °C | -112.1 °C[5] |
| Density | 1.55 g/mL (at -27 °C)[4] | 0.859 g/cm³ (at 0 °C)[5] |
| Appearance | Colorless gas | Colorless liquid[5] |
Comparative Reactivity in Ring-Opening Reactions
The reactivity of epoxides is dominated by ring-opening reactions, which proceed via nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring. The high ring strain of the three-membered ring provides the thermodynamic driving force for these reactions. The substitution pattern on the epoxide ring, particularly the presence of electron-withdrawing or electron-donating groups, significantly influences the rate and regioselectivity of the ring-opening.
Electronic Effects of Fluorine Substitution
The six electron-withdrawing fluorine atoms in HFPO have a profound impact on the electronic distribution within the molecule. This leads to a significant increase in the electrophilicity of the epoxide ring carbons compared to those in PO, making HFPO intrinsically more susceptible to nucleophilic attack.
Regioselectivity of Nucleophilic Attack
A key difference in the reactivity of HFPO and PO lies in the regioselectivity of nucleophilic attack.
-
Propylene Oxide (PO): Under basic or neutral conditions, nucleophilic attack on PO generally occurs at the less sterically hindered carbon (C1), following a typical Sₙ2 mechanism.
-
This compound (HFPO): In contrast, nucleophilic attack on HFPO preferentially occurs at the more sterically hindered carbon (C2), which is substituted with the trifluoromethyl group. This "abnormal" regioselectivity is attributed to the powerful electron-withdrawing effect of the CF₃ group, which makes the adjacent carbon atom more electrophilic.[6]
This difference in regioselectivity is a critical consideration for synthetic applications.
Quantitative Comparison of Reactivity: A Theoretical Study
Direct experimental kinetic comparisons of the ring-opening reactions of HFPO and PO are scarce in the literature. However, a theoretical study by Yu et al. using density functional theory (DFT) provides a quantitative comparison of the activation barriers for the ring-opening of HFPO and PO with a fluoride ion (F⁻) as the nucleophile.[6]
| Reaction | Attacking Carbon | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |
| HFPO + F⁻ | β-carbon (more hindered) | 7.6 |
| HFPO + F⁻ | α-carbon (less hindered) | 11.5 |
| PO + F⁻ | α-carbon (less hindered) | 24.1 |
| PO + F⁻ | β-carbon (more hindered) | 27.0 |
These computational results highlight two key points:
-
Higher Reactivity of HFPO: The activation barriers for the ring-opening of HFPO are significantly lower than those for PO, indicating that HFPO is substantially more reactive towards nucleophilic attack by fluoride.[6]
-
Confirmation of Regioselectivity: The calculations confirm the experimentally observed regioselectivity. For HFPO, attack at the more hindered β-carbon has a lower activation barrier by 3.9 kcal/mol.[6] For PO, attack at the less hindered α-carbon is favored by 2.9 kcal/mol.[6]
The study attributes the abnormal regioselectivity of HFPO to the strengthening of the Cα-O bond due to negative hyperconjugation between the oxygen lone pair and the antibonding orbitals of the C-F bonds.[6]
Experimental Observations of Reactivity
While direct comparative kinetic data is lacking, individual studies on the reactivity of HFPO and PO support the general trends predicted by the theoretical study.
-
Propylene Oxide: The kinetics of PO hydration and its reaction with hydroxyl radicals have been studied, with reported rate constants for specific conditions. For example, the rate constant for the reaction of PO with the hydroxyl radical is approximately 5.20 x 10⁻¹³ cm³/molecule·s.
-
This compound: HFPO is known to react readily with a variety of nucleophiles. For instance, its methanolysis yields methyl trifluoropyruvate.[3] It also undergoes fluoride-catalyzed polymerization to form perfluoropolyethers like Krytox™.[3]
Experimental Protocols
Propylene Oxide Ring-Opening with Aniline
This procedure describes the synthesis of β-amino alcohols from the reaction of propylene oxide with aniline, catalyzed by lithium bromide.
Materials:
-
Aniline (461.74 g)
-
Lithium bromide (2.2 g)
-
Propylene oxide (820.96 g)
-
Nitrogen atmosphere
-
Reactor equipped with heating, stirring, and pressure control
Procedure:
-
Charge the reactor with aniline and lithium bromide under a nitrogen atmosphere.
-
Heat the mixture to approximately 80 °C under a nitrogen pressure of 4.44 atm.
-
Introduce propylene oxide to the reaction mixture.
-
Heat the reaction mixture to 125 °C under a pressure of 7.65 atm and maintain for 3 hours with stirring.
-
Continue stirring at 125 °C for an additional 2.5 hours.
-
Remove excess propylene oxide by increasing the temperature to 130 °C and reducing the pressure to 0.75 atm for 1 hour.
-
The resulting product mixture can be purified by silica gel column chromatography.
Methanolysis of this compound
The reaction of HFPO with methanol is reported to yield methyl trifluoropyruvate.[3] While a detailed experimental protocol is not provided in the cited literature, a general procedure can be inferred.
Reactants:
-
This compound
-
Methanol
General Reaction: CF₃CFCF₂O + 2 CH₃OH → CF₃C(O)CO₂Me + CH₃F + 2 HF[3]
Inferred Procedure: A solution of methanol would likely be cooled, and gaseous this compound would be bubbled through it. The reaction may require a catalyst and is expected to be exothermic. The progress of the reaction would be monitored by techniques such as ¹⁹F NMR spectroscopy. Purification would likely involve distillation to separate the product from the solvent and byproducts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow for studying epoxide ring-opening reactions.
Caption: Comparative Ring-Opening Reaction Pathways of PO and HFPO.
Caption: General Experimental Workflow for Kinetic Analysis of Epoxide Ring-Opening.
Conclusion
This compound exhibits significantly different reactivity compared to its non-fluorinated analog, propylene oxide. The strong electron-withdrawing nature of the fluorine substituents in HFPO enhances the electrophilicity of the epoxide ring, leading to a higher overall reactivity towards nucleophiles. This is supported by theoretical calculations showing lower activation energy barriers for the ring-opening of HFPO compared to PO.[6] Furthermore, the regioselectivity of nucleophilic attack is reversed, with HFPO favoring attack at the more substituted carbon. These fundamental differences in reactivity are critical for chemists and material scientists to consider when designing synthetic routes and developing new materials based on these important epoxide building blocks. Further experimental studies are warranted to provide a more comprehensive quantitative comparison of the reaction kinetics of these two compounds with a wider range of nucleophiles.
References
- 1. Hydrogen bonding-catalysed alcoholysis of propylene oxide at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chemours.com [chemours.com]
- 5. Propylene Oxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation of HFPO Polymerization Kinetics Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of kinetic models for the polymerization of hexafluoropropylene oxide (HFPO). It is intended for researchers and professionals seeking to understand and validate kinetic models for this process, which is crucial for controlling polymer properties and optimizing reaction conditions. This document outlines the predominant kinetic model, alternative theoretical frameworks, and the experimental protocols necessary for model validation.
Predominant Kinetic Model: Anionic Ring-Opening Polymerization (AROP)
The most widely accepted mechanism for HFPO polymerization is anionic ring-opening polymerization (AROP), typically initiated by alkali metal fluorides such as cesium fluoride (CsF) or potassium fluoride (KF).[1] A general understanding of the kinetics and mechanism has been established through various studies.[2]
The polymerization process can be described by the following key steps:
-
Initiation: The fluoride ion (F⁻) from the catalyst attacks the central carbon atom of the HFPO monomer, leading to the ring-opening and the formation of a perfluoroalkoxide anion.
-
Propagation: The newly formed alkoxide anion attacks another HFPO monomer, propagating the polymer chain.
-
Chain Transfer: Chain transfer reactions can also occur, which influence the molecular weight of the resulting polymer. These reactions are highly sensitive to the reaction conditions.[2]
A kinetic study has proposed a tentative mechanism that suggests a "living" nature for the polymerization of HFPO when using a KF/tetraglyme catalytic system.[1]
Comparative Kinetic Data
Obtaining precise and universally applicable kinetic parameters for HFPO polymerization is challenging due to the significant influence of reaction conditions such as temperature, solvent, and catalyst system. Different alkali metal fluorides exhibit varying catalytic activities. For instance, the sodium fluoride (NaF)/tetraglyme system tends to produce only the monoadduct, whereas cesium fluoride (CsF)/tetraglyme leads to oligomeric products, and potassium fluoride (KF)/tetraglyme can yield higher molecular weight polymers.[1]
| Catalyst System | Solvent | Temperature (°C) | Observed Outcome | Key Findings & Citations |
| NaF / Tetraglyme | - | Various | Monoadduct (CF₃CF₂CO₂CH₃ after derivatization) | Primarily initiation, limited propagation.[1] |
| CsF / Tetraglyme | - | Various | Oligomeric product (DPn < 5) | Higher activity than NaF, but still limited propagation under some conditions.[1] |
| KF / Tetraglyme | 1,1,1,3,3-pentafluorobutane or 1,3-bis(trifluoromethyl)benzene | 0 | Higher molar mass polymers (Mn = 2500-3500 g/mol ) | "Living" polymerization characteristics observed.[1] |
| CsF | Acetonitrile | Room Temp. | Successful initiation | Neat and other solvent-free attempts were unsuccessful.[3] |
DPn: Number-average degree of polymerization Mn: Number-average molecular weight
Alternative Kinetic Models and Theoretical Considerations
While the AROP model is prevalent, other theoretical frameworks and computational studies provide deeper insights and potential alternative kinetic descriptions.
Density Functional Theory (DFT) Studies: DFT calculations have been employed to investigate the ring-opening reaction of HFPO. These studies have shed light on the regioselectivity of the nucleophilic attack, revealing that the attack on the more sterically hindered central carbon is energetically favorable due to a lower destabilizing distortion energy required to reach the transition state.[4]
Alternative Epoxide Polymerization Models: The broader field of epoxide polymerization offers alternative kinetic models that could be adapted to HFPO. These include models that consider:
-
Aggregated Ion Pairs: The nature of the propagating species can be complex, potentially involving ion pairs and their aggregates, which can influence the reaction kinetics.
-
Monomer Activation Mechanism: In some systems, the polymerization proceeds through the activation of the monomer by the initiator or catalyst.[5]
-
Lewis Acid Catalysis: The presence of Lewis acids can significantly alter the reaction pathway and kinetics of epoxide polymerization.[5]
A comparative study on the AROP of various epoxide monomers using a phosphazene base as a catalyst revealed that the polymerization follows first-order kinetics with respect to the monomer, and the reactivity is highly dependent on the substituent on the oxirane ring.[6]
Experimental Protocols for Kinetic Model Validation
Accurate validation of any kinetic model requires robust experimental data. The following protocols outline the key experimental techniques used to monitor HFPO polymerization and characterize the resulting polymers.
Monitoring Polymerization Kinetics
In-situ 19F NMR Spectroscopy:
-
Objective: To monitor the consumption of the HFPO monomer and the formation of the polymer in real-time.
-
Methodology:
-
The polymerization reaction is carried out directly within an NMR tube suitable for the reaction conditions (pressure and temperature).
-
A benchtop or high-field NMR spectrometer equipped with a fluorine probe is used.[6]
-
19F NMR spectra are acquired at regular intervals throughout the reaction.
-
The disappearance of the characteristic signals of the HFPO monomer and the appearance of new signals corresponding to the repeating units of the polymer are integrated.
-
The monomer conversion is calculated as a function of time, providing the data needed to determine the reaction rate.
-
-
Advantages: Provides real-time, non-invasive monitoring of the reaction. The large chemical shift dispersion in 19F NMR minimizes signal overlap.[6]
Polymer Characterization for Kinetic Validation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS):
-
Objective: To determine the absolute molecular weight (Mn, Mw) and the molecular weight distribution (polydispersity index, PDI) of the polymer. This information is crucial for understanding the extent of chain transfer and termination reactions.
-
Methodology:
-
A sample of the final polymer is dissolved in a suitable solvent.
-
The polymer solution is mixed with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent.
-
The mixture is spotted onto a MALDI target plate and allowed to dry.
-
The plate is inserted into the MALDI-TOF mass spectrometer.
-
The instrument irradiates the sample with a laser, causing desorption and ionization of the polymer molecules.
-
The time-of-flight of the ions is measured to determine their mass-to-charge ratio, yielding a mass spectrum that shows the distribution of polymer chain lengths.
-
-
Data Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are calculated from the mass spectrum.[7]
Gel Permeation Chromatography (GPC):
-
Objective: To determine the relative molecular weight distribution of the polymer.
-
Methodology:
-
The polymer sample is dissolved in a suitable mobile phase.
-
The solution is injected into a GPC system equipped with a series of columns packed with porous gel.
-
Larger polymer molecules elute faster than smaller ones.
-
A detector (e.g., refractive index detector) measures the concentration of the polymer as it elutes.
-
The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight.
-
-
Note: GPC provides relative molecular weights, while MALDI-TOF MS can provide absolute values.
Visualizing Workflows and Pathways
Experimental Workflow for Kinetic Study
Caption: Experimental workflow for the validation of HFPO polymerization kinetics.
Anionic Ring-Opening Polymerization Pathway
Caption: Key steps in the anionic ring-opening polymerization of HFPO.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. summit.sfu.ca [summit.sfu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 6. magritek.com [magritek.com]
- 7. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
Spectroscopic Analysis for Confirming HFPO Oligomer Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key spectroscopic techniques for the structural confirmation of hexafluoropropylene oxide (HFPO) oligomers. Understanding the distinct advantages and limitations of each method is crucial for accurate molecular characterization in research and development. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of the most suitable analytical approach.
Comparison of Spectroscopic Techniques
The structural elucidation of HFPO oligomers relies on a combination of spectroscopic techniques, each providing unique and complementary information. The three primary methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—are compared below.
Data Summary
The following tables summarize the key quantitative data obtained from each technique for the analysis of HFPO and its oligomers.
Table 1: Key ¹⁹F NMR Chemical Shifts for HFPO Monomer and Oligomers
| Functional Group | HFPO Monomer Chemical Shift (ppm, relative to CFCl₃) | Expected Oligomer Chemical Shift Range (ppm) |
| -CF₃ | -77.36 | -75 to -85 |
| -OCF(CF₃)- | -109.90 (FCb), -112.71 (FCa) | -130 to -150 |
| -CF₂-O- | Not Applicable | -80 to -95 |
Note: Chemical shifts for oligomers are approximate and can vary based on the specific oligomer structure and solvent.[1]
Table 2: Characteristic FT-IR Absorption Frequencies for HFPO Structures
| Functional Group | Wavenumber (cm⁻¹) | Bond Vibration |
| C-F | 1100 - 1400 | Stretch |
| C-O-C (ether) | 1050 - 1250 | Stretch |
| C=O (in acid fluoride end-groups) | ~1880 | Stretch |
| C=O (in carboxylic acid end-groups) | 1700 - 1725 | Stretch |
Table 3: Common Mass Spectrometry Fragments of HFPO Dimer Acid (GenX) [2]
| m/z | Fragment Identity |
| 329 | [M-H]⁻ (deprotonated molecular ion) |
| 285 | [M-H-CO₂]⁻ |
| 185 | [C₃F₇O]⁻ |
| 169 | [C₃F₇]⁻ |
| 119 | [C₂F₅]⁻ |
Experimental Protocols
Detailed methodologies for the primary spectroscopic techniques are provided below.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a powerful tool for the structural elucidation of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3] It provides detailed information about the chemical environment of each fluorine atom, enabling the differentiation of repeating units and end-groups.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the HFPO oligomer sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for routine analysis.
-
Spectral Width: A wide spectral width is necessary to encompass the large chemical shift range of fluorine (~200 ppm).
-
Relaxation Delay: A relaxation delay of 5-10 seconds should be used to ensure full relaxation of the ¹⁹F nuclei for accurate quantification.
-
Number of Scans: Signal-to-noise ratio can be improved by increasing the number of scans.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Reference the spectrum to an internal or external standard (e.g., CFCl₃ at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. For HFPO oligomers, it is particularly useful for confirming the presence of C-F and C-O-C (ether) bonds, which form the backbone of the oligomer, as well as identifying end-groups such as carboxylic acids or acid fluorides.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the neat HFPO oligomer sample (liquid or solid) directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[4][5]
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for identifying and quantifying HFPO oligomers. It provides molecular weight information and, through fragmentation analysis, details about the oligomer's structure.
Methodology:
-
Sample Preparation: Dissolve a small amount of the HFPO oligomer sample in a suitable solvent (e.g., methanol, acetonitrile) and dilute to an appropriate concentration (ng/mL to µg/mL range).
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate or ammonium hydroxide to improve ionization.[6]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is most common for the analysis of acidic HFPO oligomers.[2]
-
Mass Analyzer: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Orbitrap, TOF) can be used.
-
MS Scan: Acquire full scan mass spectra to identify the molecular ions of the different oligomers.
-
MS/MS Scan: Select the precursor ion of a specific oligomer and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.[2]
-
-
Data Analysis: Identify oligomers based on their retention time and mass-to-charge ratio (m/z). Analyze the fragmentation patterns to confirm the structure.
Visualizing Workflows and Relationships
Experimental Workflows
Caption: Experimental workflows for NMR, FT-IR, and LC-MS/MS analysis of HFPO oligomers.
Logical Relationship for Structural Confirmation
Caption: Logical flow for the comprehensive structural confirmation of HFPO oligomers.
References
- 1. notes.fluorine1.ru [notes.fluorine1.ru]
- 2. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Catalysts for Hexafluoropropylene Oxide (HFPO) Polymerization
For researchers, scientists, and professionals in drug development, the synthesis of high-performance fluoropolymers is a critical area of study. The polymerization of hexafluoropropylene oxide (HFPO) to produce perfluoropolyethers (PFPEs) is of particular interest due to the exceptional properties of these polymers, including high thermal stability and chemical inertness. The choice of catalyst is a pivotal factor in controlling the polymerization process and the final properties of the polymer. This guide provides a comparative study of common catalysts used for HFPO polymerization, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and development needs.
The anionic ring-opening polymerization of HFPO is the most prevalent method for synthesizing PFPEs. This process is typically initiated by a nucleophilic attack on the epoxide ring of the HFPO monomer. Various catalysts have been employed to facilitate this reaction, with alkali metal fluorides and perfluorinated alkoxides being the most extensively studied. The performance of these catalysts can vary significantly in terms of polymer molecular weight, molecular weight distribution, and reaction efficiency.
Comparative Performance of HFPO Polymerization Catalysts
The selection of a catalyst has a profound impact on the molecular weight and degree of polymerization of the resulting poly(HFPO). The following table summarizes the performance of common catalysts based on available experimental data.
| Catalyst System | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Degree of Polymerization (DPn) & Notes |
| Sodium Fluoride (NaF) / Tetraglyme | Not Applicable | Not Applicable | Not Applicable | Exclusively yields a monoadduct[1]. |
| Cesium Fluoride (CsF) / Tetraglyme | Oligomeric | Up to 14,800 under optimized conditions[2][3] | Data not readily available | Typically produces oligomers with DPn < 5[1][2]. High molecular weight achievable with optimized monomer feeding and temperature control[2][3]. |
| Potassium Fluoride (KF) / Tetraglyme | 2,500 - 3,500[1] | Data not readily available | Data not readily available | Can produce higher molar mass polymers compared to CsF under certain conditions[1]. |
| Perfluorinated Cesium Alkoxide Initiators | Variable | Variable | Data not readily available | Allows for careful control of reaction conditions to synthesize difunctional poly(HFPO)[2]. The structure of the alkoxide initiator influences polymer length and chain transfer[4][5]. |
Note: The Turnover Frequency (TOF), a measure of catalyst activity, is not widely reported for these specific HFPO polymerization systems in the reviewed literature. The performance of these catalysts is highly dependent on reaction conditions such as temperature, solvent, and monomer addition rate.
Experimental Protocols
The following is a generalized methodology for the anionic ring-opening polymerization of HFPO, based on common experimental practices.
Materials:
-
This compound (HFPO) monomer (high purity)
-
Catalyst: Cesium Fluoride (CsF), Potassium Fluoride (KF), or a pre-formed perfluorinated cesium alkoxide initiator
-
Solvent: Anhydrous aprotic polar solvent such as tetraglyme or a perfluorinated solvent
-
Inert gas: Argon or Nitrogen
-
Quenching agent: Methanol
-
Washing agent: Deionized water
Procedure:
-
Catalyst Preparation: In a dry, inert atmosphere glovebox or Schlenk line, the catalyst (e.g., CsF) and anhydrous solvent (e.g., tetraglyme) are charged into a pre-dried reaction vessel equipped with a magnetic stirrer and a cooling system. The mixture is stirred to ensure good dispersion of the catalyst.
-
Initiator Formation (for alkali metal fluorides): The fluoride salt is allowed to react with a small amount of HFPO monomer at a controlled temperature to form the initiating alkoxide species in situ.
-
Polymerization: The reactor is cooled to the desired reaction temperature (e.g., 0 °C for KF). The HFPO monomer is then fed into the reactor at a controlled rate. The reaction temperature is carefully maintained throughout the polymerization process.
-
Termination: Upon completion of the reaction, the polymerization is terminated by the addition of a quenching agent, such as methanol.
-
Work-up and Purification: The resulting polymer solution is washed multiple times with deionized water to remove the solvent, unreacted monomer, and catalyst residues. The purified polymer is then dried under vacuum to a constant weight.
-
Characterization: The molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer are determined by Gel Permeation Chromatography (GPC). The chemical structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow and Signaling Pathway Visualization
To facilitate a systematic approach to catalyst comparison, the following workflow diagram illustrates the key steps involved in a comparative study of catalysts for HFPO polymerization.
Caption: Workflow for a comparative study of HFPO polymerization catalysts.
The signaling pathway for the anionic ring-opening polymerization of HFPO initiated by a fluoride ion is depicted below.
Caption: Anionic ring-opening polymerization of HFPO initiated by a fluoride ion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aryl-based perfluoroalkoxides: How length and branching of the fluorinated initiator Influences the polymerization of hexafluoropropylene xxide (HFPO) [summit.sfu.ca]
- 5. summit.sfu.ca [summit.sfu.ca]
A Comparative Guide to Assessing the Purity of Synthesized Hexafluoropropylene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized hexafluoropropylene oxide (HFPO). The accurate determination of HFPO purity is critical, as impurities can significantly impact reaction yields, polymer properties, and the safety profile of downstream products. This document outlines detailed experimental protocols for Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, presents a comparative analysis of their performance, and includes illustrative experimental data to guide researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice of analytical technique for purity assessment of HFPO depends on the specific requirements of the analysis, such as the need for quantitation of known impurities, identification of unknown byproducts, or a highly accurate determination of the absolute purity of the bulk material.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is a robust and reliable method for quantifying known volatile impurities, particularly the common precursor, hexafluoropropene (HFP).[1] GC-FID offers excellent quantitative accuracy and precision when calibrated with appropriate reference standards. However, it does not provide structural information for the identification of unknown impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is the method of choice for identifying unknown volatile and semi-volatile impurities in synthesized HFPO. The mass spectrum of each separated component provides a molecular fingerprint that can be used for structural elucidation.[1]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful technique for both qualitative and quantitative analysis of fluorinated compounds like HFPO. It provides detailed structural information and can be used to identify and quantify the main component and any fluorine-containing impurities without the need for specific reference standards for each impurity. Quantitative ¹⁹F NMR (qNMR) can provide a highly accurate measure of the absolute purity of the HFPO.
Data Presentation
The following table summarizes illustrative results from the analysis of a high-purity commercial HFPO sample and a hypothetical lower-purity synthesized HFPO sample using GC-FID, GC-MS, and ¹⁹F NMR. This comparison highlights the strengths of each technique in different scenarios.
| Analyte | High-Purity HFPO Sample | Illustrative Low-Purity HFPO Sample |
| GC-FID (Area %) | GC-MS (TIC Area %) | |
| This compound (HFPO) | 99.85 | 99.83 |
| Hexafluoropropene (HFP) | 0.12 | 0.13 |
| Hexafluoroacetone (HFA) | Not Detected | 0.02 |
| Unknown Impurity 1 | Not Detected | 0.01 (Identified as a structural isomer) |
| Unknown Impurity 2 | Not Detected | Not Detected |
Experimental Workflow
The logical workflow for a comprehensive purity assessment of synthesized HFPO involves a multi-step process, starting from sample preparation and leading to the final purity report. The following diagram illustrates this workflow.
Caption: Workflow for the purity assessment of synthesized HFPO.
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is designed for the quantitative analysis of volatile impurities in HFPO.
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: Restek RTX-1 (105m x 0.32mm x 3 µm) or equivalent.[1]
-
-
Sample Preparation:
-
GC-FID Conditions:
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the area percent for each component.
-
For accurate weight percent determination, apply response factors for known impurities relative to HFPO. The signal produced by GC-FID analysis can be adjusted for heteroatom effects to account for weight %, by using the molecular formulas for HFPO and the impurity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and quantification of volatile impurities in HFPO.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column: Same as for GC-FID.
-
-
Sample Preparation:
-
Same as for GC-FID.[1]
-
-
GC-MS Conditions:
-
Data Analysis:
-
Obtain the total ion chromatogram (TIC) and integrate the peak areas.
-
For each peak, obtain the mass spectrum.
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities based on their peak areas in the TIC, using a reference standard if available for higher accuracy.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the qualitative and quantitative analysis of HFPO and fluorine-containing impurities.
-
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz) equipped with a suitable probe.[1]
-
-
Sample Preparation:
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Reference: Fluorotrichloromethane (CFCl₃) at 0.00 ppm.[1]
-
Acquire the spectrum with appropriate pulse parameters to ensure quantitative results (e.g., sufficient relaxation delay).
-
-
Data Analysis:
-
Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to HFPO and any impurities.
-
Calculate the mole percent of each component based on the integral values and the number of fluorine atoms contributing to each signal. The purity of HFPO can be determined by comparing the integral of the HFPO signals to the sum of all fluorine-containing signals.
-
References
A Comparative Analysis of the Toxicological Profiles of HFPO Derivatives and PFOA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity profiles of hexafluoropropylene oxide (HFPO) derivatives, such as GenX (HFPO-dimer acid), and perfluorooctanoic acid (PFOA). This information is crucial for researchers and professionals in drug development and environmental science to understand the potential risks associated with these compounds and to inform the development of safer alternatives.
Executive Summary
Perfluorooctanoic acid (PFOA) has been a widely used industrial chemical, but its persistence, bioaccumulation, and toxicity have led to its phasing out and replacement with other fluorinated compounds, including various this compound (HFPO) derivatives. This guide synthesizes experimental data to compare the toxicological profiles of these next-generation compounds with the legacy PFOA. The data indicate that while HFPO derivatives may exhibit lower bioaccumulation potential, they can elicit similar toxic effects, often through shared molecular mechanisms.
Comparative Toxicity Data
The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the toxic effects of PFOA and HFPO derivatives.
Table 1: Acute and Developmental Toxicity
| Compound | Species | Endpoint | Value | Reference |
| PFOA | Zebrafish (Danio rerio) | 96-hour LC50 | 82 µM | [1] |
| HFPO-DA (GenX) | Zebrafish (Danio rerio) | 96-hour LC50 | 170 µM | [1] |
| PFOA | Zebrafish (Danio rerio) | Developmental Toxicity (Malformations) | Observed at various concentrations | [2][3] |
| HFPO-DA (GenX) | Zebrafish (Danio rerio) | Developmental Toxicity (Malformations) | Negative for toxicity in some studies | [2] |
| PFOA | Rat (Sprague-Dawley) | Oral LD50 | <1000 mg/kg | [4] |
| HFPO-DA (GenX) | Rat (Sprague-Dawley) | Oral LD50 | 1730 mg/kg (male), 1750 mg/kg (female) | [4] |
Table 2: Hepatotoxicity and Metabolic Effects
| Compound | Species/Model | Endpoint | Observation | Reference |
| PFOA | Mouse (CD-1) | Relative Liver Weight | Significant increase | [5] |
| HFPO-DA (GenX) | Mouse (CD-1) | Relative Liver Weight | Significant increase | [5] |
| PFOA | Humanized Mice | Serum Cholesterol | No significant change | [6] |
| HFPO-DA (GenX) | Humanized Mice | Serum LDL/VLDL | Significant elevation | [6] |
| PFOA | Mouse | Hepatic Triglycerides | Increased (PPARα-dependent) | [7] |
| HFPO-DA (GenX) | Mouse | Hepatic Triglycerides | Increased (entirely PPARα-dependent) | [7] |
Table 3: In Vitro Receptor Activation
| Compound | Assay | Receptor | Activity | Reference |
| PFOA | Transactivation Assay | Human PPARα | Agonist | [4][8] |
| HFPO-DA (GenX) | Transactivation Assay | Human PPARα | Agonist | [4] |
| PFOA | Transactivation Assay | Human PPARγ | Weak Agonist | [4] |
| HFPO-DA (GenX) | Transactivation Assay | Human PPARγ | Weak Agonist | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Zebrafish Developmental Toxicity Assay (OECD TG 236)
The zebrafish embryo acute toxicity (FET) test is a standardized method to determine the acute toxicity of chemicals on the embryonic stages of fish.[2][9][10][11]
-
Test Organism: Zebrafish (Danio rerio) embryos.
-
Exposure Period: 96 hours.
-
Test Conditions: Newly fertilized eggs are placed in multi-well plates containing the test substance at various concentrations.
-
Endpoints: Lethality is assessed at 24, 48, 72, and 96 hours based on four apical observations: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.[9]
-
Data Analysis: The Lethal Concentration 50 (LC50) is calculated, representing the concentration of the test substance that is lethal to 50% of the embryos.
Rodent 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)
This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 28 days.[1][3][4][12][13]
-
Test Organism: Typically rats (e.g., Sprague-Dawley or C57BL/6J mice).
-
Administration: The test substance is administered orally by gavage or in the diet/drinking water daily for 28 days.
-
Dose Groups: At least three dose levels of the test substance and a control group are used.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements.
-
Terminal Procedures: At the end of the study, blood is collected for hematology and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined for gross pathology. Histopathological examination of selected organs is conducted.
-
Endpoints: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and identification of target organs.
In Vitro PPARα Transactivation Assay
This assay is used to determine if a substance can activate the peroxisome proliferator-activated receptor alpha (PPARα), a key nuclear receptor involved in lipid metabolism and a known target of PFOA and its derivatives.[4][14][15][16][17]
-
Cell Line: A suitable mammalian cell line (e.g., COS-1 or HepG2) is used.
-
Transfection: Cells are transiently transfected with two plasmids: one containing a PPARα expression vector and another containing a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE).
-
Exposure: Transfected cells are exposed to various concentrations of the test substance for a specified period (e.g., 24 hours).
-
Measurement: The activity of the reporter gene (e.g., luciferase activity) is measured. An increase in reporter gene activity indicates activation of PPARα.
-
Data Analysis: The results are typically expressed as fold induction over the vehicle control, and an EC50 value (the concentration that causes 50% of the maximal response) can be calculated.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is a sensitive technique used to measure changes in the expression of specific genes in response to chemical exposure.[18][19][20][21][22]
-
RNA Extraction: Total RNA is isolated from cells or tissues exposed to the test substance.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: The cDNA is then used as a template in a PCR reaction with primers specific for the target gene and a reference (housekeeping) gene. The amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target gene is calculated using methods such as the ΔΔCt or the Pfaffl method, after normalization to the reference gene.[19][20]
Signaling Pathways and Molecular Mechanisms
The toxicity of both PFOA and HFPO derivatives is often mediated through the activation of nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα).
PPARα Signaling Pathway
Activation of PPARα by PFOA or HFPO derivatives leads to a cascade of events that alter gene expression and cellular function, particularly in the liver.
Caption: PPARα signaling pathway activation by PFOA and HFPO derivatives.
Experimental Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the toxicity of a chemical compound using a combination of in vivo and in vitro methods.
Caption: A generalized experimental workflow for toxicity assessment.
Conclusion
The available evidence suggests that while HFPO derivatives like GenX may have a shorter biological half-life and lower bioaccumulation potential compared to PFOA, they are not necessarily safer alternatives.[9] Many studies indicate that HFPO derivatives can induce a similar spectrum of toxic effects, including hepatotoxicity and developmental toxicity, often through the same molecular mechanisms involving PPARα activation.[5][7] Therefore, a thorough toxicological evaluation of any new replacement compound is imperative before its widespread industrial use. Further research is needed to fully understand the long-term health effects of exposure to HFPO derivatives and other PFOA alternatives.
References
- 1. oecd.org [oecd.org]
- 2. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. oecd.org [oecd.org]
- 4. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 5. dspace.onu.edu.ua [dspace.onu.edu.ua]
- 6. Identifying Human Specific Adverse Outcome Pathways of Per- and Polyfluoroalkyl Substances Using Liver-Chimeric Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional pathways linked to fetal and maternal hepatic dysfunction caused by gestational exposure to perfluorooctanoic acid (PFOA) or this compound-dimer acid (HFPO-DA or GenX) in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. wko.at [wko.at]
- 12. ecetoc.org [ecetoc.org]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. bioscience.co.uk [bioscience.co.uk]
- 17. raybiotech.com [raybiotech.com]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. gene-quantification.de [gene-quantification.de]
- 21. A Method for Quantitative Analysis of Standard and High-Throughput qPCR Expression Data Based on Input Sample Quantity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
A Comparative Guide to High-Performance Perfluoropolyether (PFPE) Lubricants: Krytox™ vs. Other Leading Alternatives
For researchers, scientists, and drug development professionals seeking optimal lubrication solutions in demanding environments, perfluoropolyethers (PFPEs) represent the pinnacle of performance. Their inherent chemical inertness, exceptional thermal stability, and wide operating temperature ranges make them indispensable in critical applications. This guide provides an objective comparison of Krytox™, a prominent brand of PFPE lubricants, with other leading alternatives such as Fomblin® and Demnum™, supported by experimental data and detailed methodologies.
Perfluoropolyethers are a class of synthetic fluorinated fluids renowned for their stability and durability where conventional lubricants fail.[1] This guide focuses on a comparative analysis of key performance characteristics to aid in the selection of the most suitable PFPE lubricant for specific research and development applications.
Performance Data Summary
The following table summarizes the key performance indicators for various grades of Krytox™, Fomblin®, and Demnum™ PFPE lubricants. The data has been compiled from various technical datasheets and research publications.
| Property | Krytox™ GPL Series | Fomblin® Y Series | Demnum™ S-Series | Test Method |
| Thermal Stability | ||||
| Max. Continuous Use Temp. (°C) | Up to 288[2] | Varies by grade | Varies by grade | - |
| Decomposition Onset (TGA, °C) | ~355 (for a typical grade)[3] | ~250 (Fomblin® Z25)[4] | - | Thermogravimetric Analysis (TGA) |
| Viscosity Properties | ||||
| Viscosity Index | 92 - 145 (for various grades)[5] | Good viscosity index[6] | 150 - 210[7] | ASTM D2270 |
| Pour Point (°C) | -60 to -30 (for various grades)[5] | -40 to -35 (for vacuum pump fluids)[8] | -75 to -53[7] | ASTM D97 |
| Chemical Resistance | ||||
| General | Inert to most chemicals, including boiling sulfuric acid and gaseous fluorine.[9] | Excellent chemical and solvent resistance.[6] | Excellent thermal and chemical stability and inertness.[7] | Immersion/Exposure Testing |
| Oxygen Compatibility | Safe for use in liquid and gaseous oxygen service.[10][11] | Suitable for oxygen handling and lubrication of oxygen pumps.[12] | High purity and cleanliness, suitable for critical applications.[13] | Various Safety Standards |
| Lubricity/Wear Protection | ||||
| Four-Ball Wear Scar (mm) | Lower wear rate in air compared to Fomblin Z and Demnum.[14] | - | Low wear rates in vacuum at high load, similar to Krytox.[14] | ASTM D4172 / D2266 |
| Grease Life (ASTM D3336, hours) | >5,000 hours at 200°C and 10,000 rpm for a general-purpose grade.[15] | - | - | ASTM D3336 |
Note: The values presented are typical and can vary significantly depending on the specific grade and formulation of the lubricant. Direct consultation of manufacturer's data sheets for the intended application is crucial.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of lubricant performance. Below are outlines of the key experimental protocols referenced in this guide.
Thermal Stability via Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of PFPE lubricants.
Methodology:
-
A small, precisely weighed sample of the PFPE oil is placed in a high-purity alumina crucible.
-
The crucible is placed in the TGA furnace.
-
The furnace is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., air or nitrogen).[16]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss begins.[17]
Viscosity Index Calculation (ASTM D2270)
Objective: To determine the effect of temperature on the viscosity of the PFPE oil. A higher viscosity index indicates a smaller change in viscosity with temperature.[16][18]
Methodology:
-
The kinematic viscosity of the lubricant is measured at two different temperatures, typically 40 °C and 100 °C, using a calibrated capillary viscometer.[10][14][18]
-
The viscosity index is then calculated from these two measurements using empirical formulas as defined in the ASTM D2270 standard.[14][18]
Chemical Resistance Evaluation
Objective: To assess the compatibility of PFPE lubricants with various chemicals.
Methodology:
-
Samples of the lubricant are exposed to a range of chemicals, including acids, bases, solvents, and process fluids.[19]
-
Exposure can be through immersion or direct contact at specified temperatures and durations.[7][19]
-
After exposure, the lubricant is visually inspected for any changes in appearance, such as discoloration or the formation of precipitates.
-
Changes in physical properties, such as viscosity or weight, are measured to quantify any degradation.
-
The test materials (e.g., metals, elastomers) in contact with the lubricant are also examined for any signs of corrosion, swelling, or degradation.[7]
Lubricity and Wear Protection (Four-Ball Method)
Objective: To evaluate the anti-wear properties and load-carrying capacity of the lubricants.[20][21]
Methodology:
-
The four-ball tester consists of three stationary steel balls held in a cup, with a fourth ball rotated on top of them under a specified load, speed, and temperature.[22]
-
The lubricant being tested is added to the cup to lubricate the contact points.
-
After a set duration, the test is stopped, and the wear scars on the three stationary balls are measured using a microscope.
-
A smaller wear scar diameter indicates better anti-wear performance.[22] The load at which welding of the balls occurs can also be determined to assess extreme pressure properties.
Visualizing Experimental and Decision-Making Processes
To further clarify the methodologies and selection criteria, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for PFPE lubricant evaluation.
Caption: Decision pathway for selecting a PFPE lubricant.
Conclusion
The selection of an appropriate PFPE lubricant is a critical decision that can significantly impact the reliability and longevity of sensitive equipment in research and development settings. While Krytox™, Fomblin®, and Demnum™ all offer exceptional performance characteristics inherent to PFPEs, they exhibit nuanced differences in thermal stability, viscosity index, and tribological behavior under specific conditions.
Krytox™ lubricants, for instance, have demonstrated superior performance in terms of lower wear rates in air and extended grease life in high-temperature bearing tests.[14][15] Fomblin® and Demnum™ also provide excellent performance, with Demnum™ showing a particularly high viscosity index across its S-series grades.[7] The choice between these leading brands should be guided by a thorough evaluation of the specific application's demands, with careful consideration of the quantitative data presented in this guide. The provided experimental protocols offer a framework for in-house validation or for specifying testing requirements to external laboratories.
References
- 1. Krytox - Wikipedia [en.wikipedia.org]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. mdpi.com [mdpi.com]
- 4. krytox.com [krytox.com]
- 5. [PDF] SPIRAL ORBIT TRIBOMETER ASSESSMENT OF SPACE LUBRICANTS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cambridgemillproducts.com [cambridgemillproducts.com]
- 8. krytox.com [krytox.com]
- 9. Chemours - Krytox Lubricants [pages.chemours.com]
- 10. krytox.com [krytox.com]
- 11. krytox.com [krytox.com]
- 12. esmats.eu [esmats.eu]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. krytox.com [krytox.com]
- 15. researchgate.net [researchgate.net]
- 16. support.newgatesimms.com [support.newgatesimms.com]
- 17. Aerospace Applications for PFPE Lubricants » DGE [dge-europe.com]
- 18. atslab.com [atslab.com]
- 19. m.youtube.com [m.youtube.com]
- 20. xray.greyb.com [xray.greyb.com]
- 21. engineering.purdue.edu [engineering.purdue.edu]
- 22. mavom.nl [mavom.nl]
A Comparative Guide to Analytical Method Validation for HFPO Quantification in Water
The quantification of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as GenX, a replacement for perfluorooctanoic acid (PFOA), in water matrices is critical for environmental monitoring and human health risk assessment.[1][2][3] This guide provides a comparative overview of validated analytical methods for the determination of HFPO-DA in water, with a focus on experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting and implementing appropriate analytical strategies.
The primary analytical technique for HFPO-DA quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS), often preceded by solid-phase extraction (SPE) for sample pre-concentration and matrix cleanup.[1][2][3] Several methods have been developed and validated, with the United States Environmental Protection Agency (US EPA) Method 537.1 being a key reference for drinking water analysis.[1][4]
Comparative Performance of Analytical Methods
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes key validation parameters for HFPO-DA quantification in water from various studies, providing a basis for comparison.
| Method Reference | Sample Matrix | Sample Preparation | Analytical Technique | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Precision (RSD %) |
| US EPA Method 537.1[1][5] | Drinking Water | SPE (Oasis WAX) | LC-MS/MS | 2.7 | 4.0 | 70-130 | <20 |
| McCord et al. (2018)[6] | Surface Water, Drinking Water, Wastewater | SPE | LC-MS/MS | Not Reported | Not Reported | 90-116 | 10-28 |
| Restek Application Note[7] | Tap Water, River Water, Groundwater, Effluent Water | Direct Injection | LC-MS/MS | 5.0 (lowest calibration level) | Not Reported | 80-120 | <15 |
| Shimadzu White Paper[8] | Environmental Waters | Methanol Dilution & Direct Injection | LC-MS/MS | 0.6-5.4 | Not Reported | 84-113 | Not Reported |
LOD : Limit of Detection; LOQ : Limit of Quantification; RSD : Relative Standard Deviation
Detailed Experimental Protocols
Accurate and reproducible quantification of HFPO-DA relies on meticulous adherence to validated experimental protocols. Below are detailed methodologies for the key steps in the analytical workflow.
1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is a crucial step for isolating and concentrating HFPO-DA from water samples, thereby enhancing method sensitivity. The use of a weak anion exchange (WAX) sorbent is common.
-
Materials:
-
Oasis WAX SPE cartridges
-
Methanol
-
Ammonium hydroxide (NH₄OH)
-
Formic acid
-
Ultrapure water
-
-
Procedure:
-
Cartridge Conditioning: Condition the Oasis WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load 250-500 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of a solution containing a low percentage of organic solvent (e.g., 25 mM sodium acetate buffer) to remove interfering substances.[1]
-
Elution: Elute the retained HFPO-DA from the cartridge using 4-8 mL of a basic methanolic solution (e.g., 0.1-0.3% NH₄OH in methanol).[1]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent, typically the initial mobile phase of the LC separation.[1]
-
2. Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high selectivity and sensitivity required for the quantification of HFPO-DA at low concentrations.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem quadrupole mass spectrometer (QqQ) with an electrospray ionization (ESI) source[1]
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., 3.0 mm x 50 mm, 1.8 µm) is commonly used.[5]
-
Mobile Phase A: Aqueous solution with a modifier, such as 20 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Organic solvent, typically methanol or acetonitrile.
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute HFPO-DA.
-
Flow Rate: Typical flow rates range from 0.3 to 0.5 mL/min.
-
-
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).[1]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1]
-
MRM Transitions: The precursor ion for HFPO-DA is typically [M-H]⁻ at m/z 329. The most common product ions result from the loss of CO₂ (m/z 285) and cleavage of the ether bond (m/z 185 and 169).[9] A common transition for quantification is 329 -> 285.
-
Analytical Workflow Visualization
The following diagram illustrates the typical workflow for the analytical method validation of HFPO-DA quantification in water.
Caption: Workflow for HFPO quantification in water.
This guide provides a foundational understanding of the analytical methodologies for HFPO-DA quantification in water. For specific applications, it is essential to perform in-house method validation to ensure the chosen method meets the required performance criteria for the specific water matrix being analyzed.
References
- 1. Analysis of this compound-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pfascentral.org [pfascentral.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Validation of quantitative measurements and semi-quantitative estimates of emerging perfluoroethercarboxylic acids (PFECAs) and hexfluoroprolyene oxide acids (HFPOAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientistlive.com [scientistlive.com]
- 8. lcms.cz [lcms.cz]
- 9. Toxicity assessment of this compound-dimer acid on morphology, heart physiology, and gene expression during zebrafish (Danio rerio) development - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Showdown: A Comparative Guide to Hexafluoropropylene Oxide Ring-Opening Reactions
For researchers, scientists, and professionals in drug development, understanding the nuances of hexafluoropropylene oxide (HFPO) ring-opening reactions is critical for the synthesis of complex fluorinated molecules. This guide provides a mechanistic comparison of these reactions, supported by experimental data, to illuminate the factors governing their outcomes.
The ring-opening of the strained three-membered ether ring in this compound (HFPO) is a versatile transformation in organofluorine chemistry. However, unlike typical epoxides, the regioselectivity of this process is anomalous. Nucleophilic attack predominantly occurs at the more sterically hindered tertiary carbon atom of the epoxide. This "abnormal" regioselectivity is a consequence of the strong electron-withdrawing nature of the trifluoromethyl group, which significantly influences the electronic properties of the epoxide ring.
Theoretical studies, including density functional theory (DFT) calculations, have provided substantial insight into this phenomenon. The preferential attack at the more substituted carbon is attributed to a combination of factors, including the stabilization of the developing negative charge at the oxygen atom and the lower destabilizing distortion energy required to reach the transition state for attack at this position.[1][2] Negative hyperconjugation between the lone pair of the epoxide oxygen atom and the antibonding C-F orbital of the adjacent CF group is also believed to play a crucial role in strengthening the C-O bond at the less substituted carbon, thus favoring attack at the more electrophilic tertiary carbon.[1][2]
This guide will delve into the practical outworking of these theoretical principles by comparing the ring-opening of HFPO with various nucleophiles under different catalytic conditions.
Comparative Analysis of Nucleophilic Ring-Opening Reactions
The reactivity and selectivity of HFPO ring-opening are highly dependent on the nature of the nucleophile and the reaction conditions. This section provides a comparative overview of common nucleophilic ring-opening reactions of HFPO.
| Nucleophile/Catalyst System | Product Type | Typical Reaction Conditions | Yield (%) | Regioselectivity (Attack at C-2) | Reference |
| Fluoride Ion (e.g., CsF, KF) | Perfluoroacyl Fluoride (initiates polymerization) | Aprotic polar solvent (e.g., diglyme, tetraglyme), Low temperature | High (for oligomerization) | >99% | [3] |
| Alkoxides (e.g., Sodium Methoxide) | 2-Alkoxy-perfluoropropionyl Fluoride/Ester | Alcohol solvent (e.g., Methanol) | Moderate to High | >99% | [4] |
| Amines (e.g., primary, secondary) | 2-Amino-perfluoropropionyl Fluoride/Amide | Aprotic solvent or neat | Moderate to High | >99% | [5] |
| Thiols | 2-Thio-perfluoropropionyl Fluoride | Base catalyst (e.g., triethylamine) in aprotic solvent | Moderate | >99% | [6] |
| Lewis Acids (e.g., SbF₅, AlCl₃) | Isomerization to Hexafluoroacetone (HFA) | Neat or in a non-coordinating solvent | High | N/A (Rearrangement) |
Note: Yields and specific conditions can vary significantly based on the specific substrate, catalyst, solvent, and temperature used. The regioselectivity consistently favors attack at the tertiary carbon (C-2) across a wide range of nucleophiles.
Mechanistic Pathways and Experimental Workflows
The diverse reactivity of HFPO can be visualized through the following mechanistic pathways and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]
- 4. youtube.com [youtube.com]
- 5. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of this compound [mdpi.com]
- 6. summit.sfu.ca [summit.sfu.ca]
Unraveling the Enigma of HFPO's Reactivity: A Guide to Theoretical and Experimental Validation
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of hexafluoropropylene oxide (HFPO) is paramount for its application in synthesizing complex fluorinated molecules. This guide provides a comprehensive comparison of the theoretical models that explain the anomalous regioselectivity of HFPO ring-opening reactions and the experimental data that validates these models.
The ring-opening of epoxides is a fundamental reaction in organic synthesis. Conventionally, under basic or nucleophilic conditions, the attacking nucleophile adds to the less sterically hindered carbon atom of the epoxide ring. However, HFPO exhibits a striking deviation from this rule. Nucleophilic attack on HFPO preferentially occurs at the more sterically hindered β-carbon, a phenomenon that has been the subject of extensive theoretical and experimental investigation.[1][2] This guide delves into the validated theoretical frameworks that rationalize this unusual reactivity and presents the experimental evidence that underpins our current understanding.
Theoretical Models of HFPO's Regioselectivity
Several theoretical models have been proposed to explain the preferential attack at the β-position of the HFPO ring. These models, supported by computational studies, primarily using Density Functional Theory (DFT), point to a combination of electronic and steric factors that govern the reaction's outcome.
1. Lower Distortion Energy of the β-Attack Transition State: The most widely accepted explanation is that the transition state for nucleophilic attack at the β-carbon has a lower destabilizing distortion energy compared to the transition state for attack at the α-carbon.[1][2] In essence, less energy is required to deform the HFPO molecule to the geometry of the transition state when the nucleophile attacks the β-carbon.
2. Negative Hyperconjugation: The strengthening of the C(α)-O bond through negative hyperconjugation is a significant contributing factor.[1][2] This interaction involves the donation of electron density from the lone pairs of the epoxide oxygen into the antibonding orbital of the adjacent C-F bonds on the α-carbon. This strengthens the C(α)-O bond, making it more difficult to break and thus disfavoring α-attack.
3. Enhanced Electrophilicity of the β-Carbon: The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the β-position increases the electrophilicity of this carbon, making it a more favorable site for nucleophilic attack.[1]
4. Steric Hindrance and Lone Pair Repulsion: While seemingly counterintuitive, the steric bulk of the -CF3 group is overcome by the aforementioned electronic factors. Additionally, repulsion between the lone pairs of the fluorine atoms on the α-carbon and the incoming nucleophile can further disfavor attack at the α-position.
The interplay of these factors is best understood through computational analysis, which can dissect the energetic contributions of each effect.
Experimental Validation
Experimental studies on the reactions of HFPO with various nucleophiles provide the ultimate validation for these theoretical models. The product distribution from these reactions, where the major product results from β-attack, consistently supports the theoretical predictions.
Quantitative Data from Experimental Studies
While many studies qualitatively confirm the β-selectivity, precise quantitative data is crucial for a rigorous comparison. The table below summarizes the theoretical predictions for the reaction of HFPO with fluoride ion and provides a framework for how experimental data would be presented.
| Nucleophile | Theoretical Model | Predicted Major Product | Predicted Product Ratio (β:α) | Experimental Product Ratio (β:α) |
| Fluoride (F⁻) | DFT Calculations | Perfluoropropionyl fluoride (from β-attack) | Favors β-attack | Predominantly β-attack product observed |
| Methoxide (CH₃O⁻) | DFT Calculations | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (from β-attack) | Favors β-attack | Predominantly β-attack product observed |
| Ammonia (NH₃) | DFT Calculations | 2,3,3,3-tetrafluoro-2-aminopropanamide (from β-attack) | Favors β-attack | Predominantly β-attack product observed |
Experimental Protocols
The following are generalized methodologies for carrying out and analyzing the ring-opening reactions of HFPO.
General Procedure for Nucleophilic Ring-Opening of HFPO
Materials:
-
This compound (HFPO) gas
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), acetonitrile, or a polar aprotic solvent)
-
Nucleophile (e.g., sodium methoxide, fluoride salt, or ammonia)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Reaction vessel equipped with a gas inlet, magnetic stirrer, and a cooling bath
Procedure:
-
A solution of the nucleophile in the anhydrous solvent is prepared in the reaction vessel under an inert atmosphere.
-
The solution is cooled to the desired reaction temperature (typically between -78 °C and room temperature).
-
HFPO gas is slowly bubbled through the solution with vigorous stirring. The flow rate and reaction time are critical parameters to control.
-
The reaction progress is monitored by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is quenched (e.g., with an acid or water).
-
The product mixture is worked up to isolate and purify the desired products. This may involve extraction, distillation, or chromatography.
Product Analysis and Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of the product mixture and identify them based on their mass-to-charge ratio. This allows for the determination of the relative abundance of the α- and β-attack products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a particularly powerful tool for characterizing fluorinated compounds. The chemical shifts and coupling constants of the fluorine atoms in the products provide unambiguous structural information, allowing for the clear differentiation between the β- and α-attack isomers. ¹H and ¹³C NMR are also used to fully characterize the products.
Visualizing the Reaction Pathway
The logical relationship between the theoretical models and the observed experimental outcome can be visualized as follows:
Caption: Logical flow from theoretical models to experimental validation of HFPO regioselectivity.
The following diagram illustrates a generalized experimental workflow for investigating HFPO's reactivity:
Caption: Generalized experimental workflow for studying HFPO ring-opening reactions.
Conclusion
The anomalous regioselectivity of HFPO ring-opening reactions is a well-documented phenomenon that is robustly explained by modern theoretical models. The convergence of computational predictions and experimental observations provides a strong foundation for understanding and predicting the behavior of this versatile fluorinated building block. For scientists engaged in the synthesis of novel fluorochemicals, a firm grasp of these principles is essential for rational reaction design and the efficient construction of complex molecular architectures. Further research providing more extensive quantitative experimental data for a wider range of nucleophiles will continue to refine and strengthen our understanding of HFPO's unique reactivity.
References
A Comparative Guide to the Degradation of HFPO-DA (GenX) and Legacy PFAS
The emergence of hexafluoropropylene oxide dimer acid (HFPO-DA), commercially known as GenX, as a replacement for legacy per- and polyfluoroalkyl substances (PFAS) like perfluorooctanoic acid (PFOA), has prompted extensive research into its environmental fate and degradability.[1][2][3] This guide provides a comparative analysis of the degradation of HFPO-DA and legacy PFAS, focusing on the efficacy of various advanced treatment technologies. The information is intended for researchers, scientists, and drug development professionals seeking to understand the persistence and remediation of these compounds.
Comparative Degradation Performance
The degradation of HFPO-DA and legacy PFAS, primarily PFOA and perfluorooctanesulfonic acid (PFOS), has been evaluated using several advanced oxidation and reduction processes. The structural differences between HFPO-DA, which contains an ether linkage, and the linear alkyl chain of PFOA and PFOS, significantly influence their degradation pathways and efficiencies.
Generally, PFOA appears to be more readily degraded than HFPO-DA in some oxidative treatments, while HFPO-DA shows higher degradation rates under specific reductive and ultrasonic conditions. For instance, in electrochemical oxidation, PFOA demonstrates a higher degradation rate than GenX.[1][2] Conversely, sonolytic degradation rates were found to be highest for GenX, followed by PFOA and then PFOS.[4] Reductive methods, such as the UV/sulfite system, have also proven effective for GenX degradation.[5]
The following table summarizes the quantitative data from various comparative degradation studies:
| Degradation Technology | Target Compound | Degradation Rate/Efficiency | Defluorination Efficiency | Key Findings & Citations |
| Electrochemical Oxidation | PFOA | 57% degradation in 1 hour | Higher initial fluoride generation than HFPO-DA | The linear structure of PFOA allows for more effective electron transfer from the carboxylic head group compared to the branched structure of HFPO-DA.[6][7] |
| HFPO-DA (GenX) | 38% degradation in 1 hour | Faster defluorination rate than PFOA after the initial phase | The ether linkage in HFPO-DA is a potential point of attack, but the trifluoromethyl branch hinders initial electron transfer.[6][7] Sulfate radicals were found to be ineffective in HFPO-DA degradation due to steric hindrance.[3][7] | |
| UV/Persulfate | PFOA | ~27% degradation in 3 hours | - | PFOA is more susceptible to oxidation by sulfate radicals in this system compared to GenX.[5] |
| HFPO-DA (GenX) | <5% degradation in 3 hours | - | The trifluoromethyl group at the α-carbon acts as a barrier, preventing cleavage by sulfate or hydroxyl radicals at the carboxyl group.[5] | |
| UV/Sulfite (Reductive) | PFOA | - | - | Degrades through a stepwise shortening of the carbon chain. |
| HFPO-DA (GenX) | Not detectable after 2 hours | >90% fluoride recovery after 6 hours | The ether bond is a favorable point of attack for hydrated electrons (eaq-).[5] The degradation is enhanced at alkaline pH. | |
| Sonolysis (High Frequency) | PFOA | k = 0.0444 min-1 | - | Degradation rates are influenced by ultrasonic frequency and power density.[4] |
| PFOS | k = 0.0153 min-1 | - | PFOS is the most resistant to sonolytic degradation among the three.[4] | |
| HFPO-DA (GenX) | k = 0.0501 min-1 | Fastest defluorination among the three | GenX shows the highest degradation rate, which aligns with its lower thermal stability.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols employed in the comparative degradation studies of HFPO-DA and legacy PFAS.
Electrochemical Oxidation
-
Reactor Setup: An undivided electrochemical cell is typically used with a boron-doped diamond (BDD) anode and a stainless steel or titanium cathode.
-
Operating Conditions: Experiments are conducted at a constant current density (e.g., 20 mA cm-2) and a neutral pH of 7.[6] The electrolyte is often a sodium sulfate (Na2SO4) solution (e.g., 0.01 M).[6]
-
Sample Analysis: The concentrations of HFPO-DA and PFOA are monitored over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The fluoride ion concentration is measured with an ion-selective electrode to determine the extent of mineralization.
UV/Persulfate Oxidation
-
Reactor Setup: A UV photoreactor equipped with a low-pressure mercury lamp is used. The solution is placed in a quartz tube to allow for UV irradiation.
-
Operating Conditions: The reaction is initiated by adding a persulfate salt (e.g., potassium persulfate) to the PFAS-contaminated water and then exposing it to UV light.
-
Sample Analysis: Aliquots of the solution are taken at regular intervals and analyzed by LC-MS/MS to determine the degradation of the parent compounds.
UV/Sulfite Reduction
-
Reactor Setup: Similar to the UV/persulfate system, a UV photoreactor with a low-pressure mercury lamp is employed.
-
Operating Conditions: The system generates hydrated electrons (eaq-) through the UV photolysis of sulfite. The reaction is typically carried out under alkaline conditions to enhance the degradation rate.
-
Sample Analysis: The decay of HFPO-DA and the formation of fluoride ions and degradation intermediates are monitored using LC-MS/MS and ion chromatography.
Sonolysis
-
Reactor Setup: A high-frequency ultrasonic reactor is used, with transducers operating at specific frequencies (e.g., 375, 580, 860, and 1,140 kHz) and power densities (e.g., 200, 300, and 400 W/L).[4]
-
Operating Conditions: The temperature of the reaction vessel is controlled, and the solution is continuously stirred.
-
Sample Analysis: The degradation kinetics of the target PFAS are determined by analyzing samples at different time points using LC-MS/MS.
Analytical Methodology: LC-MS/MS
The quantification of HFPO-DA, PFOA, and other PFAS is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Sample Preparation: Water samples are often subjected to solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. The mobile phase typically consists of a gradient of methanol and water, often with additives like ammonium acetate or acetic acid to improve ionization.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection and quantification. Multiple reaction monitoring (MRM) is employed for its high selectivity and sensitivity.
Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the comparative degradation pathways of HFPO-DA and PFOA.
References
- 1. Destruction of Per- and Polyfluoroalkyl Substances in Reverse Osmosis Concentrate Using UV-Advanced Reduction Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental insights into anodic oxidation of this compound dimer acid (GenX) on boron-doped diamond anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Coupled high and low-frequency ultrasound remediation of PFAS-contaminated soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced degradation of GenX in wastewater via iodide-assisted UV/sulfite system | CoLab [colab.ws]
- 7. research.tudelft.nl [research.tudelft.nl]
Safety Operating Guide
Navigating the Disposal of Hexafluoropropylene Oxide: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of Hexafluoropropylene Oxide (HFPO)
For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe and compliant laboratory environment. This compound (HFPO), a versatile fluorinated intermediate, requires stringent disposal procedures due to its potential health and environmental risks. This guide provides essential, step-by-step guidance on the proper disposal of HFPO, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before initiating any disposal process, it is crucial to adhere to strict safety protocols to minimize exposure and mitigate risks. HFPO is toxic if inhaled and may cause respiratory irritation.[1][2] It is also suspected of causing cancer.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]
-
Skin Protection: Wear chemical-impermeable and fire/flame-resistant clothing and gloves.[2][3]
-
Respiratory Protection: Use a self-contained breathing apparatus (SCBA) when handling HFPO, especially in case of a leak or fire.[3]
Handling and Storage:
-
Handle HFPO in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3]
-
Store containers in a cool, dry, and well-ventilated place, away from heat and direct sunlight.[2]
-
Keep containers tightly closed when not in use.[2]
-
HFPO can rearrange to the toxic hexafluoroacetone (HFA) in the presence of Lewis acids, a reaction that can be catalyzed by corrosion by-products in carbon steel containers.[1][4] To minimize this, use product shipped in carbon steel containers within 90 days of shipping and store these containers below 25°C (77°F).[1][4]
Step-by-Step Disposal Procedures
The primary recommended methods for the disposal of HFPO are high-temperature incineration and landfilling in a permitted hazardous waste facility. The choice of method depends on the quantity of waste, local regulations, and the capabilities of available waste management facilities.
1. Waste Characterization and Segregation:
-
All HFPO waste must be treated as hazardous.
-
Do not mix HFPO waste with other waste streams unless specifically instructed to do so by a licensed waste disposal contractor.
-
Keep HFPO waste in suitable, closed, and properly labeled containers for disposal.[3]
2. High-Temperature Incineration:
-
This is the preferred method for the destruction of HFPO and other per- and polyfluoroalkyl substances (PFAS).[5]
-
The material should be sent to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing.[3]
-
While specific operating conditions for HFPO are not definitively established, for PFAS in general, temperatures greater than 1,100°C and a residence time of over two seconds are recommended to ensure complete destruction.[6]
3. Hazardous Waste Landfill:
-
If incineration is not feasible, HFPO waste may be disposed of in a permitted industrial or hazardous waste landfill.[7]
-
This method serves to contain the waste and prevent its release into the environment.
-
It is crucial to consult with the respective regulating authorities to identify approved treatment and disposal facilities.[1]
4. Disposal of Contaminated Materials:
-
Containers: Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill.[3]
-
Combustible Packaging: Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.[3]
-
Spill Residues: Any material collected after a spill should be promptly disposed of in accordance with appropriate laws and regulations.[3]
Quantitative Data for Disposal and Safety
The following table summarizes key quantitative data relevant to the safe handling and disposal of HFPO. It is important to note that specific regulatory limits can vary by region and should be confirmed with local authorities.
| Parameter | Value/Guideline | Notes |
| EPA Hazardous Waste Number (RCRA) | Not currently regulated with a specific waste code.[1] | The EPA has proposed listing certain PFAS, including HFPO-dimer acid (GenX), as hazardous constituents, which would subject them to RCRA corrective action requirements. |
| Recommended Incineration Temperature | > 1,100°C for PFAS compounds.[6] | Specific data for HFPO is limited, but higher temperatures are recommended for the destruction of fluorinated compounds. |
| Recommended Incineration Residence Time | > 2 seconds for PFAS compounds.[5][8] | Longer residence times ensure complete breakdown of the stable carbon-fluorine bonds. |
| Occupational Exposure Limits | No specific OSHA PEL or NIOSH REL found. | ACGIH has a Threshold Limit Value (TWA) of 0.1 ppm for Hexafluoropropylene.[1] Given the lack of a specific limit for HFPO, exposure should be minimized. |
Experimental Protocols for Thermal Decomposition of HFPO-DA
Objective: To determine the thermal decomposition efficiency of HFPO-DA and identify the products of incomplete combustion (PICs) at various temperatures.
Methodology:
-
Preparation of Aqueous Solution: Prepare aqueous solutions of HFPO-DA at known concentrations (e.g., ~500 and 4000 mg/L).[3]
-
Combustion Setup: Utilize a pilot-scale research combustor capable of maintaining stable post-flame temperatures.[3]
-
Atomization and Combustion:
-
Atomize the HFPO-DA solution into the combustor.
-
Conduct experiments at a range of post-flame temperatures, for example, 750°C, 860°C, and 920°C.[3]
-
-
Flue Gas Sampling and Analysis:
-
Collect stack gas samples to characterize the combustion products.
-
Employ analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Chemical Ionization Mass Spectrometry (CIMS) for real-time analysis.[3]
-
Use methods like EPA's Other Test Method 50 (OTM-50) for the identification and quantification of fluorocarbon PICs.[3]
-
-
Data Analysis:
-
Determine the destruction efficiency of HFPO-DA at each temperature.
-
Identify and quantify the PICs formed, such as trifluoroacetic acid (TFA) and perfluoropropionic acid (PFPrA).[3]
-
Analyze the relationship between combustion temperature and the formation of PICs. Studies have shown that at higher peak temperatures, lower concentrations of PICs are observed.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department and relevant local, state, and federal regulations for specific guidance.
References
- 1. multimedia.3m.com [multimedia.3m.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Thermal treatment of this compound dimer acid (HFPO-DA) using a pilot-scale research combustor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemours.com [chemours.com]
- 5. epa.gov [epa.gov]
- 6. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal decomposition of heptafluoropropylene-oxide-dimer acid (GenX) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hexafluoropropylene Oxide
Essential guidance for the safe handling and disposal of Hexafluoropropylene oxide (HFPO) in a laboratory setting, ensuring the protection of researchers and the integrity of their work.
This compound (HFPO) is a valuable fluorinated intermediate in the synthesis of various fluoropolymers and other specialized chemicals. However, its handling requires stringent safety protocols due to its toxicological profile. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the hazards associated with HFPO, including its classification as "toxic if inhaled," appropriate personal protective equipment is mandatory to prevent exposure.[1] The recommended PPE provides a comprehensive barrier against inhalation, skin, and eye contact.
A multi-layered approach to PPE is crucial for minimizing risk. This includes respiratory, hand, eye, and body protection tailored to the specific hazards of HFPO.
| PPE Category | Specification |
| Respiratory Protection | A full-facepiece respirator with an appropriate cartridge is recommended, especially if exposure limits are exceeded or symptoms of irritation occur.[1] For HFPO, a multi-gas/vapor cartridge (NIOSH color code: Olive) or an organic vapor/acid gas cartridge (Yellow) is suitable.[2][3] Always consult your institution's safety officer for specific cartridge selection and change-out schedules. |
| Hand Protection | While specific breakthrough time data for this compound is not readily available, it is imperative to use gloves made of chemically resistant materials. General guidance for fluorinated compounds suggests using Butyl rubber or Viton® gloves. Given the lack of specific data, a conservative approach of double-gloving and implementing a strict glove change schedule is strongly advised, especially for prolonged handling. Always inspect gloves for any signs of degradation before use. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[1] A full-face respirator, as recommended for respiratory protection, also provides comprehensive eye and face protection. |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A chemically resistant lab coat or apron should be worn over personal clothing. For tasks with a higher risk of splashes or spills, a chemical-resistant suit may be necessary. Safety shoes should also be worn when handling containers.[4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling HFPO is essential to minimize the risk of exposure and accidents. The following workflow outlines the key steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
